Product packaging for 6-Bromothiazolo[4,5-c]pyridine(Cat. No.:CAS No. 1234014-66-4)

6-Bromothiazolo[4,5-c]pyridine

Cat. No.: B1449131
CAS No.: 1234014-66-4
M. Wt: 215.07 g/mol
InChI Key: BNWBITZLSRCTRO-UHFFFAOYSA-N
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Description

6-Bromothiazolo[4,5-c]pyridine is a useful research compound. Its molecular formula is C6H3BrN2S and its molecular weight is 215.07 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrN2S B1449131 6-Bromothiazolo[4,5-c]pyridine CAS No. 1234014-66-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-[1,3]thiazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S/c7-6-1-5-4(2-8-6)9-3-10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWBITZLSRCTRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Br)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401305299
Record name 6-Bromothiazolo[4,5-c]pyridine
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Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234014-66-4
Record name 6-Bromothiazolo[4,5-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234014-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromothiazolo[4,5-c]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: Situating 6-Bromothiazolo[4,5-c]pyridine in the Chemical Landscape

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromothiazolo[4,5-c]pyridine: A Core Scaffold for Modern Drug Discovery

This guide provides an in-depth technical analysis of this compound, a heterocyclic building block of increasing importance for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the underlying chemical principles, synthetic strategies, and practical applications that make this compound a valuable tool in the pursuit of novel therapeutics.

The thiazolopyridine core is a fused heterocyclic system comprising a thiazole and a pyridine ring.[1] This scaffold is considered a "privileged structure" in medicinal chemistry due to its structural resemblance to endogenous purines, allowing it to serve as a bioisostere for molecules like adenine and guanine.[2] This mimicry enables thiazolopyridine derivatives to interact with a wide array of biological targets, including kinases, which has led to their investigation in oncology, immunology, and virology.[2][3]

Several isomers of thiazolopyridine exist, with the relative orientation of the nitrogen and sulfur atoms defining their chemical personality. Much of the historical research has focused on the thiazolo[4,5-b] and thiazolo[5,4-b] isomers, which have yielded potent inhibitors of enzymes like phosphoinositide 3-kinase (PI3K).[1][4] The this compound isomer, the subject of this guide, is a comparatively less explored entity, representing a significant opportunity for the development of novel chemical matter with unique intellectual property.[1] The bromine atom at the 6-position is not a passive feature; it is a versatile synthetic handle, strategically placed for diversification through modern cross-coupling chemistry.[5]

This document serves as a comprehensive resource, detailing the molecule's fundamental properties, synthetic accessibility, chemical reactivity, and potential applications, with a focus on providing the causal insights necessary for effective research and development.

Part 1: Core Physicochemical and Structural Properties

A foundational understanding of a molecule's properties is critical for its effective use in any research context, from reaction setup to formulation.

Caption: 2D Structure of this compound.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource(s)
CAS Number 1234014-66-4[6][7][8]
Molecular Formula C₆H₃BrN₂S[6][7]
Molecular Weight 215.07 g/mol [6][7]
Appearance Typically a solid[9]
SMILES Code BrC1=CC(SC=N2)=C2C=N1[8]
Storage Conditions Inert atmosphere, 2-8°C[8]

Part 2: Synthesis and Characterization

Rationale for a Multi-Step Synthetic Strategy

Constructing fused heterocyclic systems like thiazolopyridines typically requires a sequential, multi-step approach to control regiochemistry and build complexity. The strategy outlined below leverages robust, high-yield reactions common in modern organic synthesis. It begins with a suitably substituted pyridine precursor and builds the thiazole ring onto it, culminating in the installation of the key bromine "handle."

Representative Synthetic Workflow

The following protocol is an illustrative example based on the synthesis of the related thiazolo[5,4-b]pyridine scaffold and demonstrates the key chemical transformations required.[3]

Step 1: Aminothiazole Formation.

  • Protocol: A substituted aminopyridine is reacted with potassium thiocyanate.

  • Causality: This classic reaction constructs the thiazole ring. The thiocyanate acts as the sulfur and C2-nitrogen source, cyclizing with the pyridine precursor to form the fused bicyclic core.

Step 2: Amine Protection.

  • Protocol: The exocyclic amine of the newly formed aminothiazole is protected, typically with a di-tert-butyl dicarbonate (Boc) group.

  • Causality: The amine is nucleophilic and can interfere with subsequent metal-catalyzed reactions. The Boc group is an acid-labile protecting group that masks this reactivity, ensuring that reactions like Suzuki coupling occur at the desired position. It can be cleanly removed in a later step.

Step 3: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction).

  • Protocol: A halogenated intermediate is coupled with a boronic acid or ester using a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base.

  • Causality: This is one of the most powerful C-C bond-forming reactions in modern chemistry, offering high functional group tolerance.[4] This step is crucial for installing substituents that will ultimately define the molecule's biological activity. For this compound, this step would be replaced by a bromination step if the starting pyridine did not already contain the bromine.

Step 4: Deprotection.

  • Protocol: The Boc group is removed using a strong acid, such as trifluoroacetic acid (TFA).

  • Causality: This unmasks the amine, providing another point for diversification or for direct interaction with a biological target.

Synthesis_Workflow Start Substituted Aminopyridine Step1 Step 1: Thiazole Ring Formation (e.g., + KSCN) Start->Step1 Intermediate1 Aminothiazolopyridine Core Step1->Intermediate1 Step2 Step 2: Amine Protection (e.g., + Boc₂O) Intermediate1->Step2 Intermediate2 Boc-Protected Intermediate Step2->Intermediate2 Step3 Step 3: Bromination or Cross-Coupling (Pd-cat.) Intermediate2->Step3 Intermediate3 Functionalized Scaffold Step3->Intermediate3 Step4 Step 4: Deprotection (e.g., + TFA) Intermediate3->Step4 End Final Product Step4->End

References

An In-Depth Technical Guide to the Synthesis of 6-Bromothiazolo[4,5-c]pyridine Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. The introduction of a bromine atom at the 6-position provides a versatile handle for further functionalization through various cross-coupling reactions, making 6-Bromothiazolo[4,5-c]pyridine a highly valuable starting material in drug discovery programs. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this key intermediate, with a focus on logical, field-proven methodologies. We will delve into the mechanistic underpinnings of the selected synthetic routes, provide detailed experimental protocols, and present the information in a clear, accessible format for chemistry professionals.

Introduction: The Significance of the Thiazolopyridine Scaffold

Fused heterocyclic systems are cornerstones in the development of novel therapeutic agents. Thiazolopyridines, isomers of the naturally occurring purines, have garnered significant attention due to their ability to modulate the activity of a wide range of biological targets.[1] Derivatives of the thiazolopyridine core have been investigated as kinase inhibitors, anti-inflammatory agents, and antimicrobials, among other applications. The 6-bromo-substituted variant, in particular, serves as a critical building block, enabling medicinal chemists to explore and optimize structure-activity relationships (SAR) through the introduction of diverse substituents at this position.

Proposed Synthetic Pathways

Two primary retrosynthetic approaches are considered for the synthesis of this compound:

  • Linear Synthesis via Hantzsch Thiazole Synthesis: This classic and reliable method involves the construction of the thiazole ring onto a pre-functionalized brominated pyridine core. The key intermediate in this pathway is 3-amino-4-bromopyridine.

  • Late-Stage Bromination: This approach entails the synthesis of the parent thiazolo[4,5-c]pyridine followed by direct bromination at the C6 position. This can be advantageous if the parent heterocycle is readily available.

The following sections will provide a detailed examination of these two synthetic strategies.

Route 1: Linear Synthesis via Hantzsch Thiazole Condensation

This synthetic route is arguably the more convergent and controlled approach, building the complexity of the molecule in a stepwise fashion. The general workflow is depicted below.

Hantzsch_Synthesis_Workflow Start 4-Bromopyridine Intermediate1 4-Bromopyridin-3-amine Start->Intermediate1 Nitration & Reduction Intermediate2 1-(4-Bromopyridin-3-yl)thiourea Intermediate1->Intermediate2 Thiourea Formation Product This compound Intermediate2->Product Hantzsch Cyclization

Caption: Workflow for the Hantzsch synthesis of this compound.

Step 1: Synthesis of 4-Bromopyridin-3-amine

The synthesis of the key precursor, 4-bromopyridin-3-amine, can be achieved from commercially available 4-bromopyridine. This transformation typically involves a nitration step followed by reduction of the nitro group.

Protocol 1: Synthesis of 4-Bromopyridin-3-amine

  • Nitration of 4-Bromopyridine:

    • To a stirred solution of fuming sulfuric acid (e.g., 20% SO₃), carefully add 4-bromopyridine at a temperature maintained below 10 °C.

    • Add potassium nitrate portion-wise while maintaining the low temperature.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated base solution (e.g., NaOH or NH₄OH) to precipitate the 4-bromo-3-nitropyridine.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Reduction of 4-Bromo-3-nitropyridine:

    • Suspend the 4-bromo-3-nitropyridine in a suitable solvent such as ethanol or acetic acid.

    • Add a reducing agent, for example, iron powder or tin(II) chloride dihydrate.

    • If using iron, add a catalytic amount of ammonium chloride solution.

    • Heat the mixture to reflux for several hours until the reduction is complete.

    • Cool the reaction mixture and filter to remove the metal salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an appropriate organic solvent and wash with a basic solution to remove any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-bromopyridin-3-amine.[2][3]

Step 2: Formation of 1-(4-Bromopyridin-3-yl)thiourea

The aminopyridine is then converted to the corresponding thiourea derivative, which is a necessary component for the Hantzsch synthesis.

Protocol 2: Synthesis of 1-(4-Bromopyridin-3-yl)thiourea

  • To a solution of 4-bromopyridin-3-amine in a suitable solvent like acetone, add benzoyl isothiocyanate.[4]

  • Stir the mixture at room temperature for a few hours.

  • Pour the reaction mixture into ice-cold water to precipitate the 1-benzoyl-3-(4-bromopyridin-3-yl)thiourea.

  • Filter the solid, wash with water, and dry.

  • Suspend the benzoyl-protected thiourea in an aqueous solution of sodium hydroxide (e.g., 10%) and heat at approximately 80 °C for several hours to hydrolyze the benzoyl group.[4]

  • Cool the reaction mixture and neutralize with a suitable acid (e.g., HCl) to precipitate the 1-(4-bromopyridin-3-yl)thiourea.

  • Filter the product, wash with water, and recrystallize from a suitable solvent like ethanol.

Step 3: Hantzsch Thiazole Synthesis

The final step is the cyclocondensation of the pyridylthiourea with a suitable C2-synthon, typically an α-halo ketone or its equivalent, to form the thiazole ring.[5][6]

Hantzsch_Mechanism Thiourea 1-(4-Bromopyridin-3-yl)thiourea SN2 SN2 Attack Thiourea->SN2 AlphaHalo α-Haloketone AlphaHalo->SN2 Intermediate Thioether Intermediate SN2->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Hemiaminal Hemiaminal Intermediate Cyclization->Hemiaminal Dehydration Dehydration Hemiaminal->Dehydration Product This compound Dehydration->Product

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Protocol 3: Synthesis of this compound

  • Dissolve 1-(4-bromopyridin-3-yl)thiourea and an equimolar amount of an α-haloacetaldehyde dimethyl acetal (e.g., bromoacetaldehyde dimethyl acetal) in a suitable solvent such as ethanol.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Step Starting Material Reagents Product Typical Yield
1a4-BromopyridineFuming H₂SO₄, KNO₃4-Bromo-3-nitropyridine70-80%
1b4-Bromo-3-nitropyridineFe, NH₄Cl or SnCl₂·2H₂O4-Bromopyridin-3-amine80-90%
24-Bromopyridin-3-amine1. Benzoyl isothiocyanate, 2. NaOH1-(4-Bromopyridin-3-yl)thiourea60-70%
31-(4-Bromopyridin-3-yl)thioureaBromoacetaldehyde dimethyl acetalThis compound50-70%

Table 1: Summary of the linear synthesis of this compound.

Route 2: Late-Stage Bromination

An alternative strategy involves the synthesis of the parent thiazolo[4,5-c]pyridine followed by a regioselective bromination at the C6 position. This can be an efficient route if the unsubstituted heterocycle is readily accessible.

Late_Stage_Bromination Start 3-Aminopyridine Intermediate Thiazolo[4,5-c]pyridine Start->Intermediate Thiazole Ring Formation Product This compound Intermediate->Product Electrophilic Bromination

Caption: Workflow for the late-stage bromination synthesis.

Step 1: Synthesis of Thiazolo[4,5-c]pyridine

The parent heterocycle can be synthesized from 3-aminopyridine following a similar Hantzsch-type approach as described in Route 1.

Protocol 4: Synthesis of Thiazolo[4,5-c]pyridine

  • Prepare 1-(pyridin-3-yl)thiourea from 3-aminopyridine using the method outlined in Protocol 2.[7]

  • React the 1-(pyridin-3-yl)thiourea with an α-haloacetaldehyde dimethyl acetal in refluxing ethanol as described in Protocol 3.

  • Purify the resulting thiazolo[4,5-c]pyridine by column chromatography or recrystallization.

Step 2: Bromination of Thiazolo[4,5-c]pyridine

The final step is the regioselective bromination of the thiazolo[4,5-c]pyridine. N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of electron-rich heterocyclic systems.[8][9]

Protocol 5: Synthesis of this compound

  • Dissolve thiazolo[4,5-c]pyridine in a suitable solvent such as N,N-dimethylformamide (DMF) or a chlorinated solvent like dichloromethane or chloroform.

  • Cool the solution in an ice bath.

  • Add N-bromosuccinimide (NBS) portion-wise to the stirred solution. The reaction is typically rapid.

  • Allow the reaction to proceed at low temperature for a short period, monitoring for completion by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield this compound.

Conclusion

The synthesis of this compound can be effectively achieved through two primary synthetic strategies. The linear approach via the Hantzsch synthesis of a pre-brominated aminopyridine offers excellent control over regiochemistry and is a robust and reliable method. The late-stage bromination route provides a potentially shorter synthesis if the parent thiazolo[4,5-c]pyridine is readily available. The choice of synthetic route will ultimately depend on the availability of starting materials, scalability requirements, and the specific needs of the research program. Both pathways provide access to this valuable building block, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents.

References

Spectroscopic Characterization of 6-Bromothiazolo[4,5-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromothiazolo[4,5-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the thiazolopyridine scaffold, it serves as a crucial building block in the synthesis of a variety of functional molecules. The precise characterization of this compound is paramount for its application in drug design and development, where a thorough understanding of its structure and purity is essential. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule, confirming its identity and offering insights into its electronic and structural properties.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific isomer, this guide presents a detailed, predicted spectroscopic profile based on established principles and data from analogous structures. This approach offers a robust framework for researchers in the field to identify and characterize this important molecule.

Molecular Structure and Numbering

The structure of this compound consists of a thiazole ring fused to a pyridine ring, with a bromine atom substituted at the 6-position of the bicyclic system. The systematic numbering of the heterocyclic core is crucial for the unambiguous assignment of spectroscopic signals.

Figure 1. Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting two signals in the aromatic region corresponding to the protons on the pyridine and thiazole rings.

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Justification
~9.0 - 9.2SingletH2The proton at the C2 position of the thiazole ring is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent sulfur and nitrogen atoms.
~8.5 - 8.7SingletH5The proton at the C5 position of the pyridine ring is deshielded by the adjacent nitrogen atom and the fused thiazole ring.

Rationale for Predicted Chemical Shifts:

  • Pyridine Protons: In pyridine, the α-protons (adjacent to N) typically resonate around δ 8.5 ppm, while β- and γ-protons appear at lower chemical shifts.[1]

  • Thiazole Protons: Protons on the thiazole ring generally resonate between 7.27 and 8.77 ppm.[2][3] The H2 proton is typically the most downfield.

  • Substituent Effects: The bromine atom at C6 will have a minor deshielding effect on the H5 proton. The fused ring system results in a complex interplay of electronic effects that generally leads to a downfield shift of the remaining protons compared to their monocyclic analogues.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The predicted chemical shifts are based on data for pyridine, thiazole, and related fused heterocyclic systems.[1][4]

Predicted Chemical Shift (δ, ppm) Assignment Justification
~155 - 160C2This carbon is adjacent to both sulfur and nitrogen in the thiazole ring, leading to a significant downfield shift.
~150 - 155C7aA quaternary carbon in the pyridine ring, adjacent to the electron-withdrawing nitrogen atom.
~145 - 150C5A methine carbon in the pyridine ring, adjacent to the nitrogen atom.
~130 - 135C3aA quaternary carbon at the fusion of the two rings.
~120 - 125C6A bromine-substituted carbon; the chemical shift is influenced by the heavy atom effect of bromine.

Rationale for Predicted Chemical Shifts:

  • Pyridine Carbons: The carbon atoms in pyridine have characteristic chemical shifts: Cα (~150 ppm), Cβ (~124 ppm), and Cγ (~136 ppm).[1][5]

  • Thiazole Carbons: The carbons in the thiazole ring are also in distinct chemical environments.

  • Fused Ring and Substituent Effects: The fusion of the thiazole ring and the presence of the bromine atom will influence the electronic distribution and thus the chemical shifts of the carbon atoms compared to the parent pyridine and thiazole molecules.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups and vibrational modes within the molecule. The predicted key IR absorption bands for this compound are summarized below.

Frequency Range (cm⁻¹) Vibration Description
3100 - 3000Aromatic C-H StretchCharacteristic stretching vibrations of the C-H bonds on the aromatic rings.[6]
1600 - 1450C=C and C=N StretchingVibrations associated with the double bonds within the fused aromatic heterocyclic system.[6][7]
1300 - 1000In-plane C-H BendingBending vibrations of the C-H bonds within the plane of the aromatic rings.
900 - 700Out-of-plane C-H BendingBending vibrations of the C-H bonds out of the plane of the aromatic rings.[6]
Below 800C-Br StretchThe carbon-bromine stretching vibration is expected in the fingerprint region.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid this compound sample onto the ATR crystal, ensuring good contact.

  • Acquire the sample spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

G cluster_workflow IR Spectroscopy Workflow Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Background_Scan Record Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Sample_Scan Acquire Sample Spectrum Apply_Sample->Sample_Scan Clean_Up Clean Crystal Post-Measurement Sample_Scan->Clean_Up End End Clean_Up->End

Figure 2. A simplified workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.[8][9][10] For C₆H₃⁷⁹BrN₂S, the expected mass is approximately 213.94 amu, and for C₆H₃⁸¹BrN₂S, it is approximately 215.94 amu.

  • Key Fragments:

    • Loss of Br: Fragmentation may involve the loss of a bromine radical, leading to a significant peak at M-79 and M-81.

    • Loss of HCN: A common fragmentation pathway for pyridine-containing compounds is the loss of hydrogen cyanide (HCN), which would result in a peak at M-27.

    • Thiazole Ring Fragmentation: The thiazole ring may also fragment, for example, by losing a cyano radical (CN).

G cluster_fragmentation Predicted Mass Spectrometry Fragmentation M [M]⁺˙ (m/z ≈ 214, 216) M_minus_Br [M-Br]⁺ (m/z ≈ 135) M->M_minus_Br - Br• M_minus_HCN [M-HCN]⁺˙ (m/z ≈ 187, 189) M->M_minus_HCN - HCN M_minus_HCN_Br [C₅H₂NS]⁺ (m/z ≈ 108) M_minus_Br->M_minus_HCN_Br - HCN M_minus_CS [M-CS]⁺˙ (m/z ≈ 170, 172)

Figure 3. A plausible fragmentation pathway for this compound in mass spectrometry.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, although based on theoretical predictions and analysis of related structures, offer a valuable resource for the identification and characterization of this compound. Researchers working with this compound can use this guide as a reference for interpreting their own experimental data, ensuring the structural integrity of their materials, and advancing their research in drug discovery and materials science.

References

Unveiling the Therapeutic Potential of 6-Bromothiazolo[4,5-c]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Novel Scaffold

The realm of heterocyclic chemistry has consistently furnished scaffolds of profound therapeutic relevance. Among these, the thiazolopyridine core, a fusion of thiazole and pyridine rings, has emerged as a privileged structure in medicinal chemistry. Derivatives of various thiazolopyridine isomers have demonstrated a spectrum of biological activities, including potent anticancer and neuroprotective effects.[1][2][3] Notably, thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of critical signaling kinases such as c-KIT and PI3K, highlighting their potential in oncology.[4][5] Conversely, the thiazole and thiazolidine moieties have shown promise in the context of neurodegenerative diseases.[2][6]

Despite the burgeoning interest in this class of compounds, the biological landscape of the thiazolo[4,5-c]pyridine isomer, and specifically 6-Bromothiazolo[4,5-c]pyridine, remains largely uncharted territory. This guide serves as a comprehensive technical manual for researchers, scientists, and drug development professionals, postulating the potential biological activities of this novel scaffold and providing a detailed, actionable framework for its systematic investigation. We will delve into hypothesized mechanisms of action, present robust experimental protocols for both in vitro and in vivo evaluation, and offer insights into data interpretation to accelerate the exploration of this compound as a potential therapeutic agent. The presence of a bromine atom at the 6-position offers a tantalizing handle for synthetic chemists, enabling the generation of diverse libraries for structure-activity relationship (SAR) studies through cross-coupling reactions.[7]

Chapter 1: The Chemical Canvas: Synthesis and Derivatization

While specific synthetic routes for this compound are not extensively documented in publicly available literature, general methodologies for the synthesis of the thiazolopyridine core can be adapted.[8][9][10] The strategic placement of the bromine atom on the pyridine ring is of paramount importance, as it serves as a versatile functional group for further chemical elaboration. This allows for the systematic modification of the core structure, a crucial step in optimizing biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.

Chapter 2: Hypothesized Biological Activities and Therapeutic Targets

Drawing parallels from structurally related compounds, we can postulate several promising avenues for the biological activity of this compound.

Anticancer Activity: A New Frontier in Kinase Inhibition

The demonstrated efficacy of thiazolo[5,4-b]pyridine derivatives as potent kinase inhibitors strongly suggests that this compound could exhibit similar properties.[4][5] Kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of cancer.[11][12] We hypothesize that the thiazolo[4,5-c]pyridine scaffold could also effectively target the ATP-binding pocket of various kinases.

Potential Kinase Targets:

  • c-KIT: A receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST).[4][13]

  • Phosphoinositide 3-kinase (PI3K): A key component of a signaling pathway frequently activated in a multitude of cancers.[5]

  • Other Tyrosine and Serine/Threonine Kinases: The broad applicability of the thiazole scaffold in kinase inhibition suggests that a wider screening approach is warranted.[14]

A proposed mechanism of action for this compound as a kinase inhibitor is depicted below:

G Compound This compound Kinase Target Kinase (e.g., c-KIT, PI3K) Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation

Caption: Proposed mechanism of kinase inhibition by this compound.

Neuroprotective Potential: A Novel Avenue for Neurological Disorders

Thiazole and thiazolidine derivatives have demonstrated neuroprotective effects in various preclinical models.[2] This suggests that this compound could possess therapeutic potential for neurodegenerative diseases such as Alzheimer's disease.[2] The mechanism could involve the modulation of pathways associated with excitotoxicity or protein aggregation.

Chapter 3: A Practical Guide to Unveiling Biological Activity: Experimental Protocols

This chapter provides a detailed, step-by-step guide for the initial biological evaluation of this compound.

In Vitro Evaluation of Anticancer Activity

A tiered approach, starting with broad screening and progressing to more detailed mechanistic studies, is recommended.

These colorimetric assays are a robust and high-throughput method for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines.[15][16][17] The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells, while the XTT assay produces a soluble formazan product.[17]

Experimental Workflow for Cell Viability Assays:

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Assay cluster_3 Data Analysis Seed Seed Cancer Cells in 96-well plates Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound (serial dilutions) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddReagent Add MTT or XTT Reagent Incubate2->AddReagent Incubate3 Incubate 1-4h AddReagent->Incubate3 Solubilize Solubilize Formazan (MTT only) Incubate3->Solubilize Read Read Absorbance Solubilize->Read Calculate Calculate % Viability and IC50 Read->Calculate

Caption: Workflow for MTT/XTT cell viability assays.

Detailed Protocol: MTT Assay [17][18]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
GIST-T1Gastrointestinal Stromal Tumor5.2
MCF-7Breast Cancer12.8
HCT116Colon Cancer8.5
A549Lung Cancer15.1

Western Blotting

Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins.[19][20] This can be used to assess whether this compound inhibits the phosphorylation of downstream targets of a suspected kinase.

Detailed Protocol: Western Blotting [19][20][21]

  • Protein Extraction: Treat cells with this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-AKT, total AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Kinase Profiling

To identify the specific kinase targets of this compound, a kinome profiling service is highly recommended.[11][12][22] These services screen the compound against a large panel of purified kinases to determine its inhibitory activity and selectivity.[23][24]

In Vivo Evaluation of Anticancer Activity

If promising in vitro activity is observed, the next step is to evaluate the efficacy of this compound in an animal model.

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical tool for evaluating anticancer agents.[25][26][27][28][29]

General Protocol for a Cell Line-Derived Xenograft (CDX) Model [26][29]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., GIST-T1) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor the mice regularly for tumor formation.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined dosing schedule.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

In Vitro Evaluation of Neuroprotective Activity

Initial assessment of neuroprotective effects can be performed using various in vitro assays. For example, one could investigate the ability of this compound to protect neuronal cells from glutamate-induced excitotoxicity or to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.[2]

Chapter 4: Data Interpretation and Future Directions

The data generated from the proposed experiments will provide a comprehensive initial assessment of the biological activity of this compound.

  • Anticancer Activity: If the compound demonstrates potent and selective cytotoxicity against cancer cell lines, coupled with the inhibition of a specific kinase and its downstream signaling, this would provide a strong rationale for further preclinical development. Future work would involve lead optimization to improve potency and drug-like properties, as well as more extensive in vivo efficacy and toxicology studies.

  • Neuroprotective Activity: Positive results in in vitro neuroprotection assays would warrant further investigation into the mechanism of action and evaluation in animal models of neurodegenerative diseases.

This technical guide provides a roadmap for the systematic exploration of this compound. By following the proposed experimental framework, researchers can efficiently and rigorously evaluate the therapeutic potential of this novel and promising scaffold.

References

The Evolving Architecture of Thiazolopyridines: A Synthetic Journey from Serendipity to Rational Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolopyridine core, a fascinating heterocyclic scaffold, has etched its significance in the landscape of medicinal chemistry, most notably through the development of blockbuster antiplatelet agents. This technical guide navigates the historical currents and synthetic evolution of this remarkable bicyclic system. We will journey from the early, foundational methodologies that first unlocked access to this chemical space to the sophisticated, high-yield strategies that now empower modern drug discovery. This exploration is not merely a recitation of reactions; it is an analytical deep dive into the causality behind synthetic choices, the mechanistic intricacies of bond-forming events, and the practical, field-proven protocols that underpin the synthesis of these vital therapeutic agents. Through a blend of historical context, mechanistic elucidation, and detailed experimental workflows, this guide aims to equip researchers with a comprehensive understanding of the art and science of thiazolopyridine synthesis.

Introduction: The Dawn of a Privileged Scaffold

The fusion of a thiazole and a pyridine ring gives rise to a family of bicyclic heteroaromatic compounds known as thiazolopyridines. These structures have garnered immense interest from the scientific community due to their diverse and potent biological activities.[1] The thiazolopyridine framework is a key pharmacophore in a range of therapeutic agents, exhibiting activities such as antihypertensive, antioxidant, antifungal, anticancer, and antimicrobial properties.[1] However, it is their profound impact on cardiovascular medicine, through the development of P2Y12 receptor antagonists like ticlopidine and clopidogrel, that has cemented their status as a "privileged scaffold" in drug discovery.[2]

The synthetic journey towards these vital molecules was not a linear path but rather an iterative process of discovery, innovation, and refinement. Early synthetic chemists laid the groundwork with fundamental cyclization strategies, often with modest yields and harsh reaction conditions. As the therapeutic potential of thiazolopyridines became evident, the impetus grew to develop more efficient, scalable, and versatile synthetic routes. This guide will trace this evolution, highlighting the key breakthroughs and the strategic thinking that drove them.

Foundational Syntheses: Forging the Bicyclic Core

The early history of thiazolopyridine synthesis is intertwined with the development of classical named reactions for the construction of its constituent thiazole and pyridine rings. These seminal methods, while sometimes supplanted by more modern techniques, remain fundamental to our understanding of heterocyclic chemistry and, in some cases, are still employed in contemporary synthesis.

Building the Thiazole Ring First: The Hantzsch and Gewald Approaches

Two of the most venerable and versatile methods for thiazole synthesis, the Hantzsch thiazole synthesis and the Gewald reaction, have proven instrumental in the construction of thiazolopyridine precursors.

First described by Arthur Hantzsch in 1887, this reaction involves the condensation of an α-haloketone with a thioamide.[3] The reaction proceeds via an initial S-alkylation of the thioamide followed by an intramolecular cyclization and dehydration to furnish the thiazole ring.

Mechanism of the Hantzsch Thiazole Synthesis:

The generally accepted mechanism begins with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide. The resulting intermediate then undergoes an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration yields the aromatic thiazole ring.[4]

Hantzsch_Mechanism reagents α-Haloketone + Thioamide intermediate1 S-Alkylated Intermediate reagents->intermediate1 S-Alkylation intermediate2 Cyclized Intermediate (Thiazoline derivative) intermediate1->intermediate2 Intramolecular Cyclization product Thiazole intermediate2->product Dehydration Gewald_Mechanism reagents Ketone/Aldehyde + α-Cyanoester + Sulfur + Base knoevenagel Knoevenagel Condensation reagents->knoevenagel michael Michael Addition of Sulfur knoevenagel->michael cyclization Intramolecular Cyclization michael->cyclization tautomerization Tautomerization cyclization->tautomerization product 2-Aminothiophene tautomerization->product Friedlander_Workflow reagents 2-Aminothiazole-carboxaldehyde + α-Methylene Ketone condensation Aldol or Schiff Base Formation reagents->condensation cyclization Intramolecular Cyclization condensation->cyclization dehydration Dehydration cyclization->dehydration product Thiazolo[4,5-b]pyridine dehydration->product

References

The Strategic Reactivity of the C6-Bromine Atom in Thiazolo[4,5-c]pyridine: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazolo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, with derivatives showing promise in a range of therapeutic areas. The strategic introduction and subsequent manipulation of substituents on this ring system are crucial for the development of novel drug candidates. This in-depth technical guide focuses on the reactivity of the bromine atom at the C6 position of 6-Bromothiazolo[4,5-c]pyridine, a key intermediate for the synthesis of diverse compound libraries. We will explore the electronic properties of the thiazolo[4,5-c]pyridine core and provide a detailed analysis of the utility of the C6-bromo substituent in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile building block.

Introduction to the Thiazolo[4,5-c]pyridine Core

The thiazolo[4,5-c]pyridine ring system is a fused bicyclic heterocycle composed of a thiazole ring and a pyridine ring.[1] This arrangement results in a unique electronic landscape that influences the reactivity of its substituents. The pyridine nitrogen atom acts as an electron-withdrawing group, rendering the pyridine ring electron-deficient. This electronic feature is a key determinant of the reactivity of halogens appended to the pyridine portion of the scaffold.

The structural rigidity of the fused ring system provides a well-defined three-dimensional geometry, which is a desirable characteristic in drug design for achieving specific interactions with biological targets.[1] The thiazolo[4,5-c]pyridine core and its isomers have been investigated for a wide range of biological activities, making them attractive starting points for drug discovery programs.

Synthesis of this compound

A reliable synthesis of the this compound starting material is essential for its utilization in further synthetic transformations. A common strategy involves the construction of the thiazole ring onto a pre-functionalized pyridine derivative.

A representative synthetic approach is outlined below:

Synthesis_of_6_Bromothiazolo_4_5_c_pyridine cluster_0 Synthesis Pathway Start 3-amino-5-bromopyridine Step1 Thiocyanation Start->Step1 KSCN, Br2 Intermediate1 3-amino-5-bromopyridine-2-thiocyanate Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 Oxidative Cyclization Product This compound Step2->Product

A general synthetic workflow for this compound.

Reactivity of the C6-Bromine Atom: A Gateway to Molecular Diversity

The bromine atom at the C6 position of the thiazolo[4,5-c]pyridine ring system is a versatile handle for introducing a wide array of functional groups. Its reactivity is primarily dictated by the electron-deficient nature of the pyridine ring, which facilitates both palladium-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The C6-Br bond of this compound is an excellent substrate for these transformations.

Cross_Coupling_Reactions cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki_Reagent R-B(OH)2 Start->Suzuki_Reagent Sonogashira_Reagent R-C≡CH Start->Sonogashira_Reagent Buchwald_Reagent R2NH Start->Buchwald_Reagent Suzuki_Product 6-Aryl-thiazolo[4,5-c]pyridine Suzuki_Reagent->Suzuki_Product Pd Catalyst, Base Sonogashira_Product 6-Alkynyl-thiazolo[4,5-c]pyridine Sonogashira_Reagent->Sonogashira_Product Pd/Cu Catalyst, Base Buchwald_Product 6-Amino-thiazolo[4,5-c]pyridine Buchwald_Reagent->Buchwald_Product Pd Catalyst, Base

Key cross-coupling reactions of this compound.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and vinyl-aryl structures by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[3] This reaction is widely used in medicinal chemistry to introduce aryl and heteroaryl moieties.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or a pre-formed complex like Pd(PPh₃)₄. The choice of catalyst can influence reaction efficiency and substrate scope.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand, from simple triphenylphosphine to more complex biaryl phosphines, can significantly impact reaction rates and yields.

  • Base: A base is required to activate the organoboron species. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can affect the reaction outcome and should be optimized for each substrate pair.

  • Solvent: Aprotic polar solvents like dioxane, THF, or DMF are commonly used to dissolve the reactants and facilitate the reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base such as K₃PO₄ (2.0-3.0 equiv).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05-0.10 equiv).

  • The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture with stirring to a temperature between 80-100 °C.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterTypical Conditions
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂
Ligand PPh₃, dppf
Base K₃PO₄, Cs₂CO₃, K₂CO₃
Solvent 1,4-Dioxane/H₂O, Toluene, DMF
Temperature 80-120 °C

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) salt.[4] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many biologically active molecules and materials.[5]

Causality Behind Experimental Choices:

  • Palladium and Copper Catalysts: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is typically used. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and act as a solvent.

  • Solvent: The amine base often serves as the solvent, but other solvents like THF or DMF can also be used.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), and a copper(I) salt like CuI (0.05-0.10 equiv).

  • Add a degassed amine solvent, such as triethylamine.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

ParameterTypical Conditions
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
Copper Co-catalyst CuI
Base Et₃N, DIPA
Solvent Et₃N, THF, DMF
Temperature Room Temperature to 80 °C

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[6][7] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand in combination with a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂). Ligands such as BINAP, XPhos, or SPhos are commonly used.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice, although weaker bases like Cs₂CO₃ can also be effective with certain catalyst systems.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To a dry reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), the phosphine ligand (0.02-0.10 equiv), and the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Add this compound (1.0 equiv) and the amine (1.1-1.3 equiv).

  • Add the anhydrous solvent (e.g., toluene).

  • Heat the reaction mixture with stirring to a temperature between 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

ParameterTypical Conditions
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂
Ligand BINAP, XPhos, SPhos
Base NaOtBu, Cs₂CO₃
Solvent Toluene, 1,4-Dioxane
Temperature 80-110 °C
Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are the most common methods for functionalizing this compound, nucleophilic aromatic substitution (SNAr) can also be a viable strategy under certain conditions. The electron-deficient nature of the pyridine ring can activate the C6 position towards attack by strong nucleophiles.

Causality Behind Experimental Choices:

  • Nucleophile: Strong nucleophiles, such as alkoxides, thiolates, or amines, are required to displace the bromide.

  • Reaction Conditions: The reaction often requires elevated temperatures and a polar aprotic solvent to facilitate the formation of the Meisenheimer intermediate. The pyridine nitrogen atom helps to stabilize the negative charge developed in this intermediate.[8]

SNAr_Mechanism Start This compound + Nu- Intermediate Meisenheimer Complex (Anionic σ-complex) Start->Intermediate Nucleophilic Attack Product 6-Nu-thiazolo[4,5-c]pyridine + Br- Intermediate->Product Loss of Leaving Group

Simplified mechanism of nucleophilic aromatic substitution (SNAr).

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

  • To a solution of this compound (1.0 equiv) in a polar aprotic solvent such as DMF or DMSO, add the nucleophile (1.1-2.0 equiv). If the nucleophile is an alcohol or thiol, a base (e.g., NaH) may be added first to generate the corresponding alkoxide or thiolate in situ.

  • Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

The bromine atom at the C6 position of this compound serves as a highly effective synthetic handle for the elaboration of this medicinally important scaffold. Its reactivity in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provides access to a vast chemical space of substituted thiazolo[4,5-c]pyridine derivatives. Furthermore, the potential for nucleophilic aromatic substitution offers an alternative strategy for functionalization. This guide provides a foundational understanding and practical protocols to empower researchers in the design and synthesis of novel molecules based on the versatile this compound core.

References

The Thiazolo[4,5-c]pyridine Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The thiazolo[4,5-c]pyridine core, a fused heterocyclic system, has emerged as a significant pharmacophore in medicinal chemistry. Its unique electronic and structural characteristics have led to the development of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the thiazolo[4,5-c]pyridine scaffold, including its physicochemical properties, synthetic strategies, and its role as a versatile pharmacophore in the design of novel therapeutics. We will delve into its applications in oncology, inflammation, and infectious diseases, supported by structure-activity relationship (SAR) studies and mechanistic insights. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of this promising heterocyclic scaffold.

Introduction: The Rise of a Privileged Scaffold

The quest for novel chemical entities with therapeutic potential is a cornerstone of drug discovery. In this pursuit, certain molecular frameworks, often referred to as "privileged scaffolds," have demonstrated the ability to interact with multiple biological targets, leading to the development of a wide array of therapeutic agents. The thiazolo[4,5-c]pyridine scaffold has solidified its position within this esteemed class of molecules.[1] This fused heterocyclic system, comprising a thiazole ring fused to a pyridine ring, offers a unique combination of features that make it an attractive starting point for drug design.

The presence of both an electron-rich thiazole ring and an electron-deficient pyridine ring within a rigid bicyclic structure creates a distinct electronic landscape, enabling diverse molecular interactions.[1] This guide will provide an in-depth exploration of the thiazolo[4,5-c]pyridine core, from its fundamental properties to its application in the development of next-generation therapeutics.

Physicochemical and Structural Attributes of the Thiazolo[4,5-c]pyridine Core

A thorough understanding of the physicochemical properties of a scaffold is paramount for predicting its behavior in biological systems and for guiding the design of analogues with improved drug-like properties.

The fusion of the thiazole and pyridine rings in the [4,5-c] arrangement results in a planar, aromatic system. The nitrogen and sulfur heteroatoms introduce specific electronic and hydrogen-bonding capabilities that are crucial for target engagement.

PropertyValue (for Thiazolo[4,5-b]pyridine isomer)Source
Molecular FormulaC6H4N2S[2]
Molecular Weight136.18 g/mol [2]
XLogP31.6[2]
Hydrogen Bond Donor Count0[2]
Hydrogen Bond Acceptor Count2[2]
Rotatable Bond Count0[2]

Note: The physicochemical properties listed are for the isomeric thiazolo[4,5-b]pyridine scaffold due to the limited availability of experimental data for the parent thiazolo[4,5-c]pyridine. These values are expected to be a close approximation for the [4,5-c] isomer due to their high structural similarity.

The crystal structure of a derivative, 1-(thiazolo[4,5-c]pyridin-2-yl)hydrazine, confirms the planarity of the bicyclic core and provides insight into the bond lengths and angles that define its geometry.[3]

Synthetic Strategies for Accessing the Thiazolo[4,5-c]pyridine Scaffold

The efficient synthesis of the thiazolo[4,5-c]pyridine core and its derivatives is a critical aspect of its exploration in drug discovery. Several synthetic routes have been developed, often starting from readily available pyridine precursors.

A common and effective strategy involves the cyclization of a substituted pyridine derivative bearing vicinal amino and chloro or nitro functionalities.

Generalized Synthetic Protocol:

A prevalent method for the synthesis of the thiazolo[4,5-c]pyridine core involves the reaction of a 3-amino-4-chloropyridine derivative with a thiocyanate salt to construct the fused thiazole ring.

Step 1: Thiazole Ring Formation

A solution of 3-amino-4-chloropyridine in a suitable solvent, such as ethanol or dimethylformamide (DMF), is treated with an excess of potassium thiocyanate. The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction.

Step 2: Further Functionalization

The resulting 2-aminothiazolo[4,5-c]pyridine can then be further functionalized at the amino group or at other positions on the pyridine ring to generate a library of derivatives. For example, the amino group can be acylated, alkylated, or used in coupling reactions to introduce diverse substituents.

Diagram of a General Synthetic Workflow:

Synthetic Workflow start Substituted Pyridine Precursor intermediate1 Functionalized Pyridine start->intermediate1 Functionalization intermediate2 Cyclization Precursor intermediate1->intermediate2 Introduction of Thiazole Precursor Moieties core Thiazolo[4,5-c]pyridine Core intermediate2->core Cyclization derivatives Diverse Derivatives core->derivatives Further Functionalization

Caption: A generalized workflow for the synthesis of thiazolo[4,5-c]pyridine derivatives.

The Thiazolo[4,5-c]pyridine Scaffold as a Kinase Inhibitor Pharmacophore

One of the most significant applications of the thiazolo[4,5-c]pyridine scaffold is in the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The thiazolo[4,5-c]pyridine core has been successfully employed to design potent and selective inhibitors of various kinases, including phosphoinositide 3-kinases (PI3Ks) and receptor tyrosine kinases like c-KIT.

The scaffold's ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket is a crucial determinant of its inhibitory activity. The nitrogen atoms in the pyridine and thiazole rings can act as hydrogen bond acceptors, while substituents at various positions can be tailored to occupy hydrophobic pockets and form additional interactions.

Mechanism of Kinase Inhibition:

Derivatives of the isomeric thiazolo[5,4-b]pyridine have been shown to bind to the ATP-binding site of kinases, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.[4][5] This competitive inhibition effectively blocks the kinase's catalytic activity. Molecular docking studies have revealed that the thiazolopyridine core can form hydrogen bonds with key residues in the hinge region of the kinase domain, a common feature of many kinase inhibitors.[4][5]

Diagram of Kinase Inhibition Mechanism:

Kinase Inhibition cluster_kinase Kinase Active Site hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket atp_site ATP Binding Site inhibitor Thiazolo[4,5-c]pyridine Inhibitor Pyridine Ring Thiazole Ring Substituent inhibitor->hinge H-Bonding inhibitor->hydrophobic_pocket Hydrophobic Interactions atp ATP atp->atp_site Blocked substrate Substrate Protein kinase kinase substrate->kinase Binds to Kinase phosphorylated_substrate Phosphorylated Substrate kinase->phosphorylated_substrate Phosphorylation (Inhibited)

Caption: Thiazolo[4,5-c]pyridine-based kinase inhibitors competitively block the ATP-binding site.

Structure-Activity Relationship (SAR) Insights:

SAR studies on thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors have provided valuable insights that can be extrapolated to the [4,5-c] isomer.[4]

  • Substitutions on the thiazole ring: The introduction of various aryl and heteroaryl groups at the 2-position of the thiazole ring has been explored to enhance potency and selectivity.

  • Modifications on the pyridine ring: Functionalization of the pyridine ring can modulate the physicochemical properties of the molecule, such as solubility and cell permeability, and can also introduce additional interactions with the target protein.

The following table summarizes the inhibitory activity of selected thiazolo[5,4-b]pyridine derivatives against c-KIT, demonstrating the impact of structural modifications on potency.

CompoundR1 GroupIC50 (μM) against c-KITGI50 (μM) on HMC1.2 cellsSource
6h 3-(Trifluoromethyl)phenyl9.87>10[4]
6r 2-Fluoro-5-(trifluoromethyl)phenyl0.0060.02[4]
Imatinib -0.03827.1[4]

These findings underscore the potential of the thiazolopyridine scaffold as a template for the development of potent kinase inhibitors.

Anticancer Applications of Thiazolo[4,5-c]pyridine Derivatives

The success of thiazolo[4,5-c]pyridine-based kinase inhibitors has naturally led to their extensive evaluation as anticancer agents. By targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis, these compounds have shown promising activity against a range of cancer cell lines.

Derivatives of the isomeric thiazolo[4,5-b]pyridine have demonstrated potent anti-proliferative activity against various cancer cell lines, including those derived from gastrointestinal stromal tumors (GIST) and mastocytosis.[4] Furthermore, thiazolo-pyridopyrimidines have been investigated as inhibitors of cyclin-dependent kinases (CDK4/6), which are critical regulators of the cell cycle.[6]

Anti-inflammatory and Other Biological Activities

Beyond oncology, the thiazolo[4,5-c]pyridine scaffold has shown promise in other therapeutic areas, most notably in the treatment of inflammatory disorders. Derivatives of the isomeric thiazolo[4,5-b]pyridine have been reported to possess significant anti-inflammatory properties, with some compounds exhibiting activity comparable to or exceeding that of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen in preclinical models.[7][8]

The antioxidant properties of thiazolo[4,5-b]pyridine-2-ones have also been investigated, with some derivatives showing potent radical scavenging activity.[9] Additionally, various thiazolopyridine derivatives have been reported to exhibit antimicrobial and antifungal activities.[10][11]

Future Perspectives and Conclusion

The thiazolo[4,5-c]pyridine scaffold has firmly established itself as a privileged pharmacophore in drug discovery. Its synthetic tractability, coupled with its ability to engage in a wide range of biological targets, makes it a highly attractive starting point for the development of novel therapeutics. The continued exploration of this scaffold, through the generation of diverse chemical libraries and the application of advanced screening technologies, is expected to yield a new generation of drug candidates with improved efficacy and safety profiles.

The versatility of the thiazolo[4,5-c]pyridine core, demonstrated by its success in kinase inhibition and its potential in other therapeutic areas, ensures that it will remain a focal point of research in medicinal chemistry for the foreseeable future. As our understanding of the molecular basis of disease continues to evolve, the rational design of novel thiazolo[4,5-c]pyridine derivatives will undoubtedly contribute to the development of innovative medicines to address unmet medical needs.

References

A Technical Guide to 6-Bromothiazolo[4,5-c]pyridine: A Key Heterocyclic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of 6-Bromothiazolo[4,5-c]pyridine, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. We will delve into its core physicochemical properties, explore plausible synthetic pathways with mechanistic rationale, and discuss its strategic application as a molecular scaffold in modern drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their research programs.

Introduction: The Strategic Value of the Thiazolopyridine Scaffold

Fused heterocyclic systems form the backbone of a vast number of therapeutic agents, offering rigid, three-dimensional structures that can be precisely tailored to interact with biological targets like enzymes and receptors.[1] Among these, the thiazolopyridine family—a fusion of thiazole and pyridine rings—is of particular importance.[1][2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing solubility and modulating pharmacokinetic properties, a feature common in many FDA-approved drugs.[3]

The specific isomer, this compound, is a valuable research chemical. Its structure is characterized by two key features: the fused thiazolopyridine core, which presents a unique spatial arrangement of heteroatoms for molecular interactions, and the bromine atom at the 6-position. This bromine is not merely a substituent; it is a versatile chemical handle. It serves as a prime site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the systematic elaboration of the core structure. This allows for the rapid generation of compound libraries, a cornerstone of modern hit-to-lead optimization in drug discovery.[4] While much of the historical research has focused on the [4,5-b] and [5,4-b] isomers, the [4,5-c] scaffold offers a distinct vector for substituent placement, providing a pathway to novel chemical space and intellectual property.[1]

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the foundation of all subsequent experimental design. The key identifiers and properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₃BrN₂S[5][6][7]
Molecular Weight 215.07 g/mol [5][6][7]
CAS Number 1234014-66-4[5][6][7]
Appearance Solid (typical for similar compounds)N/A
Melting Point Data not available in searched literatureN/A
Boiling Point Data not available in searched literatureN/A
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane)N/A

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

A logical approach involves the construction of the thiazole ring onto a pre-functionalized pyridine core. This strategy offers good control over regiochemistry.

G cluster_0 Proposed Synthesis of this compound A 5-Bromo-3,4-diaminopyridine B Intermediate Thione A->B Step 1: Thiocarbonyl Transfer (e.g., CS₂, base) C This compound B->C Step 2: Oxidative Cyclization (e.g., FeCl₃ or H₂O₂)

Caption: A proposed two-step synthesis pathway.

Mechanistic Rationale:

  • Step 1: Thiocarbonyl Transfer. The synthesis begins with 5-Bromo-3,4-diaminopyridine. The two adjacent amino groups are perfectly positioned for cyclization. Reaction with a thiocarbonyl transfer agent, such as carbon disulfide (CS₂) in the presence of a base (e.g., pyridine or triethylamine), would form a dithiocarbamate intermediate which then cyclizes to form the pyridine-fused thione. The choice of a non-nucleophilic base is critical to prevent unwanted side reactions.

  • Step 2: Oxidative Cyclization. The intermediate thione is then subjected to mild oxidative conditions. Reagents like iron(III) chloride (FeCl₃) or hydrogen peroxide can facilitate the intramolecular cyclization via a sulfur-centered radical or related mechanism, leading to the formation of the stable, aromatic thiazole ring. This step is often high-yielding and effectively planarizes the system to yield the final product, this compound.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is paramount. Standard spectroscopic techniques would be employed for structural elucidation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic region of the spectrum would be most informative. We would expect to see three distinct signals, each integrating to one proton. Two of these protons would be on the pyridine ring, likely appearing as singlets or narrow doublets depending on long-range coupling. The third proton, on the thiazole ring, would also be a singlet. The precise chemical shifts would require experimental determination but can be predicted using computational methods.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Six distinct signals in the aromatic region (approx. 110-160 ppm) would be expected, corresponding to the six carbon atoms in the fused ring system.

  • HRMS (High-Resolution Mass Spectrometry): This is the definitive method for confirming the molecular formula. The ESI-MS spectrum would show a characteristic pair of peaks for the molecular ion [M+H]⁺ at m/z 214.92 and 216.92.[8] This distinctive "doublet" arises from the nearly 1:1 natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), providing unambiguous evidence for the presence of a single bromine atom.

Applications in Medicinal Chemistry

The utility of this compound lies in its role as a versatile intermediate for creating more complex molecules with therapeutic potential.[4]

Scaffold for Kinase Inhibitors

The pyridine and thiazole moieties are common features in kinase inhibitors, which are a major class of anti-cancer drugs.[9] The nitrogen atoms can form crucial hydrogen bonds within the ATP-binding pocket of kinases. The bromo-substituent on this compound allows for the strategic installation of various side chains via cross-coupling reactions. This enables chemists to "grow" molecules from the core scaffold to probe different regions of an enzyme's active site, optimizing for potency and selectivity. Derivatives of the related thiazolo[5,4-b]pyridine isomer, for example, have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cancer signaling.[1]

Probes for Chemical Biology

The rigid, planar structure of the thiazolopyridine core can be incorporated into fluorescent probes. By coupling a fluorophore to the bromine position, researchers can develop tools for biological imaging and studying molecular interactions within living cells.

G cluster_0 Utility in Lead Generation Start 6-Bromothiazolo [4,5-c]pyridine Process Parallel Synthesis (Cross-Coupling Reactions) Start->Process Input Scaffold End Diverse Compound Library Process->End Output Screen High-Throughput Screening (e.g., Kinase Assays) End->Screen Test Result Hit Compounds Screen->Result

References

A Technical Guide to 6-Bromothiazolo[4,5-c]pyridine for Advanced Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 6-Bromothiazolo[4,5-c]pyridine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its commercial availability, synthesis, chemical reactivity, and strategic applications, with a focus on providing practical, field-proven insights.

Introduction: The Strategic Importance of the Thiazolopyridine Scaffold

Fused heterocyclic systems are foundational to the discovery of novel therapeutics.[1] Their rigid structures and capacity for diverse functionalization enable precise interactions with biological targets. Among these, the thiazolopyridine scaffold has emerged as a "privileged structure" in medicinal chemistry. Different isomers, such as thiazolo[4,5-b]pyridine and thiazolo[5,4-b]pyridine, have been extensively investigated and form the core of potent kinase inhibitors targeting enzymes like phosphoinositide 3-kinase (PI3K) and c-KIT, which are critical in cancer signaling pathways.[1][2]

The thiazolo[4,5-c]pyridine isomer, while historically less explored than its counterparts, presents unique opportunities for novel molecular design. This compound, in particular, serves as a versatile intermediate. The bromine atom at the 6-position is strategically placed for functionalization via modern cross-coupling methodologies, allowing for the systematic elaboration of molecular complexity and the exploration of new chemical space in the pursuit of next-generation therapeutics.

Physicochemical Properties and Commercial Availability

This compound is a stable solid at room temperature, valued for its utility in synthetic chemistry. Its core properties are summarized below.

PropertyValue
CAS Number 1234014-66-4
Molecular Formula C₆H₃BrN₂S
Molecular Weight 215.07 g/mol
Appearance Typically a white to off-white solid
Storage Conditions Inert atmosphere, 2-8°C
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, Dichloromethane)
Commercial Suppliers

This compound is readily available from a variety of specialized chemical suppliers catering to the research and development sector. When procuring this material, it is crucial to request a Certificate of Analysis (CoA) to verify purity and identity.

SupplierPurity (Typical)Notes
ChemScene ≥95%Offers custom synthesis and process optimization services.[1]
BLD Pharm ≥97%Provides analytical data including NMR, HPLC, and LC-MS upon request.
Amerigo Scientific High QualitySpecialist distributor serving the life sciences.[3]
Sunway Pharm Ltd N/ALists the compound as part of its product portfolio.
ChemUniverse 95%Offers various pack sizes from 100mg to 1g and bulk quotes.

Representative Synthesis Strategy

While specific, peer-reviewed publications detailing the exact synthesis of this compound are not abundant, a robust synthetic route can be constructed based on established heterocyclic chemistry principles. The most logical approach involves the initial construction of the parent thiazolo[4,5-c]pyridine scaffold, followed by a regioselective bromination.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Part 1: Scaffold Construction cluster_1 Part 2: Regioselective Bromination A Pyridine Precursor (e.g., 3,4-diaminopyridine) C Thiazolo[4,5-c]pyridine A->C Cyclocondensation B Cyclization Reagent (e.g., Carbon Disulfide or derivative) B->C E This compound (Final Product) C->E Electrophilic Aromatic Substitution D Brominating Agent (e.g., NBS, CuBr₂) D->E

Caption: General workflow for the synthesis of this compound.

Representative Protocol: Electrophilic Bromination

This protocol describes the bromination of the core scaffold, a critical step in the synthesis. The choice of a mild brominating agent like N-Bromosuccinimide (NBS) is crucial to control regioselectivity and avoid over-bromination, a common challenge when dealing with electron-deficient pyridine rings.[1]

Protocol: Bromination of Thiazolo[4,5-c]pyridine

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Thiazolo[4,5-c]pyridine (1.0 equivalent) in a suitable anhydrous solvent such as acetonitrile or dichloromethane.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the stirred solution at 0°C. Causality Note: Portion-wise addition at low temperature helps to dissipate any heat generated and maintain control over the reaction, minimizing side-product formation.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield pure this compound.

Key Reactions and Mechanistic Insight

The synthetic value of this compound lies in its ability to participate in palladium-catalyzed cross-coupling reactions. The bromine atom serves as an excellent leaving group for forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species with an organic halide. This reaction is widely used in pharmaceutical synthesis due to its mild conditions and tolerance of a broad range of functional groups.

Catalytic Cycle Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex 1 ox_add Oxidative Addition pd_r_complex Ar-Pd(II)L₂(R) pd_complex->pd_r_complex 2 transmetal Transmetalation boronate R-B(OR)₂ base Base (e.g., K₂CO₃) pd_r_complex->pd0 product Ar-R (Coupled Product) pd_r_complex->product 3 red_elim Reductive Elimination aryl_halide Ar-Br (this compound)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

  • Setup: To a Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

  • Solvent: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio). Causality Note: The use of a biphasic system with a base is critical. The base activates the boronic acid, forming a more nucleophilic boronate species which facilitates the transmetalation step.

  • Reaction: Heat the mixture under an inert atmosphere at 80-100°C for 6-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction with water and extract with an organic solvent.

  • Purification: Dry, concentrate, and purify the crude product via column chromatography.

Buchwald-Hartwig Amination

This reaction is indispensable for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides. It is a go-to method for introducing amine functionalities, which are prevalent in biologically active molecules.

Catalytic Cycle Diagram: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex 1 ox_add Oxidative Addition pd_amido_complex [Ar-Pd(II)L₂(NR₂)] pd_complex->pd_amido_complex 2 (Deprotonation) amine_assoc Amine Association amine R₂NH base Base (e.g., NaOtBu) pd_amido_complex->pd0 product Ar-NR₂ (Coupled Product) pd_amido_complex->product 3 red_elim Reductive Elimination aryl_halide Ar-Br (this compound)

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Representative Protocol: Buchwald-Hartwig Amination

  • Setup: In a glovebox or under an inert atmosphere, charge a vial with this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos or BINAP, 0.04-0.08 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or LHMDS (1.4 equiv.).

  • Solvent: Add an anhydrous, aprotic solvent like toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture to 80-110°C for 4-24 hours. Causality Note: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos) are often required to promote the reductive elimination step, which is typically rate-limiting, and to prevent catalyst decomposition.

  • Workup & Purification: After cooling, quench the reaction carefully with water, extract with an organic solvent, and purify by column chromatography.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is paramount for reproducible research. A combination of chromatographic and spectroscopic techniques should be employed.

Self-Validating QC Protocol:

  • Visual Inspection: The material should be a uniform solid, free of discoloration or foreign matter.

  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed by RP-HPLC. A typical method would involve a C18 column with a gradient elution using a mobile phase of water and acetonitrile with a small amount of acid modifier (e.g., 0.1% TFA or formic acid). The purity should typically be ≥95% by peak area at a relevant UV wavelength (e.g., 254 nm).

  • Mass Spectrometry (MS): Identity confirmation is achieved by LC-MS or direct infusion MS. The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight ([M+H]⁺ ≈ 215.9/217.9, showing the characteristic isotopic pattern for bromine).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation. The spectrum should show distinct aromatic proton signals consistent with the thiazolo[4,5-c]pyridine core. The number of protons, their splitting patterns (coupling constants), and chemical shifts must align with the assigned structure.

Conclusion: A Versatile Scaffold for Drug Discovery

This compound is a valuable and commercially accessible building block for medicinal chemistry and drug discovery. Its true potential is unlocked through its reactivity in palladium-catalyzed cross-coupling reactions, which allow for the rapid and efficient synthesis of diverse libraries of compounds. By leveraging the established biological importance of the wider thiazolopyridine family, researchers can use this specific isomer to design novel molecular architectures targeting a range of diseases, from cancer to inflammatory disorders. This guide provides the foundational knowledge for scientists to confidently incorporate this powerful intermediate into their research programs.

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 6-Bromothiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Thiazolo[4,5-c]pyridine Scaffold

The thiazolo[4,5-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine analogs allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[1][2] Derivatives have been investigated as kinase inhibitors, anticancer agents, and modulators of various cellular pathways.[3][4] The functionalization of this core structure is therefore a critical task for the development of novel therapeutics.

6-Bromothiazolo[4,5-c]pyridine serves as a versatile and strategic starting material. The bromine atom at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, one of the most powerful and transformative methodologies in modern organic synthesis.[5] These reactions enable the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under relatively mild conditions, allowing for the construction of complex molecular libraries from a single precursor.[6]

This guide provides an in-depth exploration of four key palladium-catalyzed cross-coupling reactions applied to this compound: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling, and the Heck Reaction. The protocols and insights are designed for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools.

Core Principles: Understanding the Palladium Catalytic Cycle

At the heart of these transformations lies a common mechanistic framework: the palladium catalytic cycle. A grasp of this cycle is fundamental to rational experimental design and troubleshooting. The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in a Pd(II) intermediate. The reactivity of halides follows the general trend of I > Br > Cl.[7]

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide. This step brings both coupling partners together on the metal.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.

General_Pd_Catalytic_Cycle General Palladium Cross-Coupling Cycle pd0 Pd(0)Ln ox_add Oxidative Addition pd0->ox_add Ar-X In pd_intermediate L Ar-Pd(II)-X L ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal R-M In M-X Out pd_coupled L Ar-Pd(II)-R L transmetal->pd_coupled red_elim Reductive Elimination pd_coupled->red_elim Ar-R Out red_elim->pd0

Figure 1: General Catalytic Cycle for Cross-Coupling.

Expertise & Experience: The Pillars of a Successful Reaction

The success of any cross-coupling reaction hinges on the judicious selection of four key components:

  • Ligands: This is arguably the most critical variable. Ligands stabilize the palladium center, prevent the formation of inactive palladium black, and critically modulate the catalyst's reactivity.[10][11] Electron-rich, sterically bulky phosphine ligands (e.g., biarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required for challenging substrates like heteroaryl halides, as they accelerate both the oxidative addition and reductive elimination steps.[11][12]

  • Base: The base plays multiple roles. In Suzuki coupling, it activates the organoboron species. In Buchwald-Hartwig amination, it deprotonates the amine. In all cases, it neutralizes the acid (H-X) generated during the cycle. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu) can dramatically impact yield and must be matched to the specific reaction and substrate tolerance.

  • Solvent: The solvent must solubilize all components and be stable at the reaction temperature. Common choices include ethereal solvents (Dioxane, THF), aromatic hydrocarbons (Toluene), and polar aprotic solvents (DMF, DMA). Anhydrous and degassed solvents are crucial as water and oxygen can deactivate the catalyst.[13]

Application & Protocols: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the palladium-catalyzed cross-coupling of an organoboron compound (boronic acid or ester) with an organohalide. It is one of the most widely used methods for C-C bond formation due to the commercial availability of a vast array of boronic acids, mild reaction conditions, and the low toxicity of boron-containing byproducts.[14][15]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Br In pd_intermediate Ar-Pd(II)(Br)L₂ ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal [R-B(OR)₃]⁻ In [Br-B(OR)₃]⁻ Out pd_coupled Ar-Pd(II)(R)L₂ transmetal->pd_coupled red_elim Reductive Elimination pd_coupled->red_elim Ar-R Out red_elim->pd0

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

The following table outlines typical conditions for the Suzuki-Miyaura coupling of heteroaryl bromides, providing a validated starting point for the functionalization of this compound.

EntryCoupling Partner (Boronic Acid)Pd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/H₂O90~85-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3.5)K₃PO₄1,4-Dioxane100~90-98
3Thiophene-2-boronic acidPd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane/H₂O85~80-92
4Pyridine-3-boronic acid[PdCl(allyl)]₂ (1)XPhos (3)K₃PO₄Toluene110~75-88

Note: This table presents representative data compiled from literature sources for analogous heteroaryl bromides.[14][16][17][18] Actual yields may vary.

Detailed Protocol: Suzuki Coupling with 4-Methoxyphenylboronic Acid

Materials:

  • This compound (1.0 equiv, e.g., 214 mg, 1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 equiv, 182 mg, 1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%, 13.7 mg, 0.015 mmol)

  • SPhos (3.5 mol%, 14.4 mg, 0.035 mmol)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv, 424 mg, 2.0 mmol)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-(4-methoxyphenyl)thiazolo[4,5-c]pyridine.

Application & Protocols: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds by coupling an aryl or heteroaryl halide with a primary or secondary amine.[19][20] This reaction is of paramount importance in pharmaceutical synthesis, as the arylamine moiety is a common feature in bioactive molecules.[21] The reaction is often sensitive to steric hindrance and the electronic properties of both coupling partners, making the choice of ligand and base particularly critical.[22][23]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add Ar-Br In pd_intermediate Ar-Pd(II)(Br)L ox_add->pd_intermediate amine_coord Amine Coordination pd_intermediate->amine_coord HNR₂ In pd_amido [Ar-Pd(II)(HNR₂)L]⁺Br⁻ amine_coord->pd_amido deprotonation Deprotonation (Base) pd_amido->deprotonation H-Base⁺ Out pd_amide Ar-Pd(II)(NR₂)L deprotonation->pd_amide red_elim Reductive Elimination pd_amide->red_elim Ar-NR₂ Out red_elim->pd0

Figure 3: Catalytic cycle for the Buchwald-Hartwig amination.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene100~90-99
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane110~85-95
3n-ButylaminePd₂(dba)₃ (1)BrettPhos (2.5)LiHMDSTHF65~88-96
4IndolePd(OAc)₂ (2)DavePhos (4)K₃PO₄Toluene110~70-85

Note: This table presents representative data compiled from literature for analogous bromopyridines.[19][21][23][24] Strong, non-nucleophilic bases like NaOt-Bu or LiHMDS are often required.

Detailed Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound (1.0 equiv, e.g., 214 mg, 1.0 mmol)

  • Morpholine (1.2 equiv, 105 µL, 1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%, 18.3 mg, 0.02 mmol)

  • XPhos (4 mol%, 19.1 mg, 0.04 mmol)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv, 135 mg, 1.4 mmol)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • Vessel Preparation: In a glovebox, add NaOt-Bu, Pd₂(dba)₃, and XPhos to a flame-dried Schlenk flask with a stir bar. If a glovebox is not available, perform this under a strong flow of inert gas.

  • Inert Atmosphere: Seal the vessel, remove from the glovebox (if used), and connect to a Schlenk line.

  • Reagent Addition: Add this compound and anhydrous, degassed toluene (5 mL). Stir for 5 minutes.

  • Amine Addition: Add morpholine via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 2-8 hours.

  • Monitoring: Track the reaction's progress via LC-MS.

  • Work-up: Cool to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Dilute with ethyl acetate (20 mL) and separate the layers.

  • Purification: Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the desired 6-(morpholino)thiazolo[4,5-c]pyridine.

Application & Protocols: Sonogashira Coupling

The Sonogashira coupling creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[25] This reaction is exceptionally useful for installing rigid alkyne linkers into molecules, a common strategy in materials science and for creating specific pharmacophore geometries. The classic protocol uses a palladium catalyst in conjunction with a copper(I) co-catalyst, typically CuI.[26][27]

Data Presentation: Representative Conditions for Sonogashira Coupling
EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60~88-95
2EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDioxane80~85-92
31-HexynePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100~90-96
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₃NTHF/Et₃NRT~80-90

Note: This table presents representative data from literature for similar bromopyridine substrates.[26][28][29][30] The use of an amine as both the base and a co-solvent is common.

Detailed Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound (1.0 equiv, e.g., 214 mg, 1.0 mmol)

  • Phenylacetylene (1.1 equiv, 121 µL, 1.1 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%, 14 mg, 0.02 mmol)

  • Copper(I) iodide (CuI) (4 mol%, 7.6 mg, 0.04 mmol)

  • Anhydrous Tetrahydrofuran (THF) (4 mL)

  • Anhydrous Triethylamine (Et₃N) (2 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere.

  • Solvent/Base Addition: Add anhydrous THF (4 mL) and anhydrous Et₃N (2 mL). The mixture should be degassed by bubbling argon through it for 10-15 minutes.

  • Alkyne Addition: Add phenylacetylene dropwise via syringe.

  • Reaction: Stir the mixture at 60 °C (or room temperature if reactivity allows) for 4-16 hours. The reaction mixture typically turns dark.

  • Monitoring: Monitor for the disappearance of the starting bromide by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate again. Purify the crude product by flash column chromatography to afford 6-(phenylethynyl)thiazolo[4,5-c]pyridine.

Application & Protocols: Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[31][32] It is a powerful method for C-C bond formation and vinylation of aryl rings. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand, although ligand-free conditions have been developed. A key feature is the syn-migratory insertion followed by syn-β-hydride elimination, which often leads to the thermodynamically favored E-alkene product.[31]

Data Presentation: Representative Conditions for Heck Reaction
EntryAlkenePd Catalyst (mol%)Ligand/AdditiveBaseSolventTemp (°C)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF100~75-85
2n-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)NaOAcDMA120~80-90
3AcrylonitrilePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP110~70-80
4CyclohexenePd(OAc)₂ (5)-Ag₂CO₃Toluene130~60-75

Note: Data is generalized from protocols for various heteroaryl halides.[32][33][34] The choice of base is critical to regenerate the Pd(0) catalyst after β-hydride elimination.

Detailed Protocol: Heck Reaction with n-Butyl Acrylate

Materials:

  • This compound (1.0 equiv, e.g., 214 mg, 1.0 mmol)

  • n-Butyl acrylate (1.5 equiv, 215 µL, 1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%, 4.5 mg, 0.02 mmol)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%, 12.2 mg, 0.04 mmol)

  • Sodium acetate (NaOAc) (1.5 equiv, 123 mg, 1.5 mmol)

  • Anhydrous N,N-Dimethylacetamide (DMA) (5 mL)

Procedure:

  • Vessel Preparation: Add this compound, Pd(OAc)₂, P(o-tol)₃, and NaOAc to a sealable reaction tube with a stir bar.

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon three times.

  • Reagent Addition: Add anhydrous DMA (5 mL) and n-butyl acrylate via syringe.

  • Reaction: Tightly seal the tube and place it in a preheated oil bath at 120 °C. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (25 mL) and filter through Celite to remove palladium black and salts.

  • Purification: Wash the filtrate with water (3 x 15 mL) to remove DMA, then with brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude oil by flash column chromatography to isolate the desired (E)-butyl 3-(thiazolo[4,5-c]pyridin-6-yl)acrylate.

General Workflow and Troubleshooting

A systematic approach is key to success. The workflow below outlines the critical stages of the experimental process, from planning to final product characterization.

Experimental_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis & Purification reagent_prep Reagent & Solvent Prep (Anhydrous, Degassed) catalyst_select Catalyst/Ligand Selection reagent_prep->catalyst_select setup Reaction Setup (Inert Atmosphere) catalyst_select->setup execution Reaction Execution (Heating & Stirring) setup->execution monitoring Monitoring (TLC, LC-MS) execution->monitoring workup Quenching & Work-up monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Figure 4: Standard experimental workflow for cross-coupling.

Trustworthiness: A Self-Validating System through Troubleshooting

Even with optimized protocols, challenges can arise. A trustworthy protocol anticipates these issues.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded precatalyst, O₂/H₂O contamination).2. Inefficient ligand for the substrate.3. Incorrect base or insufficient base strength.4. Low reaction temperature or time.1. Use fresh, high-purity reagents and anhydrous/degassed solvents. Ensure the inert atmosphere is maintained.[13]2. Screen a panel of ligands (e.g., try a more electron-rich/bulky ligand like XPhos or RuPhos).[11]3. Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄ → NaOt-Bu) or ensure the base is anhydrous.4. Increase temperature in 10 °C increments or extend reaction time.
Formation of Side Products 1. Protodebromination: (Replacement of Br with H).2. Homocoupling: (e.g., R-B(OH)₂ couples with itself).3. Ligand Degradation/Oxidation. 1. Caused by trace water. Ensure rigorously anhydrous conditions.2. Often caused by O₂. Degas solvents thoroughly. Slow addition of the organometallic reagent can sometimes help.3. Use a higher ligand:palladium ratio or switch to a more robust ligand (e.g., NHCs).
Difficulty in Purification 1. Residual catalyst or ligands.2. Persistent polar byproducts (e.g., from base).1. Filter the crude reaction mixture through a short plug of silica gel or Celite before concentration. Consider a scavenger resin for palladium.2. Perform an aqueous wash during work-up. If the product is basic, an acid/base wash sequence may be effective.

References

Strategic Synthesis of 6-arylthiazolo[4,5-c]pyridines: A Protocol for Palladium-Catalyzed Cross-Coupling of the 6-bromo Precursor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Introduction

The thiazolo[4,5-c]pyridine core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a cornerstone for designing novel therapeutics targeting a wide array of biological targets.[1] Derivatives of this scaffold have demonstrated potential as potent kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.[2][3][4] A critical synthetic step in the diversification of this scaffold is the introduction of an aryl group at the 6-position, a modification often crucial for modulating potency and selectivity.

This application note provides a detailed, field-proven guide for the synthesis of 6-arylthiazolo[4,5-c]pyridines via palladium-catalyzed cross-coupling of the readily accessible 6-bromo-thiazolo[4,5-c]pyridine precursor. We will focus primarily on the Suzuki-Miyaura coupling, valued for its exceptional functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents.[5][6] This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the causality behind experimental choices to ensure reproducible success.

Core Synthetic Strategy: The Power of Palladium

The formation of a carbon-carbon bond between the C6 position of the thiazolo[4,5-c]pyridine ring and an incoming aryl group is most efficiently achieved through palladium-catalyzed cross-coupling reactions.[7][8] These reactions have revolutionized biaryl synthesis, offering a reliable and versatile tool for medicinal chemists.[9] While several methods exist, the Suzuki-Miyaura reaction stands out for this specific transformation.

Why the Suzuki-Miyaura Coupling is Preferred:

  • High Functional Group Tolerance: The reaction proceeds under conditions that leave most common functional groups (esters, amides, etc.) intact.[7]

  • Mild Conditions: Typically requires moderate temperatures and common bases, preserving sensitive molecular scaffolds.[6]

  • Commercial Availability: A vast library of arylboronic acids and esters is commercially available, allowing for rapid library synthesis.

  • Low Toxicity: The boron-containing reagents and byproducts are significantly less toxic than those used in other methods, such as the Stille coupling (organostannanes).[5][10]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive

Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The process is a catalytic cycle involving a Palladium(0) species. The key steps are: Oxidative Addition, Transmetalation, and Reductive Elimination. The base plays a crucial role in the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.[11]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex L₂Pd(II)(Ar¹)X Pd0->OxAdd Ar¹-X Transmetal Transmetalation Intermediate L₂Pd(II)(Ar¹)(Ar²) OxAdd->Transmetal Ar²-B(OR)₂ + Base Transmetal->Pd0 Reductive Elimination Product Ar¹-Ar² (Desired Product) Transmetal->Product Ar1X 6-Bromo Precursor (Ar¹-X) Ar2B Arylboronic Acid (Ar²-B(OH)₂)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 6-arylthiazolo[4,5-c]pyridine

This protocol provides a robust starting point for the Suzuki-Miyaura coupling. Optimization of the base, solvent, and catalyst may be required for particularly challenging substrates.

Materials & Reagents

  • Substrate: 6-bromothiazolo[4,5-c]pyridine (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

  • Inert Gas: Argon or Nitrogen

Equipment

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere manifold (Schlenk line)

  • Standard laboratory glassware for work-up and purification

  • Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Step-by-Step Procedure

  • Reaction Setup: Place the this compound (1.0 equiv), arylboronic acid (1.2 equiv), base (2.5 equiv), and Pd(PPh₃)₄ catalyst (0.05 equiv) into the Schlenk flask equipped with a stir bar.

    • Expert Insight: The order of addition of solids is generally not critical. However, adding the catalyst last can prevent premature reactions if the solvent contains impurities.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (e.g., Argon) three times. This process is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[12]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Expert Insight: Degassing the solvent (by sparging with Argon for 15-20 minutes or via freeze-pump-thaw cycles) is a critical step to ensure the catalyst's longevity and activity.

  • Reaction Execution: Heat the reaction mixture to 85-95 °C with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting 6-bromo precursor is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 6-arylthiazolo[4,5-c]pyridine.[5]

General Experimental Workflow

The overall process from precursor to purified product follows a standardized workflow in synthetic chemistry.

Workflow start Reagent Preparation (Drying, Degassing) setup Reaction Setup (Under Inert Atmosphere) start->setup reaction Reaction Execution (Heating & Stirring) setup->reaction monitor Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Continue Reaction workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, Purity) purify->characterize end Final Product characterize->end

Caption: Standard workflow for the synthesis and purification of target compounds.

Comparative Data and Troubleshooting

While Suzuki coupling is highly reliable, other methods can be considered. The choice often depends on the specific substrate and available reagents.

Table 1: Comparison of Common Cross-Coupling Methods

MethodOrganometallic ReagentKey AdvantagesKey Disadvantages
Suzuki-Miyaura Arylboronic Acid/EsterLow toxicity, high functional group tolerance, many commercially available reagents.[11]Can be sensitive to steric hindrance; base required for activation.[11]
Stille OrganostannaneInsensitive to moisture/air, very broad scope.High toxicity of tin reagents and byproducts, difficult purification.[10]
Buchwald-Hartwig AmineExcellent for C-N bond formation (aryl amines).[13][14]Not directly applicable for C-C bond formation.

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Inappropriate base or solvent.1. Use fresh catalyst from a reliable source. 2. Ensure proper Schlenk technique and use degassed solvents. 3. Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Toluene, DMF).
Formation of Side Products (e.g., Homocoupling) 1. Reaction temperature too high. 2. Oxygen contamination.1. Lower the reaction temperature. 2. Improve inert atmosphere protocol.
Difficulty with Sterically Hindered Substrates 1. Ligand on palladium is not bulky enough to facilitate reductive elimination.[15]1. Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., using Pd₂(dba)₃ with ligands like XPhos or SPhos).[16]

Safety Precautions

  • Palladium Catalysts: Palladium on carbon can be pyrophoric, especially after use when dry and containing absorbed hydrogen.[17] All palladium catalysts should be handled in a well-ventilated fume hood.[18][19] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[20]

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Toluene and DMF also carry significant health risks. Handle all solvents in a fume hood.

  • Reagents: Boronic acids can be irritants. Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and highly reliable method for the synthesis of 6-arylthiazolo[4,5-c]pyridines from their 6-bromo precursors. By understanding the underlying mechanism and adhering to a robust experimental protocol that emphasizes an inert atmosphere and pure reagents, researchers can efficiently generate diverse libraries of these medicinally important compounds. The protocols and insights provided herein serve as a comprehensive guide to facilitate the successful application of this chemistry in drug discovery programs.

References

Application Notes & Protocols: The Strategic Use of 6-Bromothiazolo[4,5-c]pyridine in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazolo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Its unique electronic properties and ability to form key hydrogen bonds with the kinase hinge region make it an ideal starting point for drug design. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of 6-Bromothiazolo[4,5-c]pyridine . The bromine atom at the 6-position serves as a versatile synthetic handle, enabling extensive exploration of structure-activity relationships (SAR) through modern cross-coupling methodologies.[3][4] We will detail field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, explain the causal mechanisms behind procedural choices, and illustrate how this building block can be leveraged to accelerate the discovery of next-generation kinase inhibitors.

Introduction: Why this compound?

Kinase inhibitors have revolutionized the treatment of cancer and other diseases. The design of these small molecules often revolves around a core scaffold that correctly orients functional groups within the ATP-binding site of the target kinase. The thiazolo[4,5-c]pyridine core has proven effective in inhibitors targeting a range of kinases, including PI3K, ITK, and VEGFR2.[1][5]

The true power of This compound lies in its bromine substituent. This halogen acts as a "linchpin" for diversification. In the context of a kinase inhibitor, the 6-position often points towards the solvent-exposed region or a deep hydrophobic pocket of the ATP-binding site. By replacing the bromine with a diverse array of chemical moieties, chemists can fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.[1] Palladium-catalyzed cross-coupling reactions are the primary tools for this transformation, offering reliable and functional-group-tolerant methods for forging new carbon-carbon and carbon-nitrogen bonds.[6]

This guide provides the necessary theoretical grounding and practical, step-by-step protocols to empower researchers to effectively utilize this key building block.

Reagent Profile: this compound

A thorough understanding of the starting material is critical for successful and reproducible synthesis.

PropertyValueSource(s)
CAS Number 1234014-66-4[7][8]
Molecular Formula C₆H₃BrN₂S[7][8]
Molecular Weight 215.07 g/mol [7][8]
Appearance Typically an off-white to yellow solidInferred
Purity ≥95%[7]
Storage Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen)[8]
Commercial Suppliers Amerigo Scientific, ChemUniverse, Alichem Inc., BLD Pharm[7][8][9][10]

Safety & Handling: According to supplier safety data, this compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a certified chemical fume hood.

  • GHS Pictogram:

  • Signal Word: Danger

  • Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)[8]

  • Precautionary Statements: P261, P280, P301+P310, P302+P352, P304+P340[8]

Core Synthetic Methodologies & Protocols

The bromine atom at the C6 position is primed for palladium-catalyzed cross-coupling. Its reactivity is influenced by the electron-deficient nature of the pyridine ring, which facilitates the oxidative addition step in the catalytic cycle.[11][12] We present detailed protocols for the two most impactful transformations: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling: Installing Carbon Scaffolds

Expertise & Causality: The Suzuki-Miyaura reaction is the gold standard for creating biaryl or aryl-heteroaryl linkages.[13][14] This is paramount for extending the inhibitor into the hydrophobic regions of the kinase active site to enhance potency. The choice of catalyst, base, and solvent is crucial. A phosphine-ligated palladium(0) complex is the active catalyst. The base (e.g., K₃PO₄, Cs₂CO₃) is not merely a proton scavenger; it activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[14] A mixed solvent system like dioxane/water often provides the ideal balance of polarity to dissolve both the organic and inorganic reagents.[13]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂-Br OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar_Pd_R Ar-Pd(II)L₂-R Transmetalation->Ar_Pd_R Ar_B R-B(OR)₂ + Base Ar_B->Transmetalation RedElim Reductive Elimination Ar_Pd_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product Reagent Ar-Br (this compound) Reagent->OxAdd

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point, adapted from established procedures for pyridine derivatives.[13][15]

Materials:

  • This compound (1.0 equiv)

  • Aryl- or Heteroarylboronic Acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (4:1 to 5:1 v/v)

  • Schlenk flask or microwave vial

  • Nitrogen or Argon source

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask, add this compound (e.g., 215 mg, 1.0 mmol), the desired boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 425 mg, 2.0 mmol).

  • Degassing: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol). Then, add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 85-100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting bromide is a key indicator. Reactions are typically complete within 4-16 hours.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL). The aqueous washes remove the inorganic base and boronic acid byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-substituted thiazolo[4,5-c]pyridine.

Catalyst SystemBaseSolventTemp (°C)Typical YieldsReference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane / H₂O85-9560-90%[13]
Pd₂(dba)₃ / LigandKF1,4-Dioxane80-10070-95%[15]
Pd(dppf)Cl₂Na₂CO₃Dioxane / H₂O140 (sealed tube)68-92%[16]
Buchwald-Hartwig Amination: Installing Nitrogen Linkages

Expertise & Causality: The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation that is otherwise challenging on electron-deficient heteroaromatic systems.[17] This reaction is critical for installing amine groups that can act as hydrogen bond donors or acceptors, often targeting the "hinge" region of a kinase.[3][4] The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., XPhos, BINAP) are required to promote both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[17][18] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are used to deprotonate the amine, forming the active palladium-amido intermediate.[19] The reaction must be conducted under strictly anhydrous and anaerobic conditions, as both the catalyst and the base are sensitive to air and moisture.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L-Br OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord Pd_Amido Ar-Pd(II)L-NR₂ Amine_Coord->Pd_Amido Deprotonation Amine R₂NH + Base Amine->Amine_Coord RedElim Reductive Elimination Pd_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ (Product) RedElim->Product Reagent Ar-Br (this compound) Reagent->OxAdd

Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.

Protocol 3.2.1: General Procedure for Buchwald-Hartwig Amination

This protocol is based on well-established conditions for the amination of bromopyridines.[19][20]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1-1.3 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Ligand (e.g., (±)-BINAP, XPhos) (0.04-0.08 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

  • Schlenk flask

  • Argon source

Procedure:

  • Inert Atmosphere: In a glovebox or under a strong flow of Argon, add the base, NaOt-Bu (e.g., 135 mg, 1.4 mmol), to a dry Schlenk flask. NaOt-Bu is highly hygroscopic and air-sensitive.

  • Reagent Addition: To the same flask, add this compound (215 mg, 1.0 mmol), the ligand (e.g., BINAP, 25 mg, 0.04 mmol), and the palladium source, Pd₂(dba)₃ (18 mg, 0.02 mmol).

  • Degassing: Seal the flask, remove from the glovebox (if used), and connect to a Schlenk line. Evacuate and backfill with Argon three times.

  • Solvent & Amine Addition: Add anhydrous solvent (e.g., Toluene, 5 mL) followed by the amine (1.2 mmol) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C. Stir vigorously. The reaction mixture often turns dark red or brown.

  • Monitoring: Monitor the reaction progress by LC-MS. Reactions are typically complete within 2-24 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding water (5 mL). Extract the product with an organic solvent like diethyl ether or ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter, concentrate, and purify by flash column chromatography to obtain the desired 6-amino-thiazolo[4,5-c]pyridine product.

Catalyst SystemBaseSolventTemp (°C)Typical Amine ScopeReference
Pd₂(dba)₃ / (±)-BINAPNaOt-BuToluene80-100Primary & Secondary Amines[19]
[Pd(allyl)Cl]₂ / XPhosNaOt-BuToluene100Heterocyclic Amines[20]
Pd(OAc)₂ / JosiphosK₃PO₄Dioxane100Anilines[17]

Application in Kinase Inhibitor Design & SAR

The true utility of this compound is realized when these synthetic transformations are applied to a kinase inhibitor discovery program. Modifications at the 6-position can profoundly impact biological activity.

Kinase_Inhibitor_SAR SAR Strategy for Thiazolo[4,5-c]pyridine Core cluster_0 Kinase ATP Pocket cluster_1 Inhibitor Scaffold cluster_2 Synthetic Diversification at C6 Hinge Hinge Region (Backbone H-Bonds) Hydrophobic Hydrophobic Pocket Solvent Solvent Front (Polar Interactions, Solubility) Core Thiazolo[4,5-c]pyridine Core N-H ... O=C (Hinge) 6-Position Core:f1->Hinge Forms key H-bonds Suzuki Suzuki Coupling (Adds Aryl/Heteroaryl Groups) Core:f2->Suzuki Buchwald Buchwald-Hartwig (Adds Amine Groups) Core:f2->Buchwald Suzuki->Hydrophobic Probes van der Waals interactions Buchwald->Solvent Improves solubility & forms new H-bonds

Figure 3: Strategic Diversification of the Thiazolo[4,5-c]pyridine Scaffold.

SAR Insights:

  • Probing Hydrophobic Pockets (Suzuki Coupling): By using Suzuki coupling to install various substituted phenyl rings, naphthyl groups, or other aromatic systems at the 6-position, researchers can systematically probe deep hydrophobic pockets. A study on c-KIT inhibitors demonstrated that functionalization at the 6-position of the isomeric thiazolo[5,4-b]pyridine scaffold was a novel and successful strategy to overcome drug resistance.[1] For example, adding a 3-(trifluoromethyl)phenyl group can provide favorable interactions in a hydrophobic binding pocket.[1]

  • Targeting the Solvent Front (Buchwald-Hartwig Amination): The introduction of amines via Buchwald-Hartwig amination can serve multiple purposes. Small polar amines (e.g., morpholine, piperazine) can extend into the solvent-exposed region, dramatically improving the aqueous solubility and overall ADME properties of the inhibitor.[21] Furthermore, anilines or other amino-heterocycles can provide additional hydrogen bond donors or acceptors to form new interactions with the protein, enhancing potency and selectivity.

Conclusion

This compound is more than just a chemical reagent; it is a strategic building block for the rational design of kinase inhibitors. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions provides a reliable and versatile platform for SAR exploration. By mastering the Suzuki-Miyaura and Buchwald-Hartwig reactions detailed in this guide, drug discovery teams can efficiently generate diverse libraries of compounds, accelerating the journey from a starting scaffold to a potent and selective clinical candidate. Future work may expand upon this core by exploring other transformations such as Sonogashira coupling to install alkynes or cyanation reactions to introduce nitriles, further broadening the chemical space accessible from this invaluable starting material.

References

Application Notes and Protocols: Palladium-Catalyzed C-N Coupling of 6-Bromothiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Thiazolopyridines

The thiazolo[4,5-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. As a structural isomer of purines, this motif is frequently explored for its potential to interact with a wide array of biological targets, including kinases, receptors, and enzymes.[1][2] The introduction of nitrogen-based substituents at the C6 position via carbon-nitrogen (C-N) bond formation is a critical strategy for modulating the pharmacological properties of these molecules, influencing their potency, selectivity, solubility, and metabolic stability.

The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the construction of C-N bonds.[3] This palladium-catalyzed cross-coupling reaction allows for the formation of arylamines from aryl halides under relatively mild conditions, tolerating a wide range of functional groups.[4] However, the application of this methodology to electron-deficient and potentially coordinating heteroaryl halides, such as 6-bromothiazolo[4,5-c]pyridine, presents unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition and reduced reaction efficiency.[5][6][7]

This document provides a comprehensive guide to the experimental procedure for the C-N coupling of this compound with a representative amine nucleophile. It offers a detailed, field-proven protocol, explains the rationale behind the selection of reagents and conditions, and provides a framework for troubleshooting and optimization.

The Catalytic Heart of the Reaction: The Buchwald-Hartwig Amination

The reaction proceeds via a well-established catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is paramount to success, as it facilitates the key steps of oxidative addition and reductive elimination while preventing the formation of inactive palladium dimers.[3][7]

dot digraph "Buchwald_Hartwig_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Pd0 [label="Pd(0)L\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\nComplex", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AmineCoord [label="Amine Coordination\nComplex", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Amido [label="Palladium Amido\nComplex", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-NR¹R²\n(Product)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Catalyst_Regen [label="Pd(0)L", fillcolor="#4285F4", fontcolor="#FFFFFF", style=invis];

// Edges Pd0 -> OxAdd [label=" + Ar-Br"]; OxAdd -> AmineCoord [label=" + HNR¹R²\n - Br⁻"]; AmineCoord -> Amido [label=" + Base\n - [Base-H]⁺"]; Amido -> Product [label="Reductive\nElimination"]; Product -> Catalyst_Regen [style=invis]; Amido -> Pd0 [label=" "];

// Subgraph for reactants and products {rank=same; "Ar-Br" [shape=plaintext, fontcolor="#202124"]; "HNR¹R²" [shape=plaintext, fontcolor="#202124"]; "Base" [shape=plaintext, fontcolor="#202124"];} "Ar-Br" -> OxAdd [style=invis]; "HNR¹R²" -> AmineCoord [style=invis]; "Base" -> Amido [style=invis]; } dot Figure 1: General catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: A Representative Procedure

This protocol describes a generalized procedure for the coupling of this compound with a primary or secondary amine. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrate combinations.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>95%CommercialStore under inert atmosphere.
Amine (e.g., aniline, morpholine)AnhydrousCommercialPurify if necessary.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercialAir-stable but handle quickly.
RuPhos>98%CommercialBulky phosphine ligand.
Sodium tert-butoxide (NaOt-Bu)>97%CommercialHighly hygroscopic; handle in a glovebox.
TolueneAnhydrousCommercialDegas before use.
Diethyl etherAnhydrousCommercialFor workup.
Saturated aq. NaCl (Brine)Reagent GradeLab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeLab Prepared
Celite®---CommercialFor filtration.
Argon (Ar) or Nitrogen (N₂)High PurityGas SupplierFor inert atmosphere.
Equipment
  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Septa and needles

  • Schlenk line or glovebox for inert atmosphere operations

  • Heating mantle or oil bath with temperature control

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure

G

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and RuPhos (0.04 equiv). If using a glovebox, add sodium tert-butoxide (1.4 equiv) at this stage.

    • Expertise & Experience: The use of a pre-catalyst is often preferred in industrial settings, but the in-situ generation of the active Pd(0) species from Pd(OAc)₂ and a phosphine ligand is a robust and common practice in research labs. RuPhos is a bulky, electron-rich biarylphosphine ligand that has shown excellent performance for coupling of heteroaryl chlorides and bromides.[7] The ligand-to-palladium ratio is typically 2:1 to ensure the formation of the desired catalytic species.

  • Sealing and Purging: Seal the flask with a rubber septum. If not in a glovebox, carefully add the sodium tert-butoxide under a positive flow of argon. Connect the flask to a Schlenk line and perform three cycles of evacuating and backfilling with argon to ensure an inert atmosphere.

    • Trustworthiness: A rigorously inert atmosphere is crucial for the stability of the catalytically active Pd(0) species and to prevent the oxidation of the phosphine ligand. Sodium tert-butoxide is a strong base and is highly reactive with moisture and air.

  • Addition of Amine and Solvent: Through the septum, add the amine (1.2 equiv) via syringe, followed by anhydrous, degassed toluene to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent (this compound).

    • Expertise & Experience: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig reactions. A slight excess of the amine is used to drive the reaction to completion.

  • Reaction: Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously.

    • Causality: Elevated temperatures are typically required to promote the oxidative addition of the aryl bromide and subsequent reductive elimination steps of the catalytic cycle.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) or LC-MS. The reaction is typically complete within 4-24 hours.

    • Self-Validating System: Regular monitoring allows for the determination of the reaction endpoint, preventing the formation of degradation byproducts from prolonged heating.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the mixture through a pad of Celite® to remove the drying agent and any fine palladium residues. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate).

    • Characterization: The structure and purity of the final product should be confirmed by NMR (¹H, ¹³C) and mass spectrometry.[8][9]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure a strictly inert atmosphere; use fresh, high-purity reagents.
Poor choice of ligand/baseScreen other bulky phosphine ligands (e.g., XPhos, SPhos) and bases (e.g., K₃PO₄, Cs₂CO₃).[3]
Catalyst inhibitionThe pyridine nitrogen may be coordinating to the palladium. Increasing ligand-to-metal ratio might help.
Formation of Byproducts HydrodehalogenationThis can occur if water is present. Ensure anhydrous conditions.
Homocoupling of amineThis is less common but can occur at high temperatures. Consider lowering the reaction temperature.
Difficulty in Purification Co-elution with ligand oxideThe oxidized phosphine ligand can be challenging to separate. A thorough aqueous workup can help.

References

Application of 6-Bromothiazolo[4,5-c]pyridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 6-Bromothiazolo[4,5-c]pyridine in Medicinal Chemistry

Introduction: The Strategic Value of the Thiazolopyridine Scaffold

In the landscape of modern drug discovery, fused heterocyclic systems are of paramount importance, providing rigid three-dimensional frameworks that can be precisely tailored to interact with complex biological targets like enzymes and receptors.[1] Among these, the thiazolopyridine scaffold, a fusion of thiazole and pyridine rings, has emerged as a "privileged structure." The inherent physicochemical properties of this scaffold—including its planarity, potential for π-stacking interactions, and the presence of nitrogen atoms capable of forming crucial hydrogen bonds—make it an ideal starting point for the development of novel therapeutic agents.[2][3]

This compound is a specific isomer of this family that has garnered significant interest. Its strategic value lies not only in the foundational thiazolopyridine core but also in the reactive bromine atom at the 6-position. This bromine serves as a versatile chemical handle, enabling chemists to employ powerful synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions, to generate vast libraries of novel molecules for biological screening.[4] This guide provides a detailed overview of the application of this compound in medicinal chemistry, focusing on its role as a key building block in the synthesis of kinase inhibitors and other potential therapeutics, complete with detailed protocols and mechanistic insights.

Physicochemical Properties of this compound

A clear understanding of a molecule's physical and chemical properties is fundamental to its application in drug design and synthesis. The table below summarizes the key computed descriptors for this compound.

PropertyValueSource
Molecular Formula C₆H₃BrN₂S(Computed)
Molecular Weight 215.07 g/mol (Computed)
IUPAC Name This compound(Standard)
CAS Number 1234014-66-4[1]
Canonical SMILES C1=C(C=N2C(=C1)SC=N2)Br(Computed)

Core Application: A Versatile Intermediate for Drug Discovery

The primary application of this compound in medicinal chemistry is as a pivotal intermediate. The electron-deficient nature of the pyridine ring and the presence of the bromo substituent make it an excellent electrophilic partner in cross-coupling reactions. This allows for the systematic and efficient introduction of a wide array of chemical moieties at the 6-position, which is central to exploring the Structure-Activity Relationship (SAR) of the resulting compounds.

The Suzuki-Miyaura Cross-Coupling Reaction: A Gateway to Chemical Diversity

The Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and widely used tool for modifying the this compound core. This palladium-catalyzed reaction forms a carbon-carbon bond between the thiazolopyridine and an organoboron compound (typically a boronic acid or ester).[5][6] Its popularity stems from the mild reaction conditions, tolerance of a vast range of functional groups, and the commercial availability of a diverse set of boronic acids.[6]

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step, particularly for less reactive halides.[7]

  • Transmetalation: The organic group from the boronic acid (which is activated by a base) is transferred to the palladium center, displacing the halide. The base is essential for the formation of a boronate complex, which facilitates this transfer.[5]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex Ar-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal Ar'B(OH)₂ (activated) Ar_Pd_Ar Ar-Pd(II)L₂-Ar' Transmetal->Ar_Pd_Ar RedElim Reductive Elimination Ar_Pd_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product Reagents Ar-X + Ar'-B(OH)₂ Base Base

Suzuki-Miyaura Catalytic Cycle.

Therapeutic Targeting: Kinase Inhibition

A major thrust in the use of this compound derivatives is the development of protein kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] The pyridine and fused-heterocycle motifs are common features in many FDA-approved kinase inhibitors.[3][9][10]

The thiazolopyridine scaffold serves as an excellent "hinge-binding" motif. The ATP-binding site of most kinases has a conserved "hinge region" that forms key hydrogen bonds with the adenine base of ATP. The nitrogen atoms of the thiazolopyridine core can mimic these interactions, allowing the inhibitor to anchor itself effectively in the ATP pocket and block kinase activity.[8][11] By using the Suzuki reaction to append different chemical groups at the 6-position, researchers can explore interactions with other parts of the ATP binding site to enhance potency and selectivity.[11]

Kinase_Inhibition cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region (e.g., backbone NH) Inhibitor Thiazolopyridine Scaffold (e.g., Compound 6r) Inhibitor->Hinge H-Bond (Key Interaction) Substituent R-Group from Suzuki Coupling Inhibitor->Substituent Pocket Hydrophobic Pocket Substituent->Pocket Selectivity & Potency

Conceptual model of a thiazolopyridine inhibitor.
Structure-Activity Relationship (SAR) Insights: The Case of c-KIT Inhibitors

Research into derivatives of the related thiazolo[5,4-b]pyridine isomer provides a compelling case study for the SAR that can be developed from a brominated precursor. Studies have identified potent inhibitors of the c-KIT kinase, a key target in gastrointestinal stromal tumors (GIST).[11] The table below synthesizes findings that illustrate how modifying the group at the 6-position (analogous to the position modified from this compound) dramatically impacts biological activity.

Compound ID (Example)6-Position Substituent (from Suzuki Coupling)c-KIT IC₅₀ (µM)Key InsightReference
Imatinib (Reference Drug)0.27Standard of care, used as a benchmark.[11]
Sunitinib (Reference Drug)0.14Another potent c-KIT inhibitor benchmark.[11]
6m 3-(trifluoromethyl)phenyl2.17The core phenyl group shows moderate activity.[11]
6r 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl0.14Adding the solubilizing methylpiperazine group dramatically increases potency by over 15-fold, achieving activity comparable to sunitinib.[11]

These results powerfully demonstrate the core principle of this application: the 6-bromo position is a launchpad for optimization. The initial coupling of a phenylboronic acid provides a lead compound (like 6m), which can then be further elaborated to dramatically improve potency (as in 6r), likely by engaging additional residues in the kinase active site or improving pharmacokinetic properties.[11]

Experimental Protocols

The following section provides a detailed, field-proven protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound as the starting material.

Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is a generalized procedure and may require optimization for specific substrates, such as adjusting the base, solvent, or reaction temperature.[6][12]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Water (if using a biphasic system with a base like K₃PO₄)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating block or oil bath

Suzuki_Workflow start Start reagents 1. Add Reagents to Flask: - this compound - Arylboronic Acid - Palladium Catalyst - Base start->reagents atmosphere 2. Purge with Inert Gas (e.g., 3x Vacuum/Backfill with N₂/Ar) reagents->atmosphere solvent 3. Add Anhydrous Solvent(s) atmosphere->solvent reaction 4. Heat and Stir (e.g., 80-120 °C, 12-24h) solvent->reaction monitor 5. Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water/Brine monitor->workup Complete purify 7. Dry, Filter, Concentrate workup->purify chromatography 8. Purify by Column Chromatography purify->chromatography end End: Isolated Product chromatography->end

Experimental workflow for Suzuki coupling.

Procedure:

  • Flask Preparation: To a dry Schlenk flask under a positive pressure of inert gas (N₂ or Ar), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).[6]

    • Expert Insight: Using a pre-catalyst like Pd₂(dba)₃ with a phosphine ligand can sometimes provide more consistent results than using an air-sensitive Pd(0) source directly.[13] The choice of base is critical; inorganic bases like phosphates or carbonates are commonly used.[5][12]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) and water (typically a 4:1 to 5:1 ratio of organic solvent to water) via syringe.[6]

    • Expert Insight: The addition of water can accelerate the reaction, particularly when using water-soluble inorganic bases like K₃PO₄. For completely anhydrous conditions, an organic-soluble base like KF might be chosen with a solvent like toluene.[5][12]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 85-100 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[12]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove the base and other inorganic salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired 6-aryl-thiazolo[4,5-c]pyridine product.[12]

Conclusion and Future Outlook

This compound is a high-value building block in medicinal chemistry, primarily serving as an adaptable platform for generating novel, biologically active compounds. Its utility is intrinsically linked to the power of modern synthetic methods, especially the Suzuki-Miyaura cross-coupling reaction, which enables the systematic exploration of chemical space around the thiazolopyridine core. The demonstrated success of related scaffolds in producing potent kinase inhibitors highlights the immense potential of this compound.[11][14] As our understanding of disease biology deepens and new therapeutic targets are identified, the strategic application of versatile intermediates like this compound will continue to be a cornerstone of efficient and successful drug discovery campaigns.

References

One-Pot Synthesis of Functionalized Thiazolo[4,5-c]pyridines: An Application Note and Protocol for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiazolo[4,5-c]pyridine Scaffold

The fusion of thiazole and pyridine rings creates the thiazolopyridine scaffold, a privileged heterocyclic system that is a cornerstone in modern medicinal chemistry and drug discovery. Among its isomers, the thiazolo[4,5-c]pyridine core is of particular interest due to its presence in a wide array of biologically active compounds. These molecules have demonstrated a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition, antimicrobial, and anti-inflammatory effects. The structural rigidity and unique electronic properties of the thiazolo[4,5-c]pyridine nucleus make it an ideal framework for designing potent and selective therapeutic agents.

The development of efficient and versatile synthetic methodologies to access functionalized thiazolo[4,5-c]pyridines is therefore a critical endeavor for researchers in both academia and the pharmaceutical industry. Traditional multi-step syntheses can be time-consuming, resource-intensive, and often result in lower overall yields. In contrast, one-pot multicomponent reactions (MCRs) offer a more streamlined and atom-economical approach, allowing for the construction of complex molecular architectures from simple precursors in a single synthetic operation. This application note provides a detailed protocol and scientific rationale for a one-pot synthesis of functionalized thiazolo[4,5-c]pyridines, designed to be a valuable resource for researchers, scientists, and drug development professionals.

Reaction Mechanism and Scientific Principles

The one-pot synthesis of functionalized thiazolo[4,5-c]pyridines presented herein is based on a multicomponent condensation strategy. This approach leverages the sequential and synergistic reactivity of three or more starting materials to build the target heterocyclic system without the need for isolating intermediates. The general mechanism for such a reaction typically involves an initial condensation to form a key intermediate, which then undergoes an intramolecular cyclization and subsequent aromatization to yield the final thiazolo[4,5-c]pyridine product.

A plausible mechanistic pathway for a one-pot synthesis commencing from a substituted aminothiazole is depicted below. The reaction is initiated by the formation of a reactive enamine or a related intermediate from the condensation of an active methylene compound with an aldehyde in the presence of a base. This intermediate then undergoes a Michael addition with a suitable aminothiazole derivative. Subsequent intramolecular cyclization, dehydration, and aromatization lead to the formation of the fused thiazolo[4,5-c]pyridine ring system. The choice of substituents on the starting materials allows for the introduction of chemical diversity into the final products, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Experimental Workflow and Protocol

This section provides a detailed, step-by-step protocol for the one-pot synthesis of a representative functionalized thiazolo[4,5-c]pyridine derivative.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Substituted 4-aminothiazole≥98%Commercially AvailableThe nature of substituents will determine the final product.
Aromatic Aldehyde≥98%Commercially AvailableElectron-donating or -withdrawing groups can be used.
Malononitrile≥99%Commercially AvailableAn example of an active methylene compound.
PiperidineReagent GradeCommercially AvailableUsed as a basic catalyst.
EthanolAnhydrousCommercially AvailableReaction solvent.
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography.
HexaneACS GradeCommercially AvailableFor chromatography.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Instrumentation
  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Melting point apparatus

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Detailed Synthesis Protocol
  • Reaction Setup: To a 50 mL round-bottom flask, add the substituted 4-aminothiazole (1.0 mmol), the aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol).

  • Solvent and Catalyst Addition: Add 20 mL of anhydrous ethanol to the flask, followed by the addition of piperidine (0.2 mmol) as a catalyst.

  • Reaction Execution: The reaction mixture is stirred and heated to reflux (approximately 78 °C) for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by TLC using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting materials and the appearance of a new, more polar spot indicates the formation of the product.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Product Characterization: The fractions containing the pure product are combined and the solvent is evaporated. The final product is dried under vacuum and characterized by NMR and MS to confirm its structure and purity.

Experimental Workflow Diagram

experimental_workflow reagents 1. Combine Starting Materials: - Substituted 4-aminothiazole - Aromatic Aldehyde - Malononitrile solvent_catalyst 2. Add Solvent and Catalyst: - Anhydrous Ethanol - Piperidine reagents->solvent_catalyst reflux 3. Heat to Reflux (4-6 hours) solvent_catalyst->reflux tlc 4. Monitor by TLC reflux->tlc workup 5. Cool and Evaporate Solvent tlc->workup Reaction Complete purification 6. Column Chromatography workup->purification characterization 7. Characterize Pure Product (NMR, MS) purification->characterization reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Aromatization cluster_product Final Product A R1-CHO (Aldehyde) D Knoevenagel Condensation A->D B CH2(CN)2 (Malononitrile) B->D C Substituted 4-Aminothiazole E Michael Addition C->E D->E Reactive Intermediate F Intramolecular Cyclization E->F G Dehydration & Tautomerization F->G H Functionalized Thiazolo[4,5-c]pyridine G->H

The Versatile Virtuoso: 6-Bromothiazolo[4,5-c]pyridine as a Premier Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazolopyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities and valuable photophysical properties. Among the various isomers, 6-Bromothiazolo[4,5-c]pyridine has emerged as a particularly versatile and powerful synthetic building block. Its strategic placement of a bromine atom on the pyridine ring, coupled with the inherent electronic nature of the fused thiazole system, provides a reactive handle for a diverse array of chemical transformations. This comprehensive guide provides in-depth application notes and detailed protocols for the effective utilization of this compound in the synthesis of complex organic molecules, with a focus on its pivotal role in the development of kinase inhibitors and other high-value compounds.

Introduction: The Strategic Advantage of the Thiazolo[4,5-c]pyridine Core

Fused heterocyclic systems are of immense importance in the development of novel therapeutic agents and functional materials.[1] The thiazolopyridine framework, a fusion of a thiazole and a pyridine ring, is a privileged scaffold in drug discovery due to its rigid structure and capacity for diverse functionalization, enabling precise interactions with biological targets such as kinases.[1] Different isomers of thiazolopyridine, such as thiazolo[4,5-b]pyridine and thiazolo[5,4-b]pyridine, have been extensively investigated for their potential in treating various diseases, including cancer.[1]

This compound, in particular, offers a unique combination of features. The bromine atom at the 6-position is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. This capability is crucial for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Key Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The thiazolopyridine scaffold has been successfully employed in the design of inhibitors for several important kinase targets, including Aurora kinases and Glycogen Synthase Kinase-3 (GSK-3).[2][3][4][5][6][7][8][9] These enzymes are critical regulators of cell signaling pathways, and their dysregulation is implicated in the pathogenesis of cancer and other diseases. The ability to readily functionalize the 6-position of the thiazolo[4,5-c]pyridine core through cross-coupling reactions makes it an ideal starting point for the synthesis of libraries of potential kinase inhibitors.

Synthesis of 6-Aryl- and 6-Heteroarylthiazolo[4,5-c]pyridines via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[10] In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl moieties, which are common features in kinase inhibitors that occupy the ATP-binding site.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for the Suzuki coupling of related bromopyridine derivatives.[10]

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e..g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the boronic acid/ester, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-substituted thiazolo[4,5-c]pyridine.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryBoronic Acid/EsterCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.5)Dioxane/H₂O906>90 (expected)
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2.0)Toluene/H₂O1004>90 (expected)
3Pyridine-3-boronic acidPd₂(dba)₃/SPhos (2/4)K₃PO₄ (3.0)Toluene1108>85 (expected)
Synthesis of 6-Aminothiazolo[4,5-c]pyridines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with a wide range of amines.[11][12] This reaction is particularly valuable for introducing amino substituents at the 6-position of the thiazolo[4,5-c]pyridine core, a common structural motif in kinase inhibitors that can form crucial hydrogen bond interactions with the target protein.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is based on established methods for the amination of bromopyridines.[12]

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the amine to the tube.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 90-120 °C for 12-24 hours. Monitor progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst/Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/Xantphos (1/2)NaOtBu (1.5)Toluene10016>90 (expected)
2AnilinePd(OAc)₂/BINAP (2/3)Cs₂CO₃ (2.0)Dioxane11018>85 (expected)
3BenzylaminePd₂(dba)₃/DavePhos (1/2)K₃PO₄ (2.0)Toluene10020>88 (expected)

Expanding the Synthetic Toolkit: Other Key Transformations

Beyond the workhorse Suzuki and Buchwald-Hartwig reactions, this compound is amenable to a variety of other valuable synthetic transformations.

Sonogashira Coupling for the Introduction of Alkynyl Moieties

The Sonogashira coupling provides a direct route to alkynyl-substituted heterocycles, which are valuable intermediates for further elaboration and can also be found in the structures of some bioactive molecules.

Protocol 3: General Procedure for Sonogashira Coupling of this compound

This protocol is adapted from procedures for the Sonogashira coupling of related bromo-pyridines.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent.

  • Purify the crude product by flash column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

Suzuki_Coupling This compound This compound 6-Aryl/Heteroaryl-thiazolo[4,5-c]pyridine 6-Aryl/Heteroaryl-thiazolo[4,5-c]pyridine This compound->6-Aryl/Heteroaryl-thiazolo[4,5-c]pyridine  R-B(OH)₂  Pd Catalyst  Base

Caption: Suzuki-Miyaura Coupling of this compound.

Buchwald_Hartwig_Amination This compound This compound 6-Amino-thiazolo[4,5-c]pyridine 6-Amino-thiazolo[4,5-c]pyridine This compound->6-Amino-thiazolo[4,5-c]pyridine  R¹R²NH  Pd Catalyst  Ligand, Base

Caption: Buchwald-Hartwig Amination of this compound.

Sonogashira_Coupling This compound This compound 6-Alkynyl-thiazolo[4,5-c]pyridine 6-Alkynyl-thiazolo[4,5-c]pyridine This compound->6-Alkynyl-thiazolo[4,5-c]pyridine  R-C≡CH  Pd/Cu Catalyst  Base

Caption: Sonogashira Coupling of this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its amenability to a range of robust and high-yielding cross-coupling reactions, particularly Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provides medicinal chemists and materials scientists with a powerful tool for the rapid generation of molecular diversity. The protocols and application notes provided herein serve as a comprehensive guide for researchers to effectively harness the synthetic potential of this important intermediate in their pursuit of novel therapeutic agents and functional materials.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Thiazolo[4,5-d]pyrimidine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazolo[4,5-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its isosteric relationship with purines.[1][2][3] This structural similarity to endogenous molecules like adenine and guanine has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][3][4] Solid-phase organic synthesis (SPOS) has emerged as a powerful strategy for the rapid generation of diverse libraries of these compounds, facilitating structure-activity relationship (SAR) studies and accelerating the drug discovery process.[5][6][7] This guide provides a comprehensive overview and a detailed, field-proven protocol for the solid-phase synthesis of thiazolo[4,5-d]pyrimidine libraries, intended for researchers, scientists, and drug development professionals. We will delve into the rationale behind the synthetic strategy, from the selection of the solid support and linker to the key chemical transformations and in-process controls that ensure a self-validating and robust workflow.

Introduction: The Significance of the Thiazolo[4,5-d]pyrimidine Scaffold

The fusion of a thiazole ring to a pyrimidine core creates the thiazolo[4,5-d]pyrimidine system, a class of heterocyclic compounds that has garnered significant attention in the pharmaceutical industry.[1][2] As 7-thia-analogs of purines, these molecules can effectively mimic endogenous purines and interact with a wide array of biological targets.[3] The versatility of this scaffold allows for the introduction of multiple points of diversity, enabling the fine-tuning of physicochemical properties and pharmacological activity. The application of solid-phase synthesis to this scaffold is particularly advantageous, as it allows for a combinatorial approach where different building blocks can be systematically introduced to generate large libraries of analogues for high-throughput screening.[5][7]

The Synthetic Strategy: A Traceless Linker Approach

The protocol detailed herein employs a traceless linker strategy, a sophisticated approach in solid-phase synthesis where the point of attachment to the resin is eliminated from the final molecule upon cleavage.[8][9] This is crucial for generating compounds that do not bear any synthetic "scars" from the solid support, which could interfere with biological activity. Our strategy is initiated on Merrifield resin and proceeds through a five-step sequence, culminating in the release of the target thiazolo[4,5-d]pyrimidine library.

The overall workflow is depicted in the following diagram:

G cluster_resin On-Resin Synthesis cluster_cleavage Cleavage & Final Product Resin Merrifield Resin (6) Resin_S Resin-S-C(SK)=N-CN (8) Resin->Resin_S 1. Linker Attachment Resin_Thiazole Resin-Thiazole Intermediate (9) Resin_S->Resin_Thiazole 2. Thiazole Formation (R¹-X) Resin_Pyrimidine Resin-Thiazolo[4,5-d]pyrimidine Core (10) Resin_Thiazole->Resin_Pyrimidine 3. Pyrimidine Annulation (R²-CHO) Resin_Oxidized Resin-Oxidized Intermediate (11) Resin_Pyrimidine->Resin_Oxidized 4. Oxidation Resin_Diversified Resin-Diversified Product (12) Resin_Oxidized->Resin_Diversified 5. Diversification (R³-NH₂) Final_Product Final Thiazolo[4,5-d]pyrimidine Library (13) Resin_Diversified->Final_Product 6. Traceless Cleavage

Figure 1: General workflow for the solid-phase synthesis of thiazolo[4,5-d]pyrimidine libraries using a traceless linker approach.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
Merrifield Resin1% DVB, 100-200 mesh, 1.0-1.5 mmol/gSigma-AldrichEnsure resin is properly washed and dried before use.
Potassium Cyanocarbonimidodithioate≥95%TCI Chemicals
Substituted Alkyl Halides (R¹-X)VariousCombi-BlocksFor first point of diversity.
Substituted Aldehydes (R²-CHO)VariousAcros OrganicsFor second point of diversity.
Iodine (I₂)ACS ReagentJ.T. BakerUsed for oxidative cyclization.
m-Chloroperoxybenzoic acid (mCPBA)≤77%Sigma-AldrichHandle with care, potential explosive.
Substituted Amines (R³-NH₂)VariousAlfa AesarFor third point of diversity.
N,N-Dimethylformamide (DMF)AnhydrousFisher ScientificUse dry solvents for all reactions.
Dichloromethane (DCM)AnhydrousFisher Scientific
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Trifluoroacetic acid (TFA)≥99%Sigma-AldrichCorrosive, handle in a fume hood.

Detailed Experimental Protocol

Step 1: Attachment of the Traceless Linker

The synthesis begins with the functionalization of Merrifield resin with potassium cyanocarbonimidodithioate. This forms the solid-supported cyanocarbonimidodithioate, which serves as the anchor and a key building block for the subsequent thiazole ring formation.

  • Procedure:

    • Swell Merrifield resin (1.0 eq, e.g., 1.0 g, 1.2 mmol/g) in anhydrous DMF (10 mL/g resin) for 30 minutes in a peptide synthesis vessel.

    • Add potassium cyanocarbonimidodithioate (3.0 eq) to the swollen resin.

    • Shake the mixture at room temperature for 24 hours.

    • Filter the resin and wash sequentially with DMF (3 x 10 mL), DMF/H₂O (1:1, 3 x 10 mL), H₂O (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

    • Dry the resin under high vacuum to a constant weight.

Step 2: Thiazole Ring Formation (Introduction of R¹)

This step involves an S-alkylation followed by a Thorpe-Ziegler type cyclization to construct the thiazole ring on the solid support. The first point of diversity (R¹) is introduced here using a variety of alkyl or benzyl halides.

  • Procedure:

    • Swell the resin from Step 1 (1.0 eq) in anhydrous DMF.

    • Add the desired halide (R¹-X, 3.0 eq) and TEA (3.0 eq).

    • Shake the reaction mixture at 60 °C for 12 hours.

    • Filter and wash the resin as described in Step 1.

    • Dry the resin under high vacuum.

Step 3: Pyrimidine Ring Annulation (Introduction of R²)

The pyrimidine ring is constructed via an oxidative cyclization reaction with an aldehyde, which introduces the second point of diversity (R²). Iodine is used as an effective catalyst for this transformation.[5]

  • Procedure:

    • Swell the thiazole-functionalized resin (1.0 eq) in a solution of the desired aldehyde (R²-CHO, 5.0 eq) in DMF.

    • Add iodine (I₂, 2.0 eq) to the mixture.

    • Shake at 80 °C for 16 hours.

    • Cool to room temperature, filter, and wash the resin with DMF, followed by a wash with aqueous Na₂S₂O₃ to remove excess iodine, then with water, MeOH, and DCM.

    • Dry the resin under high vacuum.

Step 4: Oxidation to Activate for Nucleophilic Substitution

To introduce the final point of diversity, the methylthio group at the 2-position of the thiazolo[4,5-d]pyrimidine core is oxidized to a methylsulfonyl group. This transforms it into an excellent leaving group for the subsequent nucleophilic aromatic substitution.[5][10]

  • Procedure:

    • Swell the resin-bound thiazolo[4,5-d]pyrimidine (1.0 eq) in DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of m-CPBA (5.0 eq) in DCM dropwise.

    • Shake the mixture at room temperature for 6 hours.

    • Filter and wash the resin with DCM, DMF, MeOH, and DCM.

    • Dry the resin under high vacuum.

Step 5: Diversification via Nucleophilic Substitution (Introduction of R³)

The activated sulfonyl group is displaced by a primary or secondary amine, introducing the third point of diversity (R³).[5][11]

  • Procedure:

    • Swell the oxidized resin (1.0 eq) in DCM.

    • Add the desired amine (R³-NH₂, 10.0 eq) and TEA (5.0 eq).

    • Shake at room temperature overnight.

    • Filter and wash the resin thoroughly with DMF, MeOH, and DCM.

    • Dry the resin under high vacuum.

Step 6: Cleavage from the Solid Support

The final product is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA). This step simultaneously removes the traceless linker, yielding the final thiazolo[4,5-d]pyrimidine derivative in solution.

  • Procedure:

    • Place the dried, fully functionalized resin in a reaction vessel.

    • Add a cleavage cocktail of TFA/DCM (e.g., 50:50 v/v) (10 mL/g resin).

    • Shake at room temperature for 2 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.

    • Concentrate the combined filtrates under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final compound.

In-Process Monitoring and Validation

Effective monitoring of solid-phase reactions is crucial to ensure the success of the synthesis.[12][13][14] Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful, non-destructive technique for real-time monitoring of reactions on the solid support.[10][15]

G Start Start (Resin) Step1 Step 1 Linker Attachment Start->Step1 Monitor1 Monitor 1 (ATR-FTIR) Observe C≡N stretch (~2170 cm⁻¹) Step1->Monitor1 Step2 Step 2 Thiazole Formation Monitor1->Step2 Monitor2 Monitor 2 (ATR-FTIR) Disappearance of C≡N Step2->Monitor2 Step3 Step 3 Pyrimidine Annulation Monitor2->Step3 Monitor3 Monitor 3 (ATR-FTIR) Appearance of C=O (~1680 cm⁻¹) Step3->Monitor3 Step4 Step 4 Oxidation Monitor3->Step4 Monitor4 Monitor 4 (ATR-FTIR) Appearance of SO₂ stretches (~1330 & 1150 cm⁻¹) Step4->Monitor4 End End (Cleavage) Monitor4->End

Figure 2: In-process monitoring workflow using ATR-FTIR spectroscopy.

  • Causality: By monitoring the appearance or disappearance of key functional group vibrations, one can confirm the progression of each reaction step before moving to the next. For instance, the appearance of strong sulfone (SO₂) stretches around 1330 cm⁻¹ and 1150 cm⁻¹ provides direct evidence for the successful oxidation in Step 4.[11] This self-validating system minimizes the risk of carrying forward unreacted material, which would complicate the final purification and reduce overall yield.

Representative Library Data and Troubleshooting

The described protocol is robust and amenable to a wide range of building blocks. Below is a table summarizing expected yields for a representative set of library members.

Compound IDOverall Yield (%)
THP-001 BenzylPhenyln-Butylamino25-35
THP-002 4-Methoxybenzyl4-ChlorophenylCyclohexylamino22-30
THP-003 Propyl2-ThienylMorpholino20-28
THP-004 BenzylPhenylPhenylamino18-25

Note: Yields are calculated after purification and are based on the initial loading of the Merrifield resin.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Step 1/2 Incomplete reaction; poor quality reagents; insufficient swelling.Increase reaction time/temperature; use fresh, anhydrous solvents; ensure resin is fully swollen before adding reagents.
Incomplete Oxidation (Step 4) Inactive mCPBA; insufficient equivalents.Use fresh mCPBA; increase equivalents of mCPBA; extend reaction time.
Broad/Impure Final Product Incomplete reactions at intermediate steps; side reactions during cleavage.Confirm completion of each step using FTIR; use scavengers (e.g., triisopropylsilane) in the cleavage cocktail; optimize purification conditions.
No Reaction in Step 5 Poor nucleophilicity of the amine; steric hindrance.Increase reaction temperature; use a less hindered amine; consider using a stronger, non-nucleophilic base.

Conclusion

This application note provides a detailed and robust protocol for the solid-phase synthesis of thiazolo[4,5-d]pyrimidine libraries. By leveraging a traceless linker strategy and incorporating rigorous in-process monitoring, researchers can efficiently generate diverse collections of these medicinally important compounds. The methodologies described herein are designed to be both reliable and adaptable, providing a solid foundation for drug discovery programs targeting this privileged heterocyclic scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 6-Bromothiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 6-Bromothiazolo[4,5-c]pyridine, a key heterocyclic building block in medicinal chemistry.

Introduction: The Challenge of Heterocyclic Suzuki Couplings

The Suzuki-Miyaura coupling is a powerful tool for carbon-carbon bond formation, prized for its functional group tolerance and relatively mild conditions.[1][2] However, when working with nitrogen-containing heterocycles like this compound, researchers often encounter unique challenges. The Lewis basic nitrogen atoms within the heterocyclic core can coordinate to the palladium catalyst, leading to deactivation or "catalyst poisoning."[3][4][5] Additionally, the electronic nature of the heteroaromatic system can influence the reactivity of the C-Br bond, and the stability of the heteroarylboronic acid coupling partner can be a concern.[6][7]

This guide provides a structured approach to troubleshooting and optimizing these reactions, moving from common initial checks to more advanced strategies for recalcitrant couplings.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Q1: My Suzuki coupling reaction is showing low to no conversion of the starting material. What are the first things I should check?

A1: When a Suzuki coupling fails to proceed, a systematic check of your reagents and reaction setup is the most efficient way to diagnose the problem.

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen.[8] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that this atmosphere is maintained throughout the reaction. Degassing your solvents is a critical step.[9]

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids are susceptible to decomposition, particularly protodeboronation, where the C-B bond is cleaved.[10][11] Use fresh, high-purity boronic acid or consider converting it to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester.[10][12]

    • Palladium Catalyst & Ligand: Palladium precatalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere.[8] Ensure your catalyst and ligand are from a reliable source and have been handled properly.

  • Base & Solvent Purity: Use anhydrous, high-purity solvents and bases. The choice of base is crucial for activating the boronic acid for transmetalation.[13][14][15]

Q2: I'm observing significant side products. What are they, and how can I minimize them?

A2: The most common side reactions in Suzuki couplings are homocoupling of the boronic acid and protodeboronation/dehalogenation of the starting materials.

  • Homocoupling: This results in the formation of a biaryl product from two molecules of your boronic acid.[3] This is often promoted by the presence of oxygen or if a Pd(II) precatalyst is used without being fully reduced to the active Pd(0) species.[9][16][17][18]

    • Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[9] Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate homocoupling that occurs during the in situ reduction of a Pd(II) source.[9]

  • Protodeboronation & Dehalogenation: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, while dehalogenation is the replacement of the bromine on your thiazolo[4,5-c]pyridine with a hydrogen.[3][11] These are often caused by excess water, high temperatures, or extended reaction times.[19]

    • Solution: Use anhydrous conditions where possible, or minimize the amount of water in your solvent system.[10] Screen different bases, as stronger bases can sometimes promote these side reactions.[19] Optimizing the reaction time to stop the reaction once the product is formed can also help.

Q3: The nitrogen atoms in this compound seem to be inhibiting my catalyst. How can I overcome this?

A3: Catalyst inhibition by the nitrogen atoms of the heterocycle is a primary challenge.[3][5][20][21] The lone pairs on the nitrogen can coordinate to the palladium center, reducing its catalytic activity.

  • Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are highly effective in these situations.[10][19][22] These ligands promote the desired oxidative addition and reductive elimination steps while sterically hindering the coordination of the heterocyclic nitrogen to the palladium.[22]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are another class of robust ligands that can be very effective for challenging Suzuki couplings, including those with heteroaryl chlorides.[13][23]

  • Catalyst Pre-activation: In some cases, pre-forming the active Pd(0) complex before adding the heteroaryl halide can be beneficial.

Q4: My starting materials and product have poor solubility in the reaction solvent. What can I do?

A4: Poor solubility of highly polar heterocyclic compounds can significantly impede reaction rates.[3][6]

  • Solvent Screening: A range of solvents should be screened. Common choices include ethereal solvents like 1,4-dioxane and THF, or polar aprotic solvents like DMF and NMP. Often, a mixture of an organic solvent with water is necessary to dissolve the inorganic base.[15][16]

  • Temperature: Increasing the reaction temperature can improve solubility. However, this must be balanced against the potential for increased side reactions.[10]

  • Vigorous Stirring: For biphasic or suspension reactions, ensure vigorous stirring to maximize the interfacial area between reactants.[16]

Experimental Protocols & Optimization Workflow

General Experimental Protocol (Starting Point)

This protocol provides a robust starting point for your optimization efforts.

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).[24]

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (argon or nitrogen) for 5-10 minutes.[8][24]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the appropriate ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.[8][24]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[24]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[8][24]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8][24]

  • Purification: Purify the crude product by flash column chromatography.[24]

Troubleshooting and Optimization Workflow

G start Low Yield or No Reaction reagent_check Check Reagent Quality & Inert Atmosphere start->reagent_check catalyst_screen Screen Catalyst & Ligand reagent_check->catalyst_screen Reagents OK catalyst_screen->catalyst_screen No Improvement? Try different ligand class (e.g., NHC) base_solvent_screen Screen Base & Solvent catalyst_screen->base_solvent_screen Improvement Seen base_solvent_screen->catalyst_screen No Improvement? temp_conc_opt Optimize Temperature & Concentration base_solvent_screen->temp_conc_opt Further Optimization success Optimized Conditions temp_conc_opt->success

Data Presentation: Parameter Screening

When optimizing, it is crucial to systematically vary one parameter at a time (or use a Design of Experiments approach) and tabulate the results for clear comparison.

Table 1: Example Ligand Screen

EntryLigand (mol%)BaseSolventTemp (°C)Yield (%)
1PPh₃ (4)K₂CO₃Dioxane/H₂O100<5
2dppf (2)K₂CO₃Dioxane/H₂O10025
3XPhos (2)K₂CO₃Dioxane/H₂O10078
4SPhos (2)K₂CO₃Dioxane/H₂O10085

Reaction Conditions: this compound (1 mmol), Phenylboronic acid (1.2 mmol), Pd(OAc)₂ (1 mol%), Base (2 mmol), Solvent (10 mL), 12 h.

Table 2: Example Base and Solvent Screen

EntryLigandBaseSolventTemp (°C)Yield (%)
1SPhosK₂CO₃Dioxane/H₂O (4:1)10085
2SPhosK₃PO₄Dioxane/H₂O (4:1)10092
3SPhosCs₂CO₃Dioxane10089
4SPhosK₃PO₄Toluene/H₂O (10:1)11075

Reaction Conditions: this compound (1 mmol), Phenylboronic acid (1.2 mmol), Pd(OAc)₂ (1 mol%), SPhos (2 mol%), Base (2 mmol), Solvent (10 mL), 12 h.

Understanding the Mechanism: The Suzuki Catalytic Cycle

A firm grasp of the catalytic cycle is essential for rational troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][25][26]

Suzuki_Cycle

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step, and its efficiency is highly dependent on the ligand and the electronics of the aryl halide.[1]

  • Transmetalation: The organic group from the boronic acid (which is activated by the base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the halide.[15][26]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[25]

By understanding which reaction parameter influences each step, you can make more informed decisions during your optimization process. For example, a bulky, electron-rich ligand will accelerate the oxidative addition and reductive elimination steps.[22] The choice of base is critical for the transmetalation step.[14]

References

Technical Support Center: Troubleshooting Low Reactivity of 6-Bromothiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromothiazolo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this versatile heterocyclic building block. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting protocols to help you advance your research.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no conversion in my Suzuki-Miyaura coupling with this compound?

A1: Low reactivity in Suzuki-Miyaura couplings involving this compound can often be attributed to the electronic nature of the heterocycle. The pyridine nitrogen and the thiazole ring are electron-withdrawing, which can decrease the electron density of the C-Br bond, making the oxidative addition step of the catalytic cycle more challenging.[1] Additionally, the nitrogen and sulfur atoms in the heterocyclic core can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be effective.[1] For electron-deficient heteroaryl halides, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition.[2] Consider using ligands such as SPhos, XPhos, or RuPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[2][3] N-heterocyclic carbene (NHC) ligands can also be highly effective.[1][4]

  • Base Selection: The choice of base is critical.[1] While common bases like Na₂CO₃ can be effective, stronger bases such as K₃PO₄ or Cs₂CO₃ often improve reaction rates and yields for challenging substrates.[1][5] The base not only facilitates the transmetalation step but also influences the stability of the boronic acid.

  • Solvent and Temperature: Aprotic polar solvents like dioxane, toluene, or DMF, often with a small amount of water, are standard.[2] Ensure your solvents are thoroughly degassed to prevent catalyst oxidation. If you observe low conversion at typical temperatures (80-100 °C), a moderate increase in temperature (e.g., to 110-120 °C) may be beneficial, but be mindful of potential decomposition of starting materials or products.[5]

  • Boronic Acid/Ester Quality: Ensure the boronic acid or ester you are using is of high quality and has not undergone significant protodeboronation.[1] Using a slight excess (1.2-1.5 equivalents) of the boron reagent is a common practice.

Q2: My Buchwald-Hartwig amination of this compound is giving poor yields. What should I try?

A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with heteroaryl halides like this compound is highly dependent on the reaction conditions.[6] Similar to Suzuki couplings, catalyst inhibition by the heteroaromatic substrate can be a significant hurdle.

Troubleshooting Workflow:

Buchwald_Troubleshooting start Low Yield in Buchwald-Hartwig ligand Ligand Choice Initial: P(t-Bu)₃, BINAP Advanced: Buchwald Ligands (XPhos, SPhos, RuPhos) Rationale: Bulky, electron-rich ligands promote reductive elimination. start->ligand 1. Re-evaluate Ligand base Base Selection Common: NaOtBu, K₂CO₃ Stronger/Less Nucleophilic: LHMDS, K₃PO₄ Rationale: Base strength impacts deprotonation of the amine and catalyst activity. ligand->base 2. Screen Bases solvent Solvent System Standard: Toluene, Dioxane Alternative: THF, DME Rationale: Solvent must dissolve all components, especially the base. base->solvent 3. Test Solvents temp Temperature Optimization Initial: 80-100 °C Adjust: Increase to 110 °C or decrease for sensitive substrates Rationale: Balances reaction rate and stability. solvent->temp 4. Adjust Temperature outcome Improved Yield temp->outcome

Caption: Decision workflow for troubleshooting Buchwald-Hartwig amination.

Detailed Protocol for Optimization:

  • Catalyst System: The combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand is crucial.[2] Start with a well-established ligand like XPhos or RuPhos.[3] Pre-formed palladium-ligand complexes (precatalysts) can also offer better reproducibility.[2][7]

  • Base Selection: Sodium tert-butoxide (NaOtBu) is a common and effective strong base.[8] However, for substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ should be considered.[9] Lithium hexamethyldisilazide (LHMDS) can also be a good option, particularly for couplings at lower temperatures.[9]

  • Solvent Choice: Toluene and dioxane are standard solvents.[8] It is critical that the solvent is anhydrous and thoroughly degassed.

  • Amine Equivalents: Use a slight excess of the amine coupling partner (typically 1.1-1.2 equivalents).

Q3: I am struggling with a Sonogashira coupling. What are the key parameters to optimize for this compound?

A3: The Sonogashira coupling is an excellent method for forming C(sp²)-C(sp) bonds.[10][11] When working with this compound, the general principles of activating an electron-deficient halide apply.

Key Optimization Parameters:

ParameterRecommendationRationale
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Standard and often effective for Sonogashira couplings.[2]
Copper Co-catalyst CuI (1-5 mol%)Essential for the copper-catalyzed cycle of the Sonogashira reaction.[11]
Base Amine base (e.g., Et₃N, DIPEA)Acts as both a base and often as the solvent. Must be anhydrous.
Solvent THF, DMF, or neat amineThe solvent must solubilize all reactants.
Temperature Room temperature to 60 °CSonogashira couplings can often be run under mild conditions.[10]

Troubleshooting Tips:

  • Homocoupling of the Alkyne (Glaser Coupling): If you observe significant amounts of alkyne homocoupling, it may be due to the presence of oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).

  • No Reaction: If the reaction does not proceed, consider switching to a more active palladium catalyst system, such as one incorporating a more electron-rich ligand. While not traditional for Sonogashira, systems used for Suzuki or Buchwald-Hartwig reactions can sometimes be effective for challenging substrates.

Q4: Is nucleophilic aromatic substitution (SNAr) a viable alternative for functionalizing this compound?

A4: Yes, SNAr can be a very effective method, particularly with strong nucleophiles. The electron-withdrawing nature of the thiazolo[4,5-c]pyridine system activates the ring towards nucleophilic attack.[12] This pathway is often simpler and more cost-effective than transition-metal-catalyzed cross-coupling reactions as it does not require a metal catalyst.

When to Consider SNAr:

  • When using strong nucleophiles such as alkoxides, thiolates, or certain amines (e.g., morpholine, piperidine).

  • When you want to avoid the use of transition metals.

General Protocol for SNAr:

  • Dissolve this compound and an excess of the nucleophile (2-3 equivalents) in a polar aprotic solvent like DMF, DMSO, or NMP.

  • If the nucleophile is an amine, the addition of a non-nucleophilic base like K₂CO₃ or NaH may be necessary to deprotonate the nucleophile.

  • Heat the reaction mixture. Temperatures can range from 80 °C to 150 °C depending on the nucleophile's reactivity.[13]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Limitations:

SNAr is generally not suitable for the formation of C-C bonds with organometallic reagents, which is where cross-coupling reactions excel.

Experimental Protocols

Optimized Suzuki-Miyaura Coupling Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).[2]

  • Catalyst Addition: In a glovebox or under a positive stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[2]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the removal of all oxygen.[1][2]

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[2]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.[2] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

General Buchwald-Hartwig Amination Protocol

This protocol provides a general method for the amination of this compound.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).[2]

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).[2]

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1 equiv.), and the degassed solvent (e.g., toluene).[2]

  • Reaction Execution: Heat the sealed tube to 80-110 °C with stirring.[2] Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.

References

Preventing debromination of 6-Bromothiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromothiazolo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address a critical and common challenge encountered during its use: unwanted debromination. Cleavage of the C-Br bond leads to the formation of the parent thiazolo[4,5-c]pyridine, reducing the yield of the desired product and complicating purification. This resource provides expert guidance, troubleshooting protocols, and mechanistic insights to help you mitigate this side reaction and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a significant problem with this compound?

A1: Debromination, often referred to as hydrodehalogenation in the literature, is an undesired side reaction where the bromine atom at the 6-position of the thiazolo[4,5-c]pyridine core is replaced by a hydrogen atom. This leads to the formation of thiazolo[4,5-c]pyridine as a significant byproduct. This side reaction is problematic for two main reasons: it consumes the starting material, thereby lowering the yield of your target molecule, and it introduces a byproduct that can be difficult to separate from the desired product due to similar physical properties.

Q2: What factors make the C-Br bond in this compound susceptible to cleavage?

A2: The reactivity of the C-Br bond is influenced by the electronic nature of the fused heterocyclic ring system. The thiazolo[4,5-c]pyridine scaffold is an electron-deficient system due to the presence of the electronegative nitrogen and sulfur atoms. This electron deficiency makes the carbon atom of the C-Br bond more electrophilic and susceptible to certain reactions. In the context of palladium-catalyzed cross-coupling, this can facilitate the undesired hydrodehalogenation pathway, especially under conditions that generate palladium-hydride (Pd-H) species.[1]

Q3: What are the primary causes of debromination during palladium-catalyzed cross-coupling reactions?

A3: Debromination is most commonly observed during palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The primary causes are conditions that favor the formation of a palladium-hydride (Pd-H) intermediate, which can then reductively cleave the C-Br bond. Key contributing factors include:

  • High Reaction Temperatures: Elevated temperatures can increase the rate of competing side reactions, including debromination.

  • Choice of Base: Strong bases, particularly in the presence of protic solvents (like alcohols) or water, can generate hydride sources that lead to the formation of Pd-H species.[1][2]

  • Catalyst and Ligand System: The choice of palladium precursor and, more importantly, the phosphine ligand can significantly influence the competition between the desired cross-coupling and the undesired debromination.

  • Presence of Hydride Sources: Reagents, solvents (e.g., alcohols, THF), or even trace amounts of water can act as hydride donors, leading to the reductive cleavage of the carbon-bromine bond.[3][4]

Q4: How can I detect and quantify the extent of debromination?

A4: The most effective technique for monitoring the reaction and quantifying the debrominated byproduct is Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] By developing an appropriate LC method, you can separate the starting material (this compound), the desired product, and the debrominated byproduct (thiazolo[4,5-c]pyridine). The mass spectrometer allows for unambiguous identification of each component by its mass-to-charge ratio (m/z). Quantitative analysis can be performed by integrating the peak areas in the chromatogram, often against a calibration curve or using an internal standard for higher accuracy.

Troubleshooting Guide: Significant Debromination Observed

If you are observing a significant amount of the debrominated byproduct, thiazolo[4,5-c]pyridine, in your reaction, follow this systematic approach to diagnose and mitigate the issue.

G cluster_0 Troubleshooting Workflow cluster_1 Solutions for Step 1 cluster_2 Solutions for Step 2 cluster_3 Solutions for Step 3 cluster_4 Solutions for Step 4 Start Debromination Observed Step1 Step 1: Evaluate the Base Start->Step1 High byproduct % by LC-MS Step2 Step 2: Assess Temperature & Time Step1->Step2 Issue persists Sol1A Issue: Using strong bases (e.g., NaOtBu, NaOMe). Step3 Step 3: Analyze Catalyst System Step2->Step3 Issue persists Sol2A Issue: High temperatures (>100 °C) and long reaction times. Step4 Step 4: Check Solvents & Reagents Step3->Step4 Issue persists Sol3A Issue: Catalyst promoting dehalogenation. End Debromination Minimized Step4->End Problem solved Sol4A Issue: Protic solvents or water acting as hydride source. Sol1B Solution: Switch to weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Sol1A->Sol1B Sol2B Solution: Lower the temperature (start at 80 °C) and monitor closely. Stop when SM is consumed. Sol2A->Sol2B Sol3B Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that favor reductive elimination. Sol3A->Sol3B Sol4B Solution: Use anhydrous, degassed aprotic solvents (e.g., Toluene, Dioxane, THF). Sol4A->Sol4B

A systematic workflow for troubleshooting debromination.
Step 1: Evaluate the Base

The choice of base is often the most critical factor. Strong bases, especially alkoxides like sodium tert-butoxide (NaOt-Bu), can promote debromination pathways.

  • Recommendation: Switch to milder inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for suppressing hydrodehalogenation in cross-coupling reactions.[7]

BaseClassTypical ConditionsDebromination Risk
NaOt-BuStrong, OrganicTHF, TolueneHigh
K₂CO₃Moderate, InorganicDioxane/H₂O, TolueneModerate
K₃PO₄Moderate, InorganicDioxane/H₂O, TolueneLow
Cs₂CO₃Moderate, InorganicDioxane, TolueneLow
Step 2: Assess Reaction Temperature and Time

Higher temperatures provide the activation energy needed for the undesired debromination pathway.

  • Recommendation: Run the reaction at the lowest effective temperature. Start with a screening at 80 °C and only increase if the desired reaction is too slow. Monitor the reaction progress by LC-MS every 1-2 hours and stop the reaction as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor byproduct formation.

Step 3: Analyze the Catalyst and Ligand System

The ligand bound to the palladium center dictates its reactivity. Bulky, electron-rich phosphine ligands can accelerate the rate-limiting reductive elimination step of the desired cross-coupling cycle, outcompeting the hydrodehalogenation pathway.[8]

  • Recommendation: For Suzuki, Buchwald-Hartwig, or similar couplings, employ a modern catalyst system using bulky, electron-rich biarylphosphine ligands.

Ligand ClassExamplesKey FeatureImpact on Debromination
Simple TriarylphosphinesPPh₃General PurposeCan be prone to debromination
Bulky BiarylphosphinesXPhos, SPhos, RuPhosSteric bulk and high electron densitySignificantly Reduces Risk
FerrocenylphosphinesdppfBidentate, robustGenerally good, but biarylphosphines are often superior for suppressing this side reaction
Step 4: Scrutinize Solvents and Reagents

Trace amounts of water or other protic impurities can serve as a hydride source for the formation of Pd-H species.

  • Recommendation: Use high-purity, anhydrous, and degassed aprotic solvents such as toluene, 1,4-dioxane, or THF. Ensure all reagents are dry and the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) to exclude moisture and oxygen.

Optimized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed to minimize debromination when coupling this compound with an arylboronic acid.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv), finely ground and dried

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Add this compound, the arylboronic acid, and K₃PO₄ to a dry Schlenk flask under an inert atmosphere.

  • Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos) in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by LC-MS. Check for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.

  • Work-up: Upon completion (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insights

Understanding the competing reaction pathways is key to troubleshooting. The desired cross-coupling reaction and the undesired debromination pathway both branch from the same Pd(II)-aryl intermediate.

G Competing Catalytic Cycles Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) PdII_ArBr Ar-Pd(II)L₂(Br) (Key Intermediate) Pd0->PdII_ArBr Ar-Br Transmetal Transmetalation (with R-B(OH)₂) PdII_ArR Ar-Pd(II)L₂(R) PdII_ArBr->PdII_ArR R-B(OH)₂ Base Byproduct Debrominated Byproduct (Ar-H) PdII_ArBr->Byproduct Reductive Elimination of Ar-H PdII_ArR->Pd0 RedElim Reductive Elimination Product Desired Product (Ar-R) PdII_ArR->Product Reductive Elimination Product->Pd0 Regenerates Catalyst PdH_Formation Hydride Source (Base, Solvent, H₂O) PdH_Formation->PdII_ArBr Forms Pd-H Species PdH_Intermediate Br-Pd(II)L₂(H) RedElim_Debrom Reductive Elimination Byproduct->Pd0 Regenerates Catalyst

Simplified mechanism of a cross-coupling reaction with the competing debromination pathway.

The key to preventing debromination is to select conditions (milder base, bulky/electron-rich ligands, lower temperature) that accelerate the rate of Transmetalation and subsequent Reductive Elimination of the desired product (Ar-R), making it kinetically favored over the pathway leading to the debrominated byproduct (Ar-H).

References

Technical Support Center: Managing Solubility Issues of Thiazolo[4,5-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazolo[4,5-c]pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage the solubility challenges frequently encountered with this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not only practical protocols but also the underlying scientific principles to empower your experimental decisions.

The thiazolo[4,5-c]pyridine core, while a valuable pharmacophore in drug discovery, often presents poor aqueous solubility due to its relatively rigid, planar, and hydrophobic nature.[1][2] This guide provides a systematic approach to addressing these challenges head-on.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Issue 1: My thiazolo[4,5-c]pyridine compound is precipitating out of my aqueous buffer during in-vitro assays.

Problem: You've prepared a stock solution in DMSO, but upon dilution into an aqueous buffer (e.g., PBS, pH 7.4) for a biological assay, the compound immediately or rapidly precipitates, leading to inconsistent and unreliable assay results.

Root Cause Analysis: This is a classic case of poor kinetic solubility. The compound is highly soluble in the organic stock solvent (like DMSO) but crashes out when introduced to the aqueous environment where it is poorly soluble.[3][4] The aromatic pyridine and thiazole rings contribute to the molecule's hydrophobicity, and strong crystal lattice energy can further hinder dissolution.[5][6]

Solution 1: pH Modification

Scientific Rationale: The thiazolo[4,5-c]pyridine scaffold contains a pyridine nitrogen, which is basic. By lowering the pH of the aqueous medium, this nitrogen can become protonated, forming a more soluble salt in situ.[7][8][9] The solubility of weak bases increases as the pH drops below their pKa.[7][10]

Step-by-Step Protocol: pH-Solubility Screening

  • Stock Solution Preparation: Prepare a concentrated stock solution of your compound (e.g., 10-20 mM) in 100% DMSO.

  • Buffer Preparation: Prepare a series of aqueous buffers with pH values ranging from acidic to neutral (e.g., pH 2.0, 4.0, 5.0, 6.0, 7.4). Use appropriate buffer systems (e.g., citrate for pH 2-6, phosphate for pH 6-8).

  • Dilution: Add a small aliquot of the DMSO stock solution to each buffer to achieve the final desired concentration. Ensure the final DMSO concentration is kept constant and low (typically ≤1%) across all samples to minimize its effect on the assay.

  • Equilibration & Observation: Gently mix and allow the solutions to equilibrate for a set period (e.g., 1-2 hours) at the desired temperature. Visually inspect for any precipitation.

  • Quantification (Optional but Recommended): To accurately determine solubility, separate any undissolved solid via centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration (0.22 µm filter).[6]

  • Analysis: Quantify the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method such as HPLC-UV.[7][11] This will give you the thermodynamic solubility at each pH.

Solution 2: Utilize Co-solvents

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[12] This can disrupt the hydrophobic interactions that drive the compound out of solution, thereby increasing solubility.[6]

Common Co-solvents for Preclinical Formulations

Co-solventTypical Concentration Range (%)Key Considerations
Ethanol5 - 20Can have biological effects on cells.
Propylene Glycol (PG)10 - 40Generally well-tolerated in many cell-based assays.
Polyethylene Glycol 400 (PEG 400)10 - 50A good solubilizer, but can be viscous.
N-Methyl-2-pyrrolidone (NMP)1 - 10Potent solubilizer, but check for cellular toxicity.

Step-by-Step Protocol: Co-solvent Screening

  • Prepare Co-solvent Mixtures: Prepare your primary aqueous buffer (e.g., PBS pH 7.4) containing various percentages of a co-solvent (e.g., 10% PEG 400, 20% PEG 400).

  • Dilute Compound: Add your DMSO stock solution to these co-solvent/buffer mixtures to the final desired concentration.

  • Observe and Quantify: Follow the same equilibration and analysis steps (4-6) as in the pH-screening protocol to determine the solubility improvement.

Issue 2: My compound has acceptable kinetic solubility but appears to degrade in my formulation over time.

Problem: The compound dissolves initially in your chosen formulation vehicle, but after storage (e.g., 24 hours at 4°C), you observe precipitation or a decrease in concentration, suggesting either physical instability or chemical degradation.

Root Cause Analysis: Thiazolo[4,5-c]pyridine derivatives can be susceptible to chemical reactions like oxidation or hydrolysis, especially at non-neutral pH or when exposed to light.[1] Alternatively, the initial dissolved state may be a supersaturated, metastable form that eventually crystallizes into a less soluble, more stable polymorph.

Solution: Employ Solubilizing Excipients

Scientific Rationale: Certain excipients can enhance both solubility and stability. Cyclodextrins, for instance, are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble drug molecule, forming an inclusion complex that has significantly higher aqueous solubility and can protect the drug from degradation.[12][13][14]

Step-by-Step Protocol: Formulation with HP-β-CD

  • Excipient Solution: Prepare an aqueous solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your desired buffer. Concentrations can range from 2% to 40% (w/v).

  • Compound Addition: Add the solid powder of your thiazolo[4,5-c]pyridine compound directly to the HP-β-CD solution. Alternatively, add a concentrated DMSO stock of your compound to the cyclodextrin solution while vortexing.

  • Equilibration: Allow the mixture to shake or stir at room temperature for 24-48 hours to ensure maximum complexation and reach equilibrium solubility.

  • Analysis: Centrifuge or filter the solution to remove any undissolved solid and quantify the supernatant concentration via HPLC-UV to determine the solubility enhancement.

Frequently Asked Questions (FAQs)

Q1: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A1:

  • Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It measures the concentration before the compound starts to precipitate from a supersaturated state. This is highly relevant for early drug discovery and high-throughput screening, as it mimics how compounds are typically handled in biological assays.[3][4][11]

  • Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent at equilibrium. It is measured by adding an excess of the solid compound to the solvent, allowing it to equilibrate for an extended period (24-72 hours), and then measuring the concentration of the dissolved material.[4][11] This value is critical for formulation development and predicting in vivo absorption.[4]

For initial screening, kinetic solubility is often sufficient. For lead optimization and pre-formulation, thermodynamic solubility is essential.[11]

Q2: My compound's solubility is pH-dependent. How does this affect its potential for oral absorption?

A2: A compound that is a weak base and shows increased solubility at low pH is often a good candidate for oral absorption. The acidic environment of the stomach (pH 1-3) will help dissolve the drug. As the drug moves into the more neutral environment of the small intestine (pH 6-7.5), it may become less soluble and could precipitate.[10] However, if the dissolution in the stomach is rapid enough, it can lead to a supersaturated solution in the intestine, which can facilitate absorption across the intestinal wall.[15] This pH-dependent solubility is a key characteristic considered in the Biopharmaceutics Classification System (BCS).[10]

Q3: Can I improve solubility by modifying the chemical structure of my thiazolo[4,5-c]pyridine core?

A3: Absolutely. This is a primary strategy in medicinal chemistry.

  • Increase Polarity: Introduce polar functional groups (e.g., hydroxyl, amino, or carboxylic acid groups) to increase interactions with water.[2][5]

  • Disrupt Crystal Packing: Adding non-planar or bulky groups can disrupt the intermolecular forces in the solid state, lowering the crystal lattice energy and making the compound easier to dissolve.[2][16]

  • Introduce Ionizable Groups: Adding acidic or basic centers allows for salt formation, which is a very effective way to increase aqueous solubility.[5] For example, adding a basic amine group that can be protonated at physiological pH is a common tactic.[2]

Q4: What are amorphous solid dispersions and when should I consider them?

A4: An amorphous solid dispersion (ASD) is a formulation where the drug is dispersed in a solid polymer matrix in an amorphous (non-crystalline) state.[17][18] The amorphous form of a drug is more energetic and generally has a much higher apparent solubility and faster dissolution rate than its stable crystalline form.[19] You should consider ASDs when simpler methods like pH adjustment or co-solvents fail to provide the required solubility, especially for compounds with high melting points and strong crystal lattice energy ("brick-dust" compounds).[19][20] Polymers like PVP or HPMC are commonly used to create and stabilize ASDs.[6]

Visualized Workflows

Systematic Solubility Screening Workflow

This diagram outlines a logical progression for tackling solubility issues with thiazolo[4,5-c]pyridine compounds.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Optimization Start Compound Precipitates in Aqueous Buffer pH_Screen pH Screening (pH 2 - 7.4) Start->pH_Screen Is compound ionizable? Cosolvent_Screen Co-solvent Screening (PEG 400, PG) Start->Cosolvent_Screen Cyclodextrin Cyclodextrin Formulation (e.g., HP-β-CD) pH_Screen->Cyclodextrin No Success Solubility Goal Met Proceed with Assay pH_Screen->Success Solubility > Target? Cosolvent_Screen->Cyclodextrin No Cosolvent_Screen->Success Solubility > Target? ASD Amorphous Solid Dispersion (ASD) Cyclodextrin->ASD No Cyclodextrin->Success Solubility > Target? Lipid Lipid-Based Formulation (e.g., SEDDS) ASD->Lipid No ASD->Success Solubility > Target? Lipid->Success Solubility > Target? SAR Structural Modification (SAR) Consult Medicinal Chemist Lipid->SAR No

Caption: A decision tree for systematic solubility enhancement.

References

Technical Support Center: Base Selection for Efficient Cross-Coupling of Thiazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving the thiazolopyridine scaffold. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in achieving efficient and reproducible C-C and C-N bond formations with this important heterocyclic motif.

The inherent Lewis basicity of the nitrogen atoms in both the pyridine and thiazole rings of thiazolopyridines presents a unique challenge in palladium-catalyzed cross-coupling reactions.[1][2][3] These nitrogen lone pairs can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] Consequently, the selection of an appropriate base is not merely a matter of facilitating a single mechanistic step, but a critical parameter that dictates the overall success of the transformation. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate the complexities of base selection for your specific application.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My Suzuki-Miyaura coupling between a bromo-thiazolopyridine and an arylboronic acid is resulting in low to no yield. What are the likely causes related to the base?

Answer: Low yields in Suzuki-Miyaura couplings of nitrogen-containing heterocycles are a common challenge.[1][4] The issue often stems from an intricate interplay between the base, solvent, and catalyst. Here’s a systematic troubleshooting approach:

  • Inadequate Base Strength: The primary role of the base in the Suzuki-Miyaura catalytic cycle is to activate the organoboron species to facilitate transmetalation.[5] If the base is too weak, this step becomes the rate-limiting factor.

    • Solution: If you are using a mild base like NaHCO₃, consider switching to a stronger inorganic base. Potassium carbonate (K₂CO₃) is a reliable starting point for many Suzuki reactions.[4][6] For more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[4][5] Cs₂CO₃ is particularly useful due to its higher solubility in organic solvents.[5][7]

  • Poor Base Solubility: For the reaction to proceed efficiently, the base must have some solubility in the reaction medium. Using an inorganic base in a purely anhydrous organic solvent can lead to a heterogeneous mixture with minimal reactivity.

    • Solution: Most Suzuki couplings benefit from a mixed solvent system, such as dioxane/water or toluene/water, to help dissolve the inorganic base.[4] If your substrate is sensitive to water, using a more soluble base like Cs₂CO₃ in an anhydrous solvent is a good alternative.[5] Interestingly, even in anhydrous couplings using K₃PO₄, the addition of a few equivalents of water can sometimes be beneficial.[4]

  • Side Reaction: Protodeboronation: This is a common side reaction where the boronic acid is cleaved by a proton source before it can participate in the cross-coupling, leading to the formation of an arene byproduct.[1][4] This can be exacerbated by an inappropriate choice of base or prolonged reaction times at high temperatures.

    • Solution: Using a less nucleophilic but sufficiently strong base like K₃PO₄ can sometimes mitigate this issue. Additionally, ensure your reagents are fresh, as boronic acids can degrade over time.[4] Using more stable boronic esters, such as pinacol esters, is a highly recommended strategy to avoid protodeboronation.[4][8]

Question 2: I'm attempting a Buchwald-Hartwig amination to couple an amine with a chloro-thiazolopyridine, but the reaction is failing. I'm using K₂CO₃ as the base. What should I change?

Answer: The Buchwald-Hartwig amination typically requires stronger, non-nucleophilic bases compared to the Suzuki-Miyaura coupling.[4][9] The role of the base here is to deprotonate the amine, making it a more effective nucleophile to coordinate with the palladium center.[10]

  • Insufficient Basicity: K₂CO₃ is generally not strong enough to deprotonate most primary and secondary amines efficiently under typical Buchwald-Hartwig conditions.

    • Solution: The standard bases for this reaction are strong alkoxides or silylamides. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[4] Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium tert-butoxide (KOtBu) are also excellent options.[9] For substrates that may be sensitive to these highly reactive bases, cesium carbonate (Cs₂CO₃) can be a viable, albeit slower, alternative.[4][9]

  • Base-Induced Substrate/Product Degradation: The combination of a strong base and elevated temperatures can sometimes lead to the degradation of sensitive functional groups on your thiazolopyridine or amine coupling partner.

    • Solution: If you observe degradation, you may need to screen different strong bases. While NaOtBu is a common starting point, some systems show better performance with LHMDS or lithium tert-butoxide (LiOtBu).[9] It's a balance between achieving sufficient reactivity and maintaining the integrity of your molecules.

Question 3: My Sonogashira coupling of a terminal alkyne with an iodo-thiazolopyridine is sluggish and gives significant homocoupling of the alkyne (Glaser coupling). How can the base influence this?

Answer: In the Sonogashira reaction, the base has two main functions: deprotonating the terminal alkyne to form the copper(I) acetylide and neutralizing the hydrogen halide produced during the catalytic cycle. The choice of base is critical to suppress the undesired Glaser homocoupling pathway.

  • Inappropriate Base Type: Organic amine bases are typically required for the Sonogashira reaction. Inorganic bases are generally not effective. The amine base often serves as both the base and a co-solvent.

    • Solution: A combination of a copper(I) co-catalyst and an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard. For more challenging substrates, stronger organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[11]

  • Oxygen Contamination: The copper-catalyzed homocoupling side reaction is often promoted by the presence of oxygen.

    • Solution: While not directly a "base" issue, the reaction setup is critical. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon). The choice of a bulky amine base like DIPEA can sometimes help by sterically hindering the approach of two acetylide units to the copper center, thus disfavoring the homocoupling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in palladium-catalyzed cross-coupling reactions?

The base plays a crucial role in one or more steps of the catalytic cycle, depending on the specific reaction:

  • Suzuki-Miyaura Coupling: The base activates the organoboron compound (e.g., boronic acid) to form a more nucleophilic "ate" complex, which facilitates the transmetalation of the organic group to the palladium center.[5]

  • Buchwald-Hartwig Amination: The base deprotonates the amine (or amide) coupling partner, increasing its nucleophilicity to coordinate with the palladium complex.[10]

  • Sonogashira Coupling: The base deprotonates the terminal alkyne, enabling the formation of a copper or palladium acetylide intermediate.[12]

  • Heck Coupling: The base neutralizes the hydrogen halide (HX) that is formed during the catalytic cycle, regenerating the active Pd(0) catalyst.

Q2: How does the pKa of a base relate to its effectiveness?

The pKa of the conjugate acid of the base (pKaH) is a direct measure of its strength. A higher pKaH value indicates a stronger base. The required base strength is directly related to the pKa of the species it needs to deprotonate.

  • For Buchwald-Hartwig amination , the pKa of the N-H bond of the amine is typically high (e.g., >30 for alkylamines), necessitating a very strong base like NaOtBu (pKaH of t-BuOH is ~17-19).[13]

  • For Sonogashira coupling , the pKa of the terminal alkyne C-H bond is ~25, requiring a moderately strong amine base like Et₃N (pKaH ~10.7).[14]

  • For Suzuki-Miyaura coupling , the interaction is more complex than a simple deprotonation, but generally, a base must be strong enough to form the boronate "ate" complex. Bases with a pKaH in the range of 9-13 (like carbonates and phosphates) are often effective.[13][14]

Q3: When should I choose an inorganic base versus a soluble organic base?

  • Inorganic Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): These are the workhorses for Suzuki-Miyaura reactions.[5] They are inexpensive, readily available, and generally do not coordinate to the palladium catalyst. However, their poor solubility in organic solvents often necessitates the use of water as a co-solvent, which may not be suitable for all substrates.[4]

  • Soluble Organic Bases (e.g., DBU, NaOtBu, LHMDS): These are essential for reactions requiring homogeneous conditions and strong basicity, like the Buchwald-Hartwig amination.[4][15][16] While effective, they can sometimes coordinate to the palladium center and inhibit the reaction, a phenomenon that is highly dependent on the specific base and ligand used.[15][16][17] Simple organic amine bases like triethylamine are generally considered poor choices for Suzuki or Buchwald-Hartwig reactions but are standard for Sonogashira and Heck couplings.[7]

Data & Visualization

Table 1: Comparative Guide to Common Bases in Thiazolopyridine Cross-Coupling
BaseFormulapKa (of Conj. Acid)Primary Use Case(s)Key Considerations
Potassium CarbonateK₂CO₃10.3[14]Suzuki-MiyauraGood starting point; requires aqueous co-solvent for solubility.[4][6]
Cesium CarbonateCs₂CO₃10.3[14]Suzuki-Miyaura, Buchwald-HartwigHigher solubility in organic solvents; good for challenging couplings.[4][5][9]
Potassium PhosphateK₃PO₄12.3[14]Suzuki-MiyauraStronger than carbonates; often effective when others fail.[4][5]
Sodium tert-butoxideNaOtBu~17-19[13]Buchwald-HartwigVery strong, non-nucleophilic base; highly effective but can be harsh.[4]
TriethylamineEt₃N10.7[14]Sonogashira, HeckStandard organic base for these reactions; can act as solvent/co-solvent.
DBUC₉H₁₆N₂13.5 (in MeCN)[18]Buchwald-Hartwig, SonogashiraStrong, non-nucleophilic organic base for homogeneous conditions.[11]
Diagram 1: Decision Workflow for Base Selection

This diagram provides a logical pathway for selecting a starting base for your thiazolopyridine cross-coupling experiment.

BaseSelectionWorkflow start Identify Coupling Type suzuki Suzuki-Miyaura start->suzuki buchwald Buchwald-Hartwig start->buchwald sonogashira Sonogashira / Heck start->sonogashira suzuki_q1 Are substrates water-sensitive? suzuki->suzuki_q1 buchwald_start Start with NaOtBu in Toluene or THF buchwald->buchwald_start sonogashira_start Use Et3N or DIPEA with Cu(I) co-catalyst sonogashira->sonogashira_start suzuki_yes Use Cs2CO3 in anhydrous solvent suzuki_q1->suzuki_yes Yes suzuki_no Start with K2CO3 or K3PO4 in Toluene/Water or Dioxane/Water suzuki_q1->suzuki_no No suzuki_low_yield Low Yield? suzuki_yes->suzuki_low_yield suzuki_no->suzuki_low_yield suzuki_switch_base Screen stronger base: K3PO4 -> Cs2CO3 suzuki_low_yield->suzuki_switch_base Yes buchwald_q1 Substrate/Product Degradation? buchwald_start->buchwald_q1 buchwald_yes Screen other strong bases: LHMDS, Cs2CO3 buchwald_q1->buchwald_yes Yes buchwald_no Reaction OK buchwald_q1->buchwald_no No sonogashira_q1 Homocoupling Observed? sonogashira_start->sonogashira_q1 sonogashira_yes Ensure inert atmosphere. Consider bulky base (DIPEA). sonogashira_q1->sonogashira_yes Yes sonogashira_no Reaction OK sonogashira_q1->sonogashira_no No

Caption: Decision workflow for initial base selection in thiazolopyridine cross-coupling.

Key Experimental Protocol

Protocol 1: Screening Bases for a Suzuki-Miyaura Coupling Reaction

This protocol provides a representative procedure for systematically screening different bases to optimize the coupling of a halo-thiazolopyridine with a boronic acid.

Materials:

  • Halo-thiazolopyridine (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv)[4]

  • Palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)[4]

  • Bases for screening (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)[1][4]

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • Reaction Setup: To an array of oven-dried reaction vials, each equipped with a magnetic stir bar, add the halo-thiazolopyridine (e.g., 0.1 mmol, 1.0 equiv) and the arylboronic acid (e.g., 0.12 mmol, 1.2 equiv).

  • Base Addition: To each respective vial, add one of the selected bases (e.g., K₂CO₃, 0.3 mmol, 3.0 equiv; K₃PO₄, 0.3 mmol, 3.0 equiv; Cs₂CO₃, 0.3 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the vials with septa, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.005 mmol, 5 mol%) to each vial. Then, add the degassed solvent system (e.g., 1.0 mL) via syringe.

  • Reaction: Place the vials in a pre-heated aluminum block on a stirrer hotplate (e.g., 80-100 °C).[4]

  • Monitoring: Monitor the reaction progress at set time intervals (e.g., 2h, 6h, 12h) by taking small aliquots for TLC or LC-MS analysis.

  • Workup and Analysis: Upon completion, cool the reactions to room temperature. Dilute each with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Analyze the crude product conversion and purity by ¹H NMR or LC-MS to determine the optimal base.

References

Technical Support Center: Monitoring Reaction Progress of 6-Bromothiazolo[4,5-c]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the functionalization of 6-bromothiazolo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overseeing these crucial chemical transformations. The bromine atom at the 6-position is a versatile functional handle, making this scaffold a valuable building block in medicinal chemistry.[1] Its successful functionalization through reactions like Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and Sonogashira reactions is paramount.[1][2]

This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the monitoring of this compound functionalization reactions.

Q1: What are the most common and effective methods for monitoring the progress of my this compound functionalization reaction?

A1: The most common and effective methods are Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] The choice of method depends on the specific reaction, the properties of your starting materials and products, and the equipment available in your lab.

Q2: How do I choose the right TLC solvent system for my reaction?

A2: The goal is to find a solvent system that provides good separation between your starting material (this compound), your coupling partner, and the desired product. A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). Aim for an Rf value of 0.3-0.4 for your starting material to ensure good resolution.[5]

Q3: My TLC plate shows multiple spots. What could they be?

A3: Multiple spots can indicate the presence of starting materials, the desired product, byproducts, and potentially catalyst decomposition products. Common byproducts in palladium-catalyzed cross-coupling reactions include homo-coupled products of the starting materials.[6] It's also possible to have intermediates or degradation products.

Q4: Can I use LC-MS to get quantitative information about my reaction's progress?

A4: While LC-MS is excellent for qualitative analysis (identifying what is in your reaction mixture), obtaining accurate quantitative data can be challenging without proper calibration with standards for each component.[7] However, it can provide valuable semi-quantitative information by comparing the relative peak areas of reactants and products over time.

Q5: When is ¹H NMR spectroscopy the best choice for reaction monitoring?

A5: ¹H NMR is particularly useful when you have distinct, well-resolved peaks for both your starting material and product in a relatively clean reaction mixture.[8][9] It can provide direct quantitative information on the conversion by integrating the signals corresponding to the starting material and the product. For pyridine-containing molecules, the aromatic protons have characteristic chemical shifts that can be monitored.[10]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter.

Troubleshooting Low or No Conversion

Issue: Your primary monitoring technique (e.g., TLC or LC-MS) shows a significant amount of unreacted this compound even after the expected reaction time.

Workflow for Troubleshooting Low Conversion

start Low/No Conversion Detected check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_catalyst Assess Catalyst Activity start->check_catalyst check_conditions Evaluate Reaction Conditions (Temp, Solvent) start->check_conditions check_atmosphere Ensure Inert Atmosphere start->check_atmosphere solution_reagents Use fresh, pure reagents. Confirm stoichiometry. check_reagents->solution_reagents solution_catalyst Use fresh catalyst. Consider a different ligand. check_catalyst->solution_catalyst solution_conditions Optimize temperature. Screen alternative solvents. check_conditions->solution_conditions solution_atmosphere Degas solvent thoroughly. Maintain positive inert gas pressure. check_atmosphere->solution_atmosphere start Ambiguous TLC/LC-MS Data optimize_tlc Optimize TLC Conditions start->optimize_tlc optimize_lcms Adjust LC-MS Method start->optimize_lcms use_cospot Utilize a Cospot on TLC optimize_tlc->use_cospot solution_tlc Change solvent polarity. Try a different plate type. optimize_tlc->solution_tlc nmr_analysis Perform ¹H NMR Analysis optimize_lcms->nmr_analysis solution_lcms Modify gradient. Change column. optimize_lcms->solution_lcms solution_cospot Confirms identity of starting material spot. use_cospot->solution_cospot solution_nmr Provides definitive structural information and quantification. nmr_analysis->solution_nmr

References

Technical Support Center: Navigating Product Instability on Silica Gel

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with compound stability during silica gel chromatography. This guide is designed to function as a comprehensive technical support center, providing in-depth troubleshooting advice, detailed protocols, and a deeper understanding of the chemical interactions at play on the silica surface. Our goal is to empower you to diagnose, address, and prevent product degradation, ensuring the integrity and yield of your purified compounds.

Section 1: The Stability Problem - FAQs and Initial Diagnosis

This section addresses the most common questions and initial observations that suggest your compound may be unstable on silica gel.

Q1: My purification yield is significantly lower than expected, and I see multiple new, unidentified spots on my TLC analysis of the collected fractions. What could be happening?

This is a classic sign of on-column degradation.[1] When a compound is unstable on silica gel, it can break down during the purification process, leading to the formation of new impurities and a subsequent loss of the desired product.[1] This degradation is often catalyzed by the inherent properties of the silica gel itself.

Q2: Why is silica gel causing my compound to degrade? I thought it was an inert stationary phase.

While silica gel is a workhorse in chromatography, it is far from inert. The surface of silica is covered in silanol groups (Si-O-H), which are weakly acidic.[2][3][4] These acidic sites can catalyze the degradation of sensitive functional groups.[5] Additionally, commercial silica gels can contain metal impurities that act as Lewis acids, further promoting decomposition.[6] The pH of a silica gel slurry in water is typically between 6.0 and 7.0, but localized acidity on the surface can be much higher, leading to hydrolysis of esters or rearrangement of acid-sensitive molecules.[7][8]

Q3: Which types of compounds are most susceptible to degradation on silica gel?

Compounds with acid-sensitive functional groups are particularly at risk. This includes, but is not limited to:

  • Amines and other basic compounds: These can interact strongly with acidic silanol groups, leading to poor peak shape (tailing) and in some cases, degradation.

  • Compounds with protecting groups: Acid-labile protecting groups such as tert-butyldiphenylsilyl (TBDPS), tetrahydropyranyl (THP), and trityl groups can be cleaved on standard silica gel.[9]

  • Esters: These can be hydrolyzed to their corresponding carboxylic acids and alcohols, especially if there is residual water in the solvent or on the silica.[10][11][12]

  • Certain natural products and complex molecules: Molecules with strained rings or sensitive stereocenters can undergo rearrangement or epimerization.

Q4: How can I quickly test if my compound is stable on silica gel before running a large-scale column?

A 2D Thin-Layer Chromatography (TLC) analysis is an effective way to check for stability.[1][13][14][15] If a compound is degrading on the silica plate, you will observe spots that are not on the diagonal after the second elution.

Protocol: 2D TLC for Stability Assessment
  • Spotting: Dissolve your crude sample in a suitable solvent. Using a square TLC plate, carefully spot the sample in one corner, approximately 1 cm from the edges.

  • First Elution: Develop the plate in a TLC chamber with your chosen eluent system.

  • Drying: After the first run, remove the plate and thoroughly dry it to remove all solvent.

  • Second Elution: Rotate the plate 90 degrees so that the line of separated spots from the first run is now the baseline. Develop the plate again in the same eluent system.

  • Analysis: Visualize the plate. If all the spots appear on a 45-degree diagonal line from the origin, your compounds are stable. If you see new spots appearing off the diagonal, it indicates that degradation has occurred on the plate.[13][14][15]

Section 2: Troubleshooting Workflow and Solutions

Once you've identified a stability issue, the following workflow can help you systematically address the problem.

Troubleshooting Decision Tree

This diagram outlines a logical progression for troubleshooting product instability.

Troubleshooting_Workflow A Product Instability Observed (Low Yield, New Spots) B Is the compound known to be acid-sensitive? A->B C Is the compound basic (e.g., an amine)? B->C No / Unsure E Use Neutralized Silica Gel (e.g., with Triethylamine) B->E Yes F Add Basic Modifier to Mobile Phase (e.g., 0.1-2% TEA) C->F Yes J Is the compound a carboxylic acid? C->J No D Is the compound susceptible to metal-catalyzed degradation? G Use High-Purity, Low-Metal Silica Gel D->G Yes H Consider Alternative Stationary Phases (Alumina, Florisil, C18) D->H No / Unsure E->H Still Unstable F->H Still Unstable G->H Still Unstable I Add Acidic Modifier to Mobile Phase (e.g., 0.1-2% Acetic Acid) (For Carboxylic Acids) I->H Still Unstable J->D No J->I Yes

Caption: A decision tree for troubleshooting product instability.

Solution 1: Deactivating Silica Gel

For many acid-sensitive compounds, the simplest solution is to neutralize the acidic surface of the silica gel. This can be done by pre-treating the silica or by adding a basic modifier to the mobile phase.[16][17][18] Triethylamine (TEA) is a common choice for this purpose.[9][16][19]

Protocol: Preparation of Neutralized Silica Gel with Triethylamine
  • Solvent Preparation: Prepare your chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). Add 1-3% triethylamine to this solvent system.[16]

  • Slurry Packing: In a fume hood, create a slurry of your silica gel with the TEA-containing mobile phase.

  • Column Packing: Pack your chromatography column with the slurry as you normally would.

  • Flushing: Once the column is packed, flush it with at least one column volume of the TEA-containing mobile phase. Discard the eluant.[16]

  • Running the Column: You can now proceed with your purification. It is often recommended to continue using a mobile phase with a small amount of TEA (e.g., 0.1-1%) throughout the run to maintain the deactivated state of the silica.[9][18]

Solution 2: Mobile Phase Modifiers

Adding a small percentage of a modifier to your eluent can significantly improve the stability and chromatography of your compounds. The choice of modifier depends on the nature of your analyte.

Compound Type Problem Recommended Modifier Concentration Mechanism of Action
Basic Compounds (e.g., Amines) Tailing, degradationTriethylamine (TEA) or Ammonia in MeOH0.1 - 2.0%Neutralizes acidic silanol groups, preventing strong interactions.[19]
Acidic Compounds (e.g., Carboxylic Acids) TailingAcetic Acid or Formic Acid0.1 - 2.0%Suppresses the ionization of the acidic analyte, reducing its interaction with the polar stationary phase.[14][19]
Metal-Sensitive Compounds Degradation, poor peak shapeMetal Chelators (e.g., EDTA, citric acid)Low ppm levelsBinds to metal impurities on the silica surface, preventing them from acting as catalytic sites for degradation.[20][21]
Solution 3: Alternative Stationary Phases

If deactivation methods are unsuccessful, or if your compound is also base-sensitive, switching to a different stationary phase is the next logical step.[1][22]

Stationary Phase Properties Best Suited For Considerations
Alumina Can be basic, neutral, or acidic.Amines and other basic compounds (using neutral or basic alumina).[18][22]Activity can vary greatly; may need deactivation with water. Different selectivity than silica.
Florisil® Mildly acidic magnesium silicate.Less polar compounds, some natural products.Can sometimes cause irreversible adsorption.[22]
Reversed-Phase Silica (C18) Non-polar stationary phase.Polar compounds that are poorly retained on normal phase silica.[22][23]Requires polar mobile phases (e.g., water/acetonitrile, water/methanol).
Mechanism of Silanol-Induced Degradation

The following diagram illustrates how acidic silanol groups on the silica surface can catalyze the cleavage of an acid-labile protecting group, such as a silyl ether.

Silanol_Mechanism cluster_silica Silica Surface cluster_molecule Acid-Sensitive Molecule Silanol Si-O-H Protonation Protonation Silanol->Protonation Catalysis Molecule R-O-SiR'3 Molecule->Protonation H+ from Silanol Cleavage Cleavage Protonation->Cleavage Unstable Intermediate Products R-OH + H-O-SiR'3 Cleavage->Products Degradation Products

Caption: Catalytic degradation by surface silanol groups.

Section 3: Conclusion and Best Practices

Proactively addressing potential stability issues is key to successful purification. Always perform a small-scale stability test (like the 2D TLC) before committing to a large-scale column, especially when working with new or sensitive compounds.[1] By understanding the chemical nature of silica gel and having a systematic troubleshooting plan, you can overcome challenges with product instability and achieve reliable, high-purity separations.

References

Validation & Comparative

1H and 13C NMR characterization of 6-Bromothiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 6-Bromothiazolo[4,5-c]pyridine

A Senior Application Scientist's Guide for Researchers

The thiazolopyridine scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous compounds with significant biological activity and unique photophysical properties.[1][2] Among the various isomers, this compound serves as a versatile building block, particularly for developing novel therapeutics through cross-coupling reactions.[3] Accurate and unambiguous structural confirmation is paramount in the synthesis and application of such compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for detailed structural elucidation in solution.[4]

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR characterization of this compound. We will move beyond a simple listing of chemical shifts to explain the underlying principles that govern the spectral appearance of this molecule. This includes a predictive analysis based on the well-established effects of its constituent heterocyclic systems and the influence of the bromine substituent, followed by a discussion of the 2D NMR experiments required for unequivocal assignment.

Experimental Design: The Foundation of Quality Data

The acquisition of high-quality NMR data begins not in the spectrometer, but at the lab bench. The choices made during sample preparation directly impact spectral resolution, signal-to-noise, and ultimately, the confidence in your structural assignment.[5]

Experimental Protocol: Sample Preparation & NMR Acquisition
  • Sample Weighing and Solvent Selection :

    • Accurately weigh approximately 5-10 mg of this compound. For quantitative NMR (qNMR), this process must be done with high precision using a calibrated analytical balance.[6][7]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a standard 5 mm NMR tube.[5][8]

    • Causality : The choice of solvent is critical. Chloroform-d (CDCl₃) is a common starting point for many organic molecules. However, pyridine-containing compounds can interact with different solvents, causing slight shifts in proton resonances.[4][9] For this analysis, we will consider CDCl₃ as the primary solvent. Pyridine-d₅ can also be used and may offer different spectral dispersion.[10][11] The solvent must fully dissolve the sample to ensure a homogeneous solution, which is essential for proper magnetic field shimming and achieving sharp peaks.[5]

  • Instrumentation and Parameters :

    • All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate spectral dispersion.

    • The sample temperature should be regulated, typically at 25 °C (298 K), to ensure reproducibility.[8]

    • ¹H NMR Acquisition :

      • Pulse Program : Standard single-pulse acquisition.

      • Acquisition Time : ~2-3 seconds.

      • Relaxation Delay (d1) : 1-2 seconds for qualitative spectra. For quantitative analysis, the delay must be at least 5 times the longest T1 relaxation time of the protons of interest.[6]

      • Number of Scans : 8 to 16 scans, adjusted to achieve a signal-to-noise ratio of at least 100:1 for the smallest signal.

    • ¹³C{¹H} NMR Acquisition :

      • Pulse Program : Standard single-pulse with proton decoupling (e.g., zgpg30 on Bruker instruments).

      • Spectral Width : 0 to 200 ppm.

      • Relaxation Delay (d1) : 2 seconds.

      • Number of Scans : 1024 or more to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

    • 2D NMR (COSY, HSQC, HMBC) : Utilize standard, gradient-selected pulse programs. The number of increments in the indirect dimension and the number of scans should be optimized to achieve the desired resolution and sensitivity within a reasonable timeframe. For HMBC, the long-range coupling delay should be optimized for a typical J-coupling of 8-10 Hz.[12]

Workflow for Structural Elucidation

The logical flow from sample preparation to final structure confirmation is a self-validating process where each step builds upon the last.

G cluster_prep Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR for Connectivity cluster_analysis Data Analysis & Confirmation A Sample Weighing & Solvent Selection B ¹H NMR A->B C ¹³C{¹H} NMR A->C E ¹H-¹H COSY B->E Proton-Proton Couplings H Assign Spin Systems B->H D DEPT-135 C->D CH vs CH₂ vs CH₃ E->H F ¹H-¹³C HSQC F->H Direct C-H Correlations G ¹H-¹³C HMBC I Assign Quaternary Carbons G->I Long-Range C-H Correlations H->I J Final Structure Verification I->J

Caption: Workflow for NMR-based structure elucidation.

¹H NMR Spectral Analysis: A Predictive Approach

The structure of this compound contains three aromatic protons. Their chemical shifts and coupling patterns are dictated by the combined electronic effects of the fused thiazole and pyridine rings, and the electron-withdrawing bromine atom.

  • H2 : This proton is on the thiazole ring, adjacent to the sulfur atom and a nitrogen atom. Protons on thiazole rings typically appear at very low field.[13][14] We predict this will be the most deshielded proton, appearing as a singlet.

  • H4 & H7 : These protons are on the pyridine ring. The proton ortho to the pyridine nitrogen (H4) is expected to be more deshielded than the proton meta to it (H7).[15][16] The bromine at C6 will further influence these shifts. These two protons should appear as doublets due to mutual meta-coupling, which is typically small (J ≈ 2-3 Hz) in pyridine systems.[17]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H28.9 - 9.2s (singlet)-Thiazole proton, highly deshielded by adjacent S and N atoms.[13][15]
H48.6 - 8.8d (doublet)~2.5Pyridine proton ortho to ring nitrogen, deshielded. Coupled to H7.
H78.1 - 8.3d (doublet)~2.5Pyridine proton ortho to bromine, less deshielded than H4. Coupled to H4.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is expected to show 7 distinct signals, corresponding to the 7 carbon atoms in the molecule. Two of these are CH carbons (C2, C4, C7) and four are quaternary (C3a, C5a, C6, C7a).

  • Thiazole Carbons (C2, C7a) : C2, being adjacent to two heteroatoms, is expected at a lower field than a typical aromatic CH. The quaternary carbon C7a will also be in the aromatic region.

  • Pyridine Carbons (C4, C5a, C6, C7) : The chemical shifts are influenced by the position relative to the nitrogen and bromine atoms. The carbon directly attached to bromine (C6) will be shifted upfield due to the heavy atom effect, while adjacent carbons may be shifted downfield.[18] Carbons adjacent to the pyridine nitrogen (C4, C5a) will be deshielded.[19][20]

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted δ (ppm)Carbon TypeRationale
C2150 - 155CHThiazole carbon between S and N, deshielded.[21]
C3a130 - 135CQuaternary carbon at ring junction.
C4148 - 152CHPyridine carbon ortho to nitrogen, deshielded.
C5a152 - 156CQuaternary pyridine carbon adjacent to nitrogen.
C6115 - 125CCarbon bearing bromine, shifted upfield.[18]
C7120 - 125CHPyridine carbon ortho to bromine.
C7a140 - 145CQuaternary carbon at ring junction.

2D NMR: The Key to Unambiguous Assignment

While 1D spectra provide the initial data, 2D NMR experiments are essential to connect the pieces and build the final structure with confidence, especially for assigning the quaternary carbons.[12][22]

  • COSY (Correlation Spectroscopy) : This experiment will show a cross-peak between H4 and H7, confirming their meta-coupling and identifying them as part of the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton to its directly attached carbon. It will definitively link H2 to C2, H4 to C4, and H7 to C7.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most powerful experiment for this molecule. It reveals 2- and 3-bond correlations between protons and carbons, allowing for the complete assembly of the molecular puzzle.

G cluster_structure This compound cluster_correlations Key HMBC Correlations Structure H2_C3a H2 → C3a H2_C7a H2 → C7a H4_C5a H4 → C5a H4_C6 H4 → C6 H7_C5a H7 → C5a H7_C6 H7 → C6

Caption: Key HMBC correlations for structural assignment.

Analysis of HMBC Correlations:

  • The singlet proton H2 will show correlations to the two quaternary carbons at the thiazole ring junction, C3a and C7a . This is crucial for identifying these carbons.

  • The doublet proton H4 will show a three-bond correlation to the quaternary carbon C5a and a two-bond correlation to the bromine-bearing carbon C6 .

  • The other doublet, H7 , will also correlate to C5a (two bonds) and C6 (two bonds), confirming the assignments of these key quaternary carbons.

Comparison with Alternative Characterization Techniques

While NMR is the premier tool for determining solution-state structure, other techniques provide complementary information.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and dynamic information in solution.Non-destructive; provides unparalleled structural detail.[4][23]Relatively low sensitivity; requires soluble samples.[24]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Extremely high sensitivity; provides elemental composition (HRMS).[25]Does not provide detailed connectivity or stereochemistry; isomerization can be an issue.
X-ray Crystallography Precise 3D atomic arrangement in the solid state.Provides definitive, unambiguous solid-state structure.[26]Requires a single, high-quality crystal, which can be difficult to obtain; structure may differ from solution-state.

For drug development professionals, understanding the solution-state conformation and connectivity via NMR is often more relevant to biological interactions than the solid-state structure from crystallography.

Conclusion

The comprehensive NMR characterization of this compound is a clear example of a modern structure elucidation workflow. By combining high-resolution 1D ¹H and ¹³C NMR with 2D correlation experiments like COSY, HSQC, and particularly HMBC, a complete and unambiguous assignment of every proton and carbon is achievable. The predictive analysis, based on fundamental principles and data from related heterocyclic systems, provides a robust framework for interpreting the experimental data. This multi-faceted NMR approach ensures the highest level of confidence in the structure, a non-negotiable requirement for compounds intended for further development in research and pharmaceutical applications.

References

A Comparative Guide to the Reactivity of 6-Bromo- vs. 6-Chlorothiazolo[4,5-c]pyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazolo[4,5-c]pyridine Scaffold in Medicinal Chemistry

The thiazolo[4,5-c]pyridine core is a privileged heterocyclic scaffold in modern drug discovery, forming the structural basis for a multitude of biologically active compounds. Its unique electronic properties and rigid, planar structure make it an ideal framework for designing molecules that can interact with high specificity and affinity with various biological targets. Functionalization of this core, particularly at the 6-position, is a key strategy for modulating the pharmacological profile of these molecules. This guide provides an in-depth comparison of the reactivity of two common precursors, 6-bromothiazolo[4,5-c]pyridine and 6-chlorothiazolo[4,5-c]pyridine, in essential synthetic transformations. Understanding the nuances of their reactivity is paramount for researchers in designing efficient and robust synthetic routes to novel therapeutics.

The Fundamental Reactivity Landscape: C-Br vs. C-Cl Bonds

The choice between a bromo or chloro substituent at the 6-position of the thiazolo[4,5-c]pyridine ring profoundly impacts its synthetic utility. This difference is primarily rooted in the inherent properties of the carbon-halogen bond. In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy. The weaker carbon-bromine bond is more susceptible to cleavage during the oxidative addition step, which is often the rate-determining step in many catalytic cycles.[1] Consequently, this compound is generally more reactive than its chloro-analogue in these transformations, often requiring milder reaction conditions and lower catalyst loadings.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the difference in reactivity between the two halides can be less pronounced, particularly at positions activated by the pyridine nitrogen.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. Here, we compare the expected reactivity of 6-bromo- and 6-chlorothiazolo[4,5-c]pyridine in three key transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and hetero-biaryl structures. Due to the lower C-Br bond energy, this compound is expected to undergo Suzuki-Miyaura coupling under milder conditions and with a broader range of boronic acids and esters compared to 6-chlorothiazolo[4,5-c]pyridine.[2] The chloro derivative often necessitates more specialized and robust catalytic systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), to achieve comparable yields.[3]

Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling

ParameterThis compound6-Chlorothiazolo[4,5-c]pyridine
Reaction Temperature Lower (e.g., 80-100 °C)Higher (e.g., 100-120 °C)
Catalyst Loading Lower (e.g., 1-3 mol%)Higher (e.g., 3-5 mol%)
Ligand Choice Standard phosphine ligands (e.g., PPh₃, P(o-tol)₃) often suffice.Bulky, electron-rich ligands (e.g., SPhos, XPhos) are often required for high yields.
Reaction Time ShorterLonger
Substrate Scope Broader, including less reactive boronic acids.May be more limited, particularly with sterically hindered or electron-deficient boronic acids.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 6-halothiazolo[4,5-c]pyridine, boronic acid, and base in a dry flask. B Add solvent (e.g., dioxane/water). A->B C Degas the mixture. B->C D Add Pd catalyst and ligand. C->D E Heat the reaction to the appropriate temperature. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature. F->G H Perform aqueous work-up. G->H I Purify by column chromatography. H->I

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond makes this compound the more favorable substrate.[4] The amination of 2-halopyridines can be challenging due to the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst.[5] The use of sterically hindered, electron-rich ligands is often crucial to mitigate this issue. For the less reactive 6-chloro-analogue, these specialized ligands become even more critical for achieving efficient coupling.[6]

Table 2: Predicted Comparative Performance in Buchwald-Hartwig Amination

ParameterThis compound6-Chlorothiazolo[4,5-c]pyridine
General Reactivity HighModerate to Low
Catalyst System Pd₂(dba)₃ or Pd(OAc)₂ with ligands like BINAP or Xantphos.Often requires more advanced catalyst systems with ligands like XPhos or BrettPhos.[6]
Base Strong non-nucleophilic bases like NaOt-Bu or LHMDS are typically used.Similar base requirements, but reaction may be more sensitive to base choice.
Side Reactions Prone to hydrodehalogenation, especially at higher temperatures.Less prone to hydrodehalogenation, but may require more forcing conditions leading to other decomposition pathways.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle center Pd(0)L_n Intermediate1 L_nPd(Ar)(X) center->Intermediate1 ArX OA Oxidative Addition RE Reductive Elimination LE Ligand Exchange ArX 6-Halothiazolo- [4,5-c]pyridine Amine R₂NH Product 6-Aminothiazolo- [4,5-c]pyridine Intermediate2 [L_nPd(Ar)(NHR₂)]⁺X⁻ Intermediate1->Intermediate2 Amine Intermediate3 L_nPd(Ar)(NR₂) Intermediate2->Intermediate3 -HX Intermediate3->center Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne. The reactivity trend of aryl halides in this reaction is consistent with other palladium-catalyzed couplings, with aryl bromides being more reactive than aryl chlorides.[7] Therefore, this compound will generally provide higher yields of the desired alkynylated product under milder conditions compared to the 6-chloro derivative.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another important transformation for the functionalization of the thiazolo[4,5-c]pyridine ring. In this reaction, the pyridine nitrogen activates the C6 position (para to the nitrogen) towards nucleophilic attack. The general mechanism proceeds through a Meisenheimer intermediate.

For SNAr reactions on electron-deficient rings like pyridine, the difference in leaving group ability between chlorine and bromine is often less significant than in cross-coupling reactions.[8] In some cases, the reactivity order can even be F > Cl ≈ Br > I, as the highly electronegative fluorine atom strongly activates the ring towards nucleophilic attack.[9] Therefore, both 6-bromo- and 6-chlorothiazolo[4,5-c]pyridine are expected to be viable substrates for SNAr, with the choice of halide potentially being less critical than the nature of the nucleophile and the reaction conditions.

Logical Relationship: SNAr Mechanism

SNAr_Mechanism Reactants 6-Halothiazolo[4,5-c]pyridine + Nucleophile Meisenheimer Meisenheimer Intermediate (Anionic σ-complex) Reactants->Meisenheimer Addition Product 6-Substituted-thiazolo[4,5-c]pyridine + Halide Meisenheimer->Product Elimination

Caption: The two-step addition-elimination mechanism of nucleophilic aromatic substitution.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
  • To a dry Schlenk flask, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture, typically dioxane/water (4:1).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 6-Chlorothiazolo[4,5-c]pyridine
  • To a dry Schlenk tube, add Pd₂(dba)₃ (2.5 mol%), a bulky phosphine ligand such as XPhos (6 mol%), and NaOt-Bu (1.4 equiv).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add a solution of 6-chlorothiazolo[4,5-c]pyridine (1.0 equiv) and the desired amine (1.2 equiv) in a dry, degassed solvent like toluene.

  • Heat the reaction mixture to 110 °C for the specified time, monitoring by TLC or LC-MS.

  • Cool to room temperature, dilute with an appropriate solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Conclusion and Strategic Recommendations

The choice between this compound and its 6-chloro analogue is a critical decision in the design of a synthetic route. For palladium-catalyzed cross-coupling reactions, the bromo derivative is the more reactive and versatile substrate, generally providing higher yields under milder conditions. However, the lower cost and greater availability of the chloro-analogue may make it an attractive starting material, provided that more robust and often more expensive catalyst systems are employed.

For nucleophilic aromatic substitution reactions, the difference in reactivity is less pronounced, and both substrates can be effectively utilized. The final decision should be based on a careful consideration of the desired transformation, the cost and availability of starting materials, and the desired overall efficiency of the synthetic sequence. This guide provides the foundational knowledge for making an informed and strategic choice in the functionalization of the valuable thiazolo[4,5-c]pyridine scaffold.

References

Navigating the Structure-Activity Landscape of Thiazolo[4,5-c]pyridine Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of medicinal chemistry, the thiazolo[4,5-c]pyridine scaffold has emerged as a promising heterocyclic system with diverse pharmacological potential. This guide offers a comprehensive analysis of the structure-activity relationships (SAR) of thiazolo[4,5-c]pyridine analogs, providing researchers, scientists, and drug development professionals with a comparative overview of their performance against various biological targets. Drawing upon available experimental data, this document aims to illuminate the key structural modifications that influence the biological activity of these compounds, thereby guiding future drug design and optimization efforts.

While the thiazolo[4,5-c]pyridine core itself is a subject of growing interest, the available body of literature with systematic SAR studies is still developing. Consequently, this guide will also draw comparative insights from the more extensively studied isomers, namely thiazolo[5,4-b]pyridine and thiazolo[4,5-b]pyridine, to highlight conserved and divergent SAR trends. This comparative approach will not only provide a broader understanding of the thiazolopyridine class of compounds but also underscore the unique potential of the thiazolo[4,5-c]pyridine scaffold.

The Thiazolo[4,5-c]pyridine Scaffold: An Introduction

The thiazolo[4,5-c]pyridine system is a fused bicyclic heterocycle containing a thiazole ring fused to a pyridine ring. This arrangement of nitrogen and sulfur atoms in a constrained framework provides a unique three-dimensional structure that can engage with biological targets in a specific manner. The exploration of its derivatives has revealed promising activities in several therapeutic areas, including oncology and infectious diseases.

Comparative SAR Analysis: Unraveling the Impact of Substitutions

The biological activity of thiazolo[4,5-c]pyridine analogs is intricately linked to the nature and position of substituents on the heterocyclic core. This section will delve into the SAR of these compounds in the context of their anticancer and antimicrobial activities, drawing comparisons with related thiazolopyridine isomers where direct data for the [4,5-c] scaffold is limited.

Anticancer Activity: Targeting the Proliferation of Malignant Cells

Several studies have highlighted the potential of pyridine-thiazole hybrids as anticancer agents. For instance, a series of 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone derivatives demonstrated potent cytotoxic effects against various cancer cell lines.[1][2]

Table 1: Anticancer Activity of Representative Pyridine-Thiazole Hybrids [1]

CompoundR1R2Cell LineIC50 (µM)
3 H2-fluorophenylHL-600.57
4 -S-CH2-CO-NH-Ph-COOEt2-fluorophenylHCT-1161.2
7 HPhenylHCT-116>50

Data sourced from a study on pyridine-thiazole hybrid molecules.[1]

The data suggests that the presence of a propenone linker and specific substitutions on the phenyl ring are crucial for potent anticancer activity. Compound 3 , with a 2-fluorophenyl substituent, exhibited a remarkable IC50 value of 0.57 µM against the HL-60 leukemia cell line.[1] Further modification at the R1 position, as seen in compound 4 , maintained significant activity, indicating that this position is amenable to the introduction of larger substituents to potentially modulate pharmacokinetic properties.[1] In contrast, the absence of the propenone linker and a simple phenyl group at R2 (compound 7 ) resulted in a significant loss of activity.[1]

While this data is for a general pyridine-thiazole hybrid, it provides valuable insights for the design of thiazolo[4,5-c]pyridine analogs. The key takeaway is the importance of the substituents at positions analogous to R1 and R2 for conferring anticancer potency.

For the related thiazolo[5,4-b]pyridine scaffold, a series of derivatives have been identified as potent c-KIT inhibitors, a key target in gastrointestinal stromal tumors (GIST).[3][4][5] SAR studies on these compounds revealed that a 3-(trifluoromethyl)phenyl group at a specific position was crucial for moderate enzymatic inhibitory activity (IC50 = 9.87 µM).[3] This highlights the sensitivity of the binding pocket to the electronic and steric properties of the substituents.

Key SAR Insights for Anticancer Activity (Comparative):

  • Substituents on the Pyridine and Thiazole Rings: The nature and position of substituents on both rings are critical determinants of anticancer activity. Electron-withdrawing groups on appended phenyl rings appear to be favorable in some cases.

  • Linker Moiety: The type of linker connecting the thiazolopyridine core to other functionalities can significantly impact potency.

  • Target Specificity: Different substitution patterns can lead to inhibition of different kinases or cellular pathways, emphasizing the need for target-oriented design.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Thiazolopyridine derivatives have also shown promise as antimicrobial agents. A study on thiazolo[4,5-b]pyridin-5-ones demonstrated moderate to good antibacterial activity.[6] The most potent compound in this series exhibited MIC values in the range of 0.12-0.47 mg/mL against various bacterial strains.[6]

Table 2: Antimicrobial Activity of Thiazolo[4,5-b]pyridin-5-one Analogs [6]

CompoundR-groupMIC (mg/mL) vs. S. aureusMIC (mg/mL) vs. E. coli
4g 4-chlorophenyl0.23-0.940.23-0.94
4p 4-nitrophenyl0.12-0.470.12-0.47
4i 2,4-dichlorophenyl0.47-1.870.47-1.87

Data sourced from a study on thiazolo[4,5-b]pyridin-5-ones as antimicrobial agents.[6]

The SAR from this series suggests that electron-withdrawing groups on the phenyl ring at a specific position enhance antibacterial activity, with the 4-nitrophenyl derivative (4p ) being the most potent.[6] This trend is a valuable starting point for the design of thiazolo[4,5-c]pyridine-based antimicrobial agents.

Key SAR Insights for Antimicrobial Activity (Comparative):

  • Electronic Effects: Electron-withdrawing substituents on aromatic rings attached to the thiazolopyridine core appear to be beneficial for antibacterial activity.

  • Substitution Pattern: The position of the substituent on the aromatic ring is crucial, as seen in the difference in activity between different substituted phenyl analogs.

Experimental Methodologies: A Guide to Reproducibility

To ensure the validity and reproducibility of the presented data, it is essential to understand the experimental protocols employed. This section provides a general overview of the standard methodologies used for evaluating the anticancer and antimicrobial activities of these compounds.

In Vitro Anticancer Activity Screening

A common method for assessing the anticancer potential of new compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

General Protocol for MTT Assay:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well plates treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Crystal Formation mtt_addition->formazan_formation solubilization Add Solubilizing Agent formazan_formation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance ic50_calc Calculate IC50 Values read_absorbance->ic50_calc

Kinase Inhibition Assays

To determine the effect of compounds on specific kinases, various in vitro kinase activity assays can be employed. A common method is a luminescence-based assay that measures the amount of ADP produced, which is proportional to kinase activity.[7]

General Protocol for a Luminescence-Based Kinase Assay: [7]

  • Reaction Setup: A reaction mixture containing the kinase, a specific substrate peptide, and ATP is prepared in a suitable buffer.

  • Inhibitor Addition: Serially diluted test compounds are added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by adding the substrate/ATP mixture and incubated at a specific temperature for a set time.

  • ADP Detection: A reagent is added to stop the kinase reaction and deplete any remaining ATP.

  • Luminescence Generation: A second reagent is added to convert the produced ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal.

  • Signal Measurement: The luminescence is measured using a plate reader.

  • IC50 Determination: The IC50 value is determined by plotting the luminescence signal against the inhibitor concentration.

Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis reaction_mix Prepare Kinase, Substrate, and ATP Mix add_inhibitor Add Inhibitors to Reaction Mix reaction_mix->add_inhibitor inhibitor_prep Prepare Serial Dilutions of Inhibitors inhibitor_prep->add_inhibitor initiate_reaction Initiate Reaction with Substrate/ATP add_inhibitor->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction & Deplete ATP incubation->stop_reaction generate_signal Add Detection Reagent to Generate Light stop_reaction->generate_signal read_luminescence Measure Luminescence generate_signal->read_luminescence ic50_calc Calculate IC50 Values read_luminescence->ic50_calc

Antimicrobial Susceptibility Testing

The antimicrobial activity of compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The broth microdilution method is a commonly used technique for determining MIC values.[6][8][9]

General Protocol for Broth Microdilution Method: [8][9]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis inoculum_prep Prepare Standardized Microbial Inoculum inoculation Inoculate Wells with Microorganism inoculum_prep->inoculation compound_dilution Prepare Serial Dilutions of Compounds in Plate compound_dilution->inoculation incubation Incubate Plates inoculation->incubation read_mic Visually Determine MIC Value incubation->read_mic

Conclusion and Future Directions

The thiazolo[4,5-c]pyridine scaffold represents a promising framework for the development of novel therapeutic agents. While the exploration of its SAR is still in its early stages, comparative analysis with its isomers, thiazolo[5,4-b]pyridine and thiazolo[4,5-b]pyridine, provides valuable guidance for future drug design. The data presented in this guide underscores the critical role of substituent patterns in dictating the anticancer and antimicrobial activities of these compounds.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of thiazolo[4,5-c]pyridine analogs to establish a more comprehensive SAR for this specific scaffold. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing heterocyclic system and paving the way for the development of next-generation drugs.

References

A Comparative Guide to the Biological Evaluation of Novel Thiazolo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the search for novel heterocyclic scaffolds that can serve as privileged structures for drug discovery is a perpetual endeavor. Among these, the thiazolo[4,5-c]pyridine core has emerged as a promising framework for the development of new therapeutic agents. This guide provides a comprehensive comparative analysis of the biological evaluation of novel thiazolo[4,5-c]pyridine derivatives, offering insights into their anticancer and antimicrobial potential. We will delve into the rationale behind the experimental design, provide detailed protocols for key assays, and present comparative data to aid researchers in this field.

The Thiazolo[4,5-c]pyridine Scaffold: A Privileged Structure in Drug Discovery

The fusion of a thiazole ring with a pyridine moiety in the thiazolo[4,5-c]pyridine scaffold creates a unique electronic and steric environment, making it an attractive candidate for interacting with various biological targets. This heterocyclic system is a bioisostere of purine, allowing it to mimic endogenous molecules and interact with a range of enzymes and receptors. This structural feature is a key driver for the exploration of its derivatives as potential anticancer and antimicrobial agents.

Synthesis of Novel Thiazolo[4,5-c]pyridine Derivatives: A Generalized Approach

The synthesis of novel thiazolo[4,5-c]pyridine derivatives is a critical first step in their biological evaluation. A common synthetic strategy involves the construction of the thiazole ring onto a pre-existing pyridine core. While specific reaction conditions and starting materials may vary to achieve a diverse library of compounds, a generalized synthetic scheme is presented below. This multi-step synthesis allows for the introduction of various substituents on both the pyridine and thiazole rings, enabling a thorough investigation of structure-activity relationships (SAR).

A representative synthesis of thiazolo[5,4-b]pyridine derivatives, a closely related isomer, starts with a commercially available substituted pyridine. A series of reactions, including aminothiazole formation and cyclization, leads to the desired scaffold.[1]

In Vitro Anticancer Evaluation: A Multi-faceted Approach

The evaluation of the anticancer potential of novel thiazolo[4,5-c]pyridine derivatives requires a systematic approach, beginning with broad-spectrum screening against a panel of cancer cell lines, followed by more in-depth mechanistic studies for the most promising candidates.

Rationale for Cell Line Selection

The choice of cancer cell lines is crucial for a meaningful evaluation. A common and effective strategy is to use a panel of cell lines representing different cancer types. For this guide, we will focus on three widely used and well-characterized human cancer cell lines:

  • MCF-7: An estrogen receptor-positive breast adenocarcinoma cell line, representing a common type of breast cancer.

  • HCT-116: A colorectal carcinoma cell line, representing a prevalent gastrointestinal cancer.

  • A549: A lung carcinoma cell line, representing a leading cause of cancer-related mortality worldwide.

The use of this panel allows for the assessment of both the potency and the selectivity of the novel compounds against different cancer histotypes.

Cytotoxicity Screening: The MTT Assay

The initial step in assessing anticancer activity is to determine the cytotoxicity of the compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (MCF-7, HCT-116, or A549) into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel thiazolo[4,5-c]pyridine derivatives in culture medium. Replace the existing medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.

Comparative Cytotoxicity Data

The following table presents a hypothetical comparative analysis of the cytotoxic activity of a series of novel thiazolo[4,5-c]pyridine derivatives against the selected cancer cell lines.

CompoundR1R2MCF-7 IC50 (µM)HCT-116 IC50 (µM)A549 IC50 (µM)
TCP-1 HPhenyl15.218.522.1
TCP-2 ClPhenyl8.710.212.5
TCP-3 OCH3Phenyl12.114.817.3
TCP-4 Cl4-Fluorophenyl5.46.88.1
Doxorubicin --0.81.11.5

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual IC50 values would be determined experimentally.

From this illustrative data, we can infer preliminary structure-activity relationships. For instance, the introduction of a chlorine atom at the R1 position (TCP-2) appears to enhance cytotoxicity compared to the unsubstituted analog (TCP-1). Furthermore, the presence of a fluorine atom on the phenyl ring at the R2 position (TCP-4) seems to further increase the anticancer activity.

Mechanistic Insights: Unraveling the Mode of Action

For compounds demonstrating significant cytotoxicity, it is imperative to investigate their mechanism of action. This provides a deeper understanding of how these molecules exert their anticancer effects and is crucial for their further development.

Apoptosis Induction: The Annexin V-FITC/PI Assay

A common mechanism of action for anticancer drugs is the induction of apoptosis, or programmed cell death. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat the cancer cells with the test compound at its IC50 concentration for a predetermined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence (detecting Annexin V binding to externalized phosphatidylserine in apoptotic cells) is measured in the FL1 channel, while PI fluorescence (detecting compromised cell membranes in late apoptotic and necrotic cells) is measured in the FL3 channel.

  • Data Interpretation: The results are typically displayed as a quadrant plot, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

G cluster_0 Cellular States cluster_1 Molecular Events viable Viable Cells (Annexin V- / PI-) early_apoptosis Early Apoptotic Cells (Annexin V+ / PI-) late_apoptosis Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) ps_internal Phosphatidylserine (PS) on inner membrane ps_internal->viable ps_external PS externalization ps_internal->ps_external Apoptotic Signal ps_external->early_apoptosis Annexin V-FITC binding membrane_intact Intact Plasma Membrane membrane_intact->viable membrane_intact->early_apoptosis membrane_compromised Compromised Plasma Membrane membrane_intact->membrane_compromised Late Stage Apoptosis/ Necrosis membrane_compromised->late_apoptosis PI entry G cluster_0 Biological Evaluation Workflow cluster_1 Anticancer Assays cluster_2 Antimicrobial Assays start Novel Thiazolo[4,5-c]pyridine Derivatives synthesis Synthesis & Characterization start->synthesis anticancer Anticancer Evaluation synthesis->anticancer antimicrobial Antimicrobial Evaluation synthesis->antimicrobial mtt MTT Assay (Cytotoxicity Screening) anticancer->mtt mic Broth Microdilution (MIC Determination) antimicrobial->mic apoptosis Annexin V-FITC/PI Assay (Apoptosis Induction) mtt->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mtt->cell_cycle data_analysis Data Analysis & Structure-Activity Relationship (SAR) apoptosis->data_analysis cell_cycle->data_analysis mic->data_analysis conclusion Identification of Lead Compounds data_analysis->conclusion

References

A Senior Application Scientist's Guide to the X-ray Crystallography of 6-Substituted Thiazolo[4,5-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison and procedural overview for the X-ray crystallographic analysis of 6-substituted thiazolo[4,5-c]pyridines. Moving beyond a simple recitation of protocols, we will explore the causal relationships behind experimental choices, ensuring a robust and reproducible structural biology workflow. The thiazolo[4,5-c]pyridine scaffold is a key heterocyclic motif in medicinal chemistry, and understanding its three-dimensional structure is paramount for advancing structure-activity relationship (SAR) studies and designing next-generation therapeutics.

The Strategic Importance of the Thiazolo[4,5-c]pyridine Scaffold

The fusion of a thiazole and a pyridine ring creates a unique electronic and structural environment, making thiazolopyridine derivatives versatile pharmacophores.[1] These scaffolds are integral to the development of various kinase inhibitors and other targeted agents.[2][3] Substitution at the 6-position of the thiazolo[4,5-c]pyridine ring system, in particular, offers a strategic vector for modifying a compound's steric and electronic properties. This allows for the fine-tuning of target engagement, selectivity, and pharmacokinetic profiles. X-ray crystallography provides the definitive atomic-level blueprint to rationalize these modifications and guide further synthetic efforts.

Synthetic Pathways to 6-Substituted Analogs

A robust and general synthetic approach is crucial for generating a library of analogs for crystallographic and biological screening. A key strategy for introducing functionality at the 6-position involves a multi-step sequence starting from commercially available materials.[4] The rationale behind this approach is to build the core heterocycle and then introduce the desired diversity at a late stage.

Experimental Protocol: Synthesis of 6-Methyl-thiazolo[4,5-c]pyridine

This protocol is adapted from a general strategy for accessing 4,6-disubstituted thiazolo[4,5-c]pyridines.

  • Nitration of 2,6-dimethyl-4-hydroxypyridine (12): Commercially available 2,6-dimethyl-4-hydroxypyridine is nitrated to introduce a nitro group, which serves as a precursor to an essential amine functionality. This electrophilic aromatic substitution is a standard transformation for activating the pyridine ring system.

  • Chlorination: The resulting hydroxypyridine is converted to the corresponding chloride using a reagent like phosphorus oxychloride (POCl₃). This step is critical as the chloride is a versatile handle for subsequent cross-coupling reactions or nucleophilic substitutions.

  • Thioether Formation: The chloride is then reacted with a protected thiol, such as p-methoxybenzyl mercaptan, under basic conditions. The p-methoxybenzyl (PMB) group is an excellent choice for a protecting group as it is stable to a wide range of reaction conditions but can be readily cleaved in an acidic medium.

  • Reduction of the Nitro Group: The nitro group is reduced to an amine, typically using a reducing agent like tin(II) chloride dihydrate. This sets the stage for the key cyclization step.

  • One-Pot Deprotection and Cyclization: The amino-thioether is treated with refluxing formic acid. This serves a dual purpose: the acidic conditions cleave the PMB protecting group to reveal the free thiol, which then undergoes an in-situ condensation with the adjacent amine and formic acid to form the thiazole ring, yielding the final thiazolo[4,5-c]pyridine core.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product start 2,6-dimethyl-4-hydroxypyridine step1 Nitration start->step1 HNO₃/H₂SO₄ step2 Chlorination (POCl₃) step1->step2 step3 Thioether Formation (p-methoxybenzyl mercaptan) step2->step3 step4 Nitro Reduction (SnCl₂·2H₂O) step3->step4 step5 One-Pot Deprotection & Cyclization (HCOOH) step4->step5 Key Step product 6-Methyl-thiazolo[4,5-c]pyridine step5->product

Caption: Synthetic workflow for 6-substituted thiazolo[4,5-c]pyridines.

The Crystallography Workflow: From Powder to Structure

Obtaining a high-quality crystal structure is a systematic process that demands precision at every stage. The workflow can be broken down into four key phases: crystallization, data collection, structure solution, and refinement.

Experimental Protocol: Single Crystal Growth

The goal of crystallization is to encourage molecules to slowly self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice. For novel thiazolopyridine derivatives, screening various conditions is essential.

  • Material Purification: Ensure the synthesized compound is of the highest possible purity (>98%). Impurities can inhibit crystal nucleation and growth.

  • Solvent Selection: Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble (e.g., DMSO, DMF, or methanol).

  • Vapor Diffusion (Recommended Method):

    • Place the concentrated solution (typically 10-20 µL) as a drop on a siliconized glass coverslip.

    • Invert the coverslip over a well in a crystallization plate containing 500 µL of a "poor" solvent (the precipitant, e.g., water, isopropanol, or hexane).

    • Seal the well. The poor solvent will slowly vapor diffuse into the drop, gradually reducing the solubility of the compound and inducing slow crystallization over several days to weeks.

  • Screening: Systematically vary the solvent/precipitant systems, concentrations, and temperatures to find the optimal conditions for diffraction-quality crystal growth.

Crystallography Workflow Diagram

Crystallography_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase A Synthesized Compound (High Purity) B Crystal Growth Screening (e.g., Vapor Diffusion) A->B C Harvest & Mount Crystal B->C Identify Single Crystal D X-ray Diffraction (Data Collection) C->D Cryo-cooling E Data Processing (Integration & Scaling) D->E Raw Diffraction Images F Structure Solution (Phase Problem) E->F G Structure Refinement F->G Initial Model H Validation & Deposition G->H Refined Structure

Caption: Standard workflow for single-crystal X-ray crystallography.

Comparative Structural Analysis of Thiazolopyridines

While a comprehensive database for 6-substituted thiazolo[4,5-c]pyridines is not publicly consolidated, we can establish a framework for comparison by examining data from closely related thiazolopyridine structures. The key parameters to compare are the crystal system, space group, unit cell dimensions, and intermolecular interactions. The nature of the substituent at the 6-position will directly influence these parameters.

  • Small, non-polar groups (e.g., -CH₃): May lead to efficient packing, potentially in higher symmetry space groups, driven by van der Waals forces.

  • Bulky groups (e.g., -Ph): Can disrupt simple packing motifs, leading to lower symmetry space groups. They may, however, introduce favorable π-π stacking interactions.[5]

  • H-bond donors/acceptors (e.g., -OH, -NH₂): Will likely dominate the crystal packing, forming predictable hydrogen-bonding networks and influencing the overall crystal architecture.

The following table presents crystallographic data from published thiazolopyridine derivatives to serve as a comparative baseline.

Compound Formula Crystal System Space Group Unit Cell Parameters Ref.
2-(4-methoxyphenyl)-1,3-thiazolo[4,5-b]pyridineC₁₃H₁₀N₂OSMonoclinicP2₁/ca=13.06 Å, b=10.99 Å, c=16.32 Å, β=95.9°[5]
Thiazolo-Pyridine Dicarboxylic Acid Derivative (1)C₉H₇NO₅SMonoclinicP2₁a=7.89 Å, b=11.33 Å, c=11.51 Å, β=107.5°[6]
Thiazolo-Pyridine Dicarboxylic Acid Derivative (2)C₁₄H₁₆N₂O₆SMonoclinicP2₁/ca=10.35 Å, b=12.23 Å, c=12.59 Å, β=101.9°[6]

Note: The compounds listed are isomers or related derivatives of the core topic and are presented to illustrate the type of data generated and used for comparison.

Conclusion

The structural elucidation of 6-substituted thiazolo[4,5-c]pyridines via X-ray crystallography is not merely an analytical endpoint but a critical, data-driven component of the drug discovery cycle. A systematic approach to synthesis and crystallization, coupled with a thorough analysis of the resulting crystal structures, provides invaluable insights into how substituents modulate the three-dimensional architecture and intermolecular interactions of these potent scaffolds. This guide offers the foundational protocols and analytical framework necessary for researchers to successfully employ crystallography to accelerate their research programs.

References

A Senior Application Scientist's Guide to In Vitro Kinase Assay Protocols for Thiazolopyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the promising landscape of kinase inhibition, the thiazolopyridine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[1][2] These heterocyclic compounds have demonstrated significant therapeutic potential by targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders.[3][4][5][6] This guide provides an in-depth, objective comparison of leading in vitro kinase assay technologies, offering field-proven insights and detailed protocols to empower your research and development of novel thiazolopyridine-based inhibitors.

The Thiazolopyridine Scaffold: A Versatile Tool for Kinase Inhibition

The thiazolopyridine core is a versatile framework that allows for diverse chemical modifications, enabling the fine-tuning of inhibitory potency and selectivity against various protein kinases.[2] Many thiazolopyridine derivatives function as ATP-competitive inhibitors, binding to the highly conserved ATP-binding pocket of kinases.[7][8][9] This mechanism of action is a critical consideration when selecting and optimizing an in vitro assay, as the concentration of ATP can significantly influence the apparent potency of these inhibitors.[9][10]

This guide will navigate the nuances of assay selection, focusing on methodologies that are robust, scalable, and provide the high-quality data necessary for confident decision-making in a drug discovery pipeline.

Comparative Analysis of Leading In Vitro Kinase Assay Technologies

The choice of an in vitro kinase assay is a pivotal decision that impacts the quality and translatability of your screening data. Several robust technologies are available, each with distinct principles, advantages, and limitations. Here, we compare three industry-standard, homogeneous (no-wash) assay formats well-suited for the characterization of thiazolopyridine inhibitors: Luminescence-Based ADP Detection (ADP-Glo™), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Mobility Shift Assays (MSA).

ParameterADP-Glo™ (Luminescence)LANCE® Ultra (TR-FRET)Caliper Mobility Shift Assay (MSA)
Principle Quantifies ADP produced in the kinase reaction via a coupled luciferase/luciferin reaction.[11][12][13]Measures the phosphorylation of a ULight™-labeled substrate by a Europium-labeled anti-phospho antibody.[14][15][16]Electrophoretically separates a fluorescently labeled peptide substrate from its phosphorylated product.[17][18]
Signal Luminescence (light emission)Time-Resolved Fluorescence (ratio of acceptor/donor emission)Fluorescence (ratiometric analysis of substrate and product peaks)
Universality Highly universal; detects ADP, a common product of all kinase reactions.[13][19]Requires a specific phospho-antibody for each substrate, though many are commercially available.[20]Universal for peptide/protein substrates; requires a charge difference between substrate and product.
Sensitivity High sensitivity with a large dynamic range.[12]Very high sensitivity, particularly in low ATP conditions.High sensitivity and direct measurement of substrate conversion.
ATP Tolerance Compatible with a wide range of ATP concentrations (up to 1mM).[11]Performance can be sensitive to high ATP concentrations due to potential interference.Can be performed at or above the ATP Km.
Compound Interference Low interference from colored or fluorescent compounds.Time-resolved format minimizes interference from compound autofluorescence.[21]Ratiometric detection minimizes interference from fluorescent compounds.[17]
Throughput High-throughput compatible (384- and 1536-well formats).[22]High-throughput compatible (384- and 1536-well formats).[14]Moderate to high-throughput, dependent on instrument configuration.[17]
Information Content Endpoint assay providing a single data point.Endpoint assay, but can be adapted for kinetic reads.Provides direct measurement of substrate and product, allowing for kinetic analysis and quality control.[17][23]

Experimental Workflows and Protocols

To ensure the integrity and reproducibility of your results, it is imperative to follow well-defined experimental protocols. Below are detailed, step-by-step methodologies for two of the most widely adopted kinase assay platforms for inhibitor characterization.

Workflow for a Typical In Vitro Kinase Assay

In Vitro Kinase Assay Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) plate Dispense Reagents into Microplate reagents->plate initiate Initiate Reaction (e.g., add ATP) plate->initiate incubate Incubate at Optimal Temperature initiate->incubate stop Stop Reaction (if necessary) incubate->stop add_detection Add Detection Reagents stop->add_detection read Read Plate (Luminometer, TR-FRET reader, etc.) add_detection->read calculate Calculate % Inhibition read->calculate plot Generate Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50 ATP_Competition cluster_0 Low [ATP] (e.g., Km) cluster_1 High [ATP] (e.g., 1 mM) a IC50 (Low ATP) b IC50 (High ATP) a->b IC50 Shift Indicates ATP-Competitive Inhibition

References

A Comparative Study on the Bioactivity of Thiazolo[4,5-b]pyridine and Thiazolo[4,5-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The thiazolopyridine scaffold, a fusion of thiazole and pyridine rings, represents a privileged structure in medicinal chemistry. Its inherent structural features, including the presence of nitrogen and sulfur heteroatoms, allow for diverse molecular interactions, making it a versatile template for the design of novel therapeutic agents. The constitutional isomerism within the thiazolopyridine core, specifically the arrangement of the fused rings, can significantly impact the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comparative analysis of the bioactivity of two key isomers: thiazolo[4,5-b]pyridine and thiazolo[4,5-c]pyridine.

While the thiazolo[4,5-b]pyridine scaffold has been extensively investigated, leading to the discovery of compounds with a wide array of pharmacological activities, the thiazolo[4,5-c]pyridine isomer remains a less explored entity. This guide will synthesize the available experimental data to offer a clear comparison, highlighting the established therapeutic potential of the [4,5-b] isomer and exploring the emerging prospects of the [4,5-c] scaffold. The insights provided herein are intended to inform and guide researchers in the strategic design and development of next-generation therapeutics based on these promising heterocyclic systems.

Thiazolo[4,5-b]pyridine: A Scaffold of Diverse Bioactivity

The thiazolo[4,5-b]pyridine nucleus has been the subject of extensive research, revealing a broad spectrum of biological activities. The strategic functionalization of this scaffold has led to the development of potent antimicrobial, anti-inflammatory, and anticancer agents.

Antimicrobial Activity

Derivatives of thiazolo[4,5-b]pyridine have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

A series of thiazolo[4,5-b]pyridin-5-ones were synthesized and evaluated for their antimicrobial activity. These compounds generally showed moderate antibacterial activity, with some derivatives exhibiting potent effects. For instance, one compound displayed good antibacterial activity against P. aeruginosa (MIC = 11.57 µM) and E. coli (MIC = 23.14 µM)[1]. Another study on thiazolo[4,5-b]pyridin-5-one derivatives reported a compound with MIC values ranging from 0.12 to 0.47 mg/mL against various bacteria[2]. Some of these compounds also showed promising activity against resistant strains like MRSA, P. aeruginosa, and E. coli, with some even demonstrating superior inhibition potential compared to ampicillin[2].

In terms of antifungal activity, certain thiazolo[4,5-b]pyridine derivatives have shown notable efficacy. For example, 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid exhibited a minimal inhibitory concentration (MIC) of 12.5 μg/mL against Candida albicans[3].

Table 1: Selected Antimicrobial Activity of Thiazolo[4,5-b]pyridine Derivatives

Compound ClassTest OrganismMICReference
Thiazolo[4,5-b]pyridin-5-onesP. aeruginosa11.57 µM[1]
Thiazolo[4,5-b]pyridin-5-onesE. coli23.14 µM[1]
Thiazolo[4,5-b]pyridin-5-one derivativeVarious bacteria0.12-0.47 mg/mL[2]
2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acidCandida albicans12.5 µg/mL[3]
Anti-inflammatory Activity

The thiazolo[4,5-b]pyridine scaffold has proven to be a valuable template for the development of novel anti-inflammatory agents. Several studies have reported derivatives with potent anti-inflammatory effects, in some cases exceeding the activity of the standard drug Ibuprofen[4][5]. The anti-inflammatory action is often evaluated using the carrageenan-induced rat paw edema model.

For instance, novel 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives have shown strong anti-inflammatory properties[5]. The modification at various positions of the thiazolo[4,5-b]pyridine core has been a key strategy to enhance this activity.

Anticancer Activity

The anticancer potential of thiazolo[4,5-b]pyridines is an area of growing interest. These compounds have been shown to exert cytotoxic effects against various cancer cell lines. For example, novel pyridine-thiazole hybrid molecules have demonstrated high antiproliferative activity, with one compound showing an IC50 of 0.57 µM in HL-60 acute human promyelocytic leukemia cells[6][7]. Another study reported that a 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thione derivative exhibited moderate cytotoxic activities against MCF-7 breast cancer cells with an IC50 of 42.6 ± 31.8µg/ml and was a strong agent against HCT-116 colorectal carcinoma cells with an IC50 of 15.87 ± 1.3µg/ml[5].

The proposed mechanisms of anticancer action for some of these derivatives involve the induction of genetic instability in tumor cells[7].

Table 2: Selected Anticancer Activity of Thiazolo[4,5-b]pyridine Derivatives

Compound ClassCell LineIC50Reference
Pyridine-thiazole hybridHL-60 (Leukemia)0.57 µM[6][7]
Thiazolo[4,5-b]pyridine derivativeMCF-7 (Breast Cancer)42.6 ± 31.8 µg/ml[5]
Thiazolo[4,5-b]pyridine derivativeHCT-116 (Colorectal Cancer)15.87 ± 1.3 µg/ml[5]

Thiazolo[4,5-c]pyridine: An Isomer with Emerging Potential

In contrast to its well-studied [4,5-b] counterpart, the thiazolo[4,5-c]pyridine scaffold is significantly less explored in the scientific literature. However, the available information suggests that this isomer also possesses interesting biological properties, particularly in the realm of kinase inhibition.

Kinase Inhibitory Activity

Recent findings have identified thiazolo[4,5-c]pyridine derivatives as potent phosphoinositide 3-kinase (PI3K) inhibitors, with some compounds achieving nanomolar inhibitory concentrations against specific kinase isoforms[2]. The PI3K signaling pathway is crucial for cell growth and survival, and its dysregulation is a hallmark of many cancers. The ability of thiazolo[4,5-c]pyridine derivatives to inhibit this pathway highlights their potential as anticancer agents[2].

The mechanism of action is believed to involve the interaction of the thiazolo[4,5-c]pyridine core with the ATP-binding pocket of the kinase, leading to the inhibition of its enzymatic activity[2].

Anticancer and Antimicrobial Potential

While specific experimental data is limited, some derivatives of fused heterocyclic systems containing the thiazolo[4,5-c]pyridine moiety, such as halo-imidazo[4,5-c]pyridine nucleosides, have exhibited antitumor properties, particularly against leukemia[2]. Furthermore, the structural similarity to the bioactive [4,5-b] isomer suggests that thiazolo[4,5-c]pyridines could also possess antimicrobial activities, although this remains an area for future investigation.

Comparative Analysis and Future Directions

The disparity in the volume of research between thiazolo[4,5-b]pyridine and thiazolo[4,5-c]pyridine is evident. The [4,5-b] isomer is a well-established pharmacophore with a proven track record across multiple therapeutic areas, supported by a wealth of experimental data. In contrast, the [4,5-c] isomer represents a nascent area of investigation with promising, albeit limited, data, primarily focused on kinase inhibition.

Structural Considerations:

The positioning of the nitrogen atom in the pyridine ring relative to the fused thiazole ring is the key differentiator between these isomers. This seemingly subtle change can significantly alter the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape, thereby influencing its interaction with biological targets.

G cluster_0 Thiazolo[4,5-b]pyridine cluster_1 Thiazolo[4,5-c]pyridine b-isomer b-isomer c-isomer c-isomer

Caption: Chemical structures of thiazolo[4,5-b]pyridine and thiazolo[4,5-c]pyridine.

Future Perspectives:

The extensive data on thiazolo[4,5-b]pyridines provides a solid foundation for further optimization and development of clinical candidates. For the thiazolo[4,5-c]pyridine scaffold, the preliminary findings in kinase inhibition warrant a more systematic exploration. Future research should focus on:

  • Synthesis of diverse thiazolo[4,5-c]pyridine libraries: To enable comprehensive structure-activity relationship (SAR) studies.

  • Broad biological screening: To uncover the full therapeutic potential of the [4,5-c] isomer beyond kinase inhibition, including its potential antimicrobial and anti-inflammatory activities.

  • Direct comparative studies: Synthesizing and testing analogous derivatives of both isomers under the same experimental conditions to provide a direct and definitive comparison of their bioactivities.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section outlines standardized experimental protocols for assessing the key bioactivities discussed.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Workflow:

G start Prepare serial dilutions of test compound in microplate wells step2 Inoculate wells with a standardized microbial suspension start->step2 step3 Incubate at optimal temperature and time for the microorganism step2->step3 step4 Visually or spectrophotometrically assess microbial growth step3->step4 end Determine MIC as the lowest concentration with no visible growth step4->end

Caption: Workflow for MIC determination by broth microdilution.

Detailed Steps:

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

G start Seed cancer cells in a 96-well plate and allow to adhere step2 Treat cells with various concentrations of the test compound start->step2 step3 Incubate for a specified period (e.g., 48-72 hours) step2->step3 step4 Add MTT reagent to each well and incubate step3->step4 step5 Add solubilization solution (e.g., DMSO) to dissolve formazan crystals step4->step5 end Measure absorbance at 570 nm and calculate IC50 step5->end

Caption: Workflow for determining anticancer activity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a predetermined density and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or a specialized buffer, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion

The thiazolo[4,5-b]pyridine scaffold is a well-validated platform for the development of diverse bioactive compounds, with a significant body of evidence supporting its potential in antimicrobial, anti-inflammatory, and anticancer applications. In contrast, the thiazolo[4,5-c]pyridine isomer, while less studied, shows considerable promise, particularly as a source of novel kinase inhibitors. The distinct biological profiles of these isomers underscore the critical role of structural isomerism in modulating pharmacological activity. Further systematic investigation into the thiazolo[4,5-c]pyridine scaffold is highly encouraged to unlock its full therapeutic potential and to provide a more complete understanding of the structure-activity relationships within the broader thiazolopyridine class. This comparative guide serves as a foundational resource to stimulate and inform future research endeavors in this exciting area of medicinal chemistry.

References

A Senior Application Scientist's Guide to Comparing Cytotoxicity Assays for Novel Pyridine-Thiazole Hybrids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cytotoxicity Profiling

Pyridine-thiazole hybrids represent a promising class of heterocyclic compounds with demonstrated potential as anticancer agents.[1][2][3] Studies have revealed their ability to inhibit the growth of various tumor cell lines, including those derived from colon, breast, lung, and leukemia.[1][2][3][4] The mechanism of action for some of these hybrids appears to be linked to the induction of genetic instability and apoptosis, making them exciting candidates for further drug development.[1][2][5][6][7]

However, a promising IC50 value from a single assay is merely the opening chapter of a compound's story. A thorough understanding of a novel hybrid's cytotoxic profile is paramount. We must not only determine if a compound is toxic to cancer cells but also how it induces cell death and under what conditions. This guide, written from the perspective of a seasoned application scientist, will navigate the critical choices in cytotoxicity testing. We will move beyond simply listing protocols to build a logical, self-validating assay cascade that provides a comprehensive and trustworthy characterization of your novel pyridine-thiazole hybrids.

The First Pass: Establishing a Cytotoxic Baseline

The initial goal is to efficiently screen compounds to determine their general cytotoxic potential and establish a dose-response curve to calculate the half-maximal inhibitory concentration (IC50). The two most common and robust approaches for this primary screen measure two distinct cellular events: metabolic activity and membrane integrity.

The Workhorses: Metabolic Assays (MTT & MTS)

Metabolic assays are the bedrock of high-throughput cytotoxicity screening. The most common is the MTT assay, which relies on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product by mitochondrial reductase enzymes in viable, metabolically active cells.[8][9]

Causality Behind the Choice: Why start with a metabolic assay? Because a reduction in metabolic activity is often one of the earliest markers of cellular stress or death. It's a sensitive indicator that something is amiss in the cell population. The assay is cost-effective, highly scalable for 96- or 384-well plates, and the colorimetric readout is straightforward.[8]

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria Enzymes NAD(P)H-dependent oxidoreductases Mitochondria->Enzymes contain Formazan Formazan (Purple, Insoluble) Enzymes->Formazan Reduces MTT MTT (Yellow, Soluble) MTT->Enzymes Enters Cell

Caption: Principle of the MTT assay.

The Counterpoint: Membrane Integrity Assays (LDH)

The Lactate Dehydrogenase (LDH) assay operates on a different, yet complementary, principle. LDH is a stable cytosolic enzyme that is released into the cell culture medium only when the plasma membrane has been compromised—a hallmark of late-stage apoptosis or necrosis.[10][11] The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in a colorimetric or luminescent signal.[10][12][13]

Causality Behind the Choice: Running an LDH assay in parallel with an MTT assay provides a crucial self-validating checkpoint. If a compound shows a potent drop in metabolic activity (MTT) but no corresponding increase in LDH release, it might indicate a cytostatic effect (growth inhibition) rather than a cytotoxic (cell-killing) one.[14] Conversely, a strong LDH signal confirms that the compound is indeed rupturing cell membranes and causing cell death.

LDH_Principle cluster_cell Damaged Cell Cytosol Cytosol LDH_in LDH LDH_out Released LDH LDH_in->LDH_out Leaks through membrane Membrane Compromised Plasma Membrane Medium Culture Medium Reaction Enzymatic Reaction (Lactate -> Pyruvate) LDH_out->Reaction Catalyzes Signal Colorimetric/Luminescent Signal Reaction->Signal Generates

Caption: Principle of the LDH release assay.

Comparison of Primary Screening Assays
FeatureMTT AssayLDH Assay
Principle Measures metabolic activity via mitochondrial reductase function.[9]Measures membrane integrity via release of cytosolic LDH.[11]
Endpoint Formation of purple formazan crystals.Enzymatic activity of LDH in the supernatant.
Indication Cell viability, proliferation, or metabolic inhibition.Cell death (necrosis or late apoptosis).[10]
Pros Inexpensive, high-throughput, well-established.[8]Directly measures cell death, supernatant can be used.
Cons Prone to interference from colored/reducing compounds; indirect measure of viability.[9]Less sensitive for early cytotoxic events; background LDH in serum.[15][16]
Best For Initial high-throughput screening for bioactivity (IC50 determination).Confirming cytotoxic effects and distinguishing from cytostatic effects.

Delving Deeper: Uncovering the Mechanism of Cell Death

Once a pyridine-thiazole hybrid is confirmed to be cytotoxic, the next critical question is how it kills the cells. Inducing apoptosis (programmed cell death) is a highly desirable trait for an anticancer drug, as it is a controlled process that avoids triggering an inflammatory response associated with necrosis.[17][18]

The Gold Standard: Caspase Activation Assays

Apoptosis is executed by a family of proteases called caspases. Caspases-3 and -7 are the key "executioner" caspases that cleave a multitude of cellular proteins, leading to the classic morphological changes of apoptosis.[19] Therefore, measuring the activity of caspase-3/7 is a direct and reliable method for quantifying apoptosis.[19][20][21]

Causality Behind the Choice: Unlike MTT or LDH which measure general cellular states, a caspase assay provides specific mechanistic insight.[22] Modern caspase assays, such as the Caspase-Glo® 3/7 assay, are luminescence-based, offering exceptional sensitivity and a wide dynamic range.[20] They use a pro-luminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7 to release a substrate for luciferase, generating light.[20][23] A positive result in this assay strongly suggests your compound is a pro-apoptotic agent.

Apoptosis_Pathway Compound Pyridine-Thiazole Hybrid Signal Pro-Apoptotic Signal (e.g., DNA Damage) Compound->Signal Initiator Initiator Caspases (e.g., Caspase-8, -9) Signal->Initiator Activates Effector Executioner Caspases (Caspase-3, -7) Initiator->Effector Cleaves & Activates Substrates Cellular Substrates (e.g., PARP) Effector->Substrates Cleaves Assay Caspase-3/7 Assay (Measures Activity) Effector->Assay Apoptosis Apoptosis Substrates->Apoptosis Leads to

Caption: Simplified caspase activation pathway in apoptosis.

Building a Self-Validating Assay Cascade

To generate trustworthy and comprehensive data, assays should be used in a logical sequence where the results of one experiment inform the design of the next.

Assay_Cascade start Novel Pyridine-Thiazole Hybrid primary_screen PART 1: Primary Screen (24-72h) Determine IC50 start->primary_screen mtt MTT/MTS Assay (Metabolic Activity) primary_screen->mtt ldh LDH Assay (Membrane Integrity) primary_screen->ldh decision1 Is Compound Bioactive? mtt->decision1 ldh->decision1 stop STOP (Compound is inert) decision1->stop No mechanistic PART 2: Mechanism of Action (Use IC50 concentration) decision1->mechanistic Yes caspase Caspase-3/7 Assay (Apoptosis) mechanistic->caspase ros ROS Assay (Oxidative Stress) mechanistic->ros interpretation Data Synthesis & Interpretation caspase->interpretation ros->interpretation

Caption: A logical workflow for cytotoxicity testing.

Workflow Logic:

  • Primary Screen: Begin by treating a panel of cancer cells with a serial dilution of your compound. Run both MTT and LDH assays. This will give you an IC50 value and an initial idea of whether the effect is cytotoxic or cytostatic.

  • Mechanism of Action: Based on the IC50 value, select 1-2 concentrations (e.g., IC50 and 2x IC50) for follow-up mechanistic studies. Perform a Caspase-3/7 assay to specifically test for apoptosis. Given that oxidative stress is a common mechanism for inducing apoptosis, a Reactive Oxygen Species (ROS) detection assay can also provide valuable insight.[24][25][26]

  • Data Synthesis: A compound that shows a dose-dependent decrease in MTT, a corresponding increase in LDH, and a significant activation of caspase-3/7 is a strong candidate for a pro-apoptotic anticancer agent.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies.[9][27][28]

Materials:

  • 96-well flat-bottom sterile microplates

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Novel pyridine-thiazole hybrid compound, dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette, Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well.

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on common colorimetric LDH assay kits.[10][13][29]

Materials:

  • Cells and compounds prepared as in the MTT assay.

  • LDH Cytotoxicity Assay Kit (containing LDH reaction solution, substrate, and stop solution).

  • Multichannel pipette, Microplate reader.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. It is advisable to prepare a parallel plate for the LDH assay.

  • Controls: Prepare three essential controls on the same plate:

    • Background Control: Medium only (no cells).

    • Low Control (Spontaneous Release): Untreated cells.

    • High Control (Maximum Release): Untreated cells plus the lysis solution provided in the kit (added 45 minutes before the end of incubation).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH reaction solution to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: After subtracting the background, calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Sample Value - Low Control) / (High Control - Low Control) * 100).

Protocol 3: Luminescent Caspase-3/7 Apoptosis Assay

This protocol is based on the Promega Caspase-Glo® 3/7 Assay system.[20][23]

Materials:

  • White-walled 96-well plates suitable for luminescence.

  • Cells and compounds prepared as in the MTT assay.

  • Caspase-Glo® 3/7 Reagent.

  • Luminometer (plate reader with luminescence capability).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-2 from the MTT assay protocol, using a white-walled plate. The final volume in each well should be 100 µL.

  • Incubation: Incubate for a time point determined to be optimal for apoptosis induction (often shorter than viability assays, e.g., 6, 12, or 24 hours).

  • Reagent Preparation & Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent directly to each well.

  • Signal Development: Mix the plate contents on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: After subtracting the background (medium + reagent), express the results as fold-change in caspase activity relative to the vehicle control.

Conclusion

Selecting the right cytotoxicity assay is not about finding a single "best" method, but about building a multi-faceted, logical testing strategy. For novel pyridine-thiazole hybrids, an initial screen combining a metabolic assay (MTT) and a membrane integrity assay (LDH) provides a robust foundation for determining IC50 values and confirming true cytotoxicity. Following this with a specific mechanistic assay, such as a highly sensitive caspase-3/7 assay, allows for the confident identification of pro-apoptotic compounds. This tiered approach ensures that your experimental choices are driven by data, leading to a trustworthy and comprehensive profile of your lead candidates, and ultimately accelerating their journey in the drug development pipeline.

References

A Senior Application Scientist's Guide to Antimicrobial Activity Screening of Synthesized Thiazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The rise of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent antimicrobial activity.[1] Thiazolopyridines, a class of fused heterocyclic compounds, have emerged as a promising area of investigation due to their diverse pharmacological activities, including notable antibacterial and antifungal properties.[2][3] However, the journey from a newly synthesized compound to a viable drug candidate is arduous and requires a systematic, rigorous screening process. This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to effectively screen and compare the antimicrobial activity of novel thiazolopyridine derivatives. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and self-validating screening cascade.

Part I: The Initial Funnel - High-Throughput Preliminary Screening

The primary goal of initial screening is to efficiently identify "hits" from a library of synthesized thiazolopyridines. These methods are designed to be rapid and cost-effective, providing qualitative or semi-quantitative data to quickly triage compounds.[4][5] The most common and reliable techniques are agar diffusion-based assays.

Causality: Why Start with Diffusion Methods? Agar-based diffusion methods, such as the disk diffusion or well diffusion assays, are foundational in antimicrobial screening for several reasons.[4][6] They rely on the principle that an antimicrobial agent will diffuse from a point source into an inoculated agar medium, creating a concentration gradient. If the compound is effective, a clear zone of no microbial growth—the zone of inhibition—will form around the source. This provides a clear visual indicator of activity and is particularly useful for screening multiple compounds simultaneously against a panel of microorganisms.

Recommended Method: Agar Disk Diffusion Assay

This is the most widely used preliminary screening method due to its simplicity and standardization. It allows for the simultaneous testing of several compounds against a single microbial strain on one plate.

Experimental Protocol: Agar Disk Diffusion

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. MHA is the standard medium recommended by the Clinical and Laboratory Standards Institute (CLSI) as it supports the growth of most common pathogens and has minimal interaction with the tested antimicrobial agents.[7] Pour 20-25 mL of the sterilized MHA into 100 mm sterile Petri dishes and allow them to solidify on a level surface.

  • Inoculum Preparation:

    • From a pure, 18-24 hour culture plate of the test microorganism, select 3-5 well-isolated colonies.

    • Transfer these colonies into a tube of sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This is a critical step for reproducibility and corresponds to a cell density of approximately 1.5 x 10⁸ CFU/mL.[8]

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. Rotate the swab against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.

  • Disk Application:

    • Prepare sterile paper disks (6 mm diameter). Impregnate each disk with a known concentration of the synthesized thiazolopyridine derivative (e.g., 10 µ g/disk ). The compound should be dissolved in a suitable solvent (like DMSO) that has no intrinsic antimicrobial activity at the concentration used.

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring firm contact.

    • Controls: On each plate, include:

      • A positive control disk containing a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

      • A negative control disk containing only the solvent used to dissolve the test compounds.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for most bacteria. Fungal species like Candida albicans may require incubation at 30°C for 24-48 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm). The absence of a zone around the negative control and a clear zone around the positive control validates the assay.

Visualizing the Screening Workflow

The overall screening process follows a logical progression from high-throughput methods to more detailed, quantitative analyses for the most promising candidates.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Advanced Characterization synthesis Synthesized Thiazolopyridine Library disk_diffusion Agar Disk Diffusion (Qualitative) synthesis->disk_diffusion Test Compounds mic_determination Broth Microdilution (Determine MIC) disk_diffusion->mic_determination Active 'Hits' (Large Zones) mbc_assay MBC Assay (Cidal vs. Static) mic_determination->mbc_assay Potent Compounds (Low MIC) time_kill Time-Kill Kinetics (Rate of Action) mbc_assay->time_kill Cidal Compounds (MBC ≤ 4x MIC)

Caption: A typical workflow for antimicrobial screening of novel compounds.

Part II: Definitive Potency - Quantitative MIC Determination

Compounds that demonstrate significant zones of inhibition in the preliminary screen must be subjected to quantitative analysis to determine their Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] This is the gold standard metric for comparing the potency of different compounds.

Causality: Why is Broth Microdilution the Gold Standard? While agar dilution can also determine MIC, the broth microdilution method is generally preferred for its higher throughput, lower reagent consumption, and ease of standardization.[5][6] It is performed in 96-well microtiter plates, allowing for multiple compounds and concentrations to be tested simultaneously, providing robust, comparable quantitative data.[9]

Recommended Method: Broth Microdilution Assay

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][10]

Experimental Protocol: Broth Microdilution

  • Plate Preparation:

    • Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells A through H of a 96-well microtiter plate.

    • Prepare a stock solution of your thiazolopyridine derivative in a suitable solvent. Create a working solution in CAMHB at four times the highest desired final concentration.

    • Add 50 µL of this working solution to the wells in column 1. This results in a total volume of 100 µL at twice the desired final concentration.

  • Serial Dilution: Using a multichannel pipette, transfer 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this 2-fold serial dilution across the plate to column 10. Discard the final 50 µL from column 10. This creates a gradient of decreasing compound concentrations.

  • Control Wells:

    • Column 11 (Growth Control): Add 50 µL of CAMHB. This well will receive only the bacterial inoculum and should show robust growth.

    • Column 12 (Sterility Control): Add 100 µL of uninoculated CAMHB. This well should remain clear, verifying the sterility of the medium.

  • Inoculum Preparation: Prepare a bacterial inoculum in CAMHB adjusted to a 0.5 McFarland standard as described previously. Dilute this suspension so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to wells in columns 1 through 11. Do not add inoculum to column 12. The final volume in each test well is now 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the thiazolopyridine derivative at which there is no visible growth (i.e., the first clear well). This can be determined by visual inspection or by using a plate reader to measure optical density (OD).

Part III: Advanced Profiling - Bactericidal vs. Bacteriostatic Action

Identifying a potent MIC is a major milestone, but for certain applications, understanding whether a compound kills the bacteria (bactericidal) or merely inhibits its growth (bacteriostatic) is crucial. This is determined by finding the Minimum Bactericidal Concentration (MBC).

Causality: Why Determine MBC? For treating severe infections, especially in immunocompromised patients, a bactericidal agent is often preferred. The MBC assay is a direct follow-on from the MIC test and provides this critical information.[9] A compound is generally considered bactericidal if the MBC is no more than four times its MIC.

Experimental Protocol: MBC Determination

  • Post-MIC Determination: Following the MIC reading from the broth microdilution assay, take the plates used for MIC determination.

  • Subculturing: From each well that showed no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot the 10 µL aliquot onto a quadrant of a new MHA plate.

  • Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies growing from the 10 µL spot).

Data Presentation and Comparative Analysis

All quantitative data should be summarized in a clear, structured table to facilitate comparison between different thiazolopyridine derivatives and control antibiotics.

Table 1: Hypothetical Antimicrobial Screening Data for Thiazolopyridine Derivatives

Compound IDR-Group ModificationTest OrganismDisk Diffusion Zone (mm)MIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
TZP-001 4-Cl-PhenylS. aureus ATCC 259232248Bactericidal (2)
TZP-001 4-Cl-PhenylE. coli ATCC 259221064>128Ineffective
TZP-002 4-F-PhenylS. aureus ATCC 259232524Bactericidal (2)
TZP-002 4-F-PhenylE. coli ATCC 259221232>128Ineffective
TZP-003 2-ThiopheneC. albicans ATCC 9002819832Fungicidal (4)
Ciprofloxacin (Control)S. aureus ATCC 25923280.51Bactericidal (2)
Fluconazole (Control)C. albicans ATCC 900282428Fungicidal (4)

Interpreting the Data: From this hypothetical data, one could draw initial structure-activity relationship (SAR) conclusions. For instance, replacing the chloro-phenyl group (TZP-001) with a fluoro-phenyl group (TZP-002) appears to double the potency against S. aureus. Both compounds show limited activity against Gram-negative E. coli, suggesting a potential mechanism of action more effective against Gram-positive bacteria. The thiophene-containing derivative (TZP-003) shows promising antifungal activity.[11]

Decision Logic for Compound Advancement

The decision to advance a compound is based on a combination of factors derived from the screening cascade.

Caption: Decision tree for advancing a lead antimicrobial compound.

References

A Senior Application Scientist's Guide to Palladium Catalysts in Thiazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the thiazolopyridine scaffold is a privileged heterocyclic motif due to its prevalence in a wide array of biologically active compounds. The efficient construction of this bicyclic system and its subsequent functionalization are critical steps in the discovery and development of novel therapeutics. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, have emerged as indispensable tools for the synthesis of these valuable molecules. This guide provides an in-depth comparison of various palladium catalysts for thiazolopyridine synthesis, supported by experimental data, to empower researchers in selecting the optimal catalytic system for their specific needs.

The Strategic Importance of Palladium Catalysis in Thiazolopyridine Synthesis

The thiazolopyridine core is typically assembled through the formation of either a C-N or a C-C bond, which completes the pyridine or thiazole ring, respectively. Palladium catalysis offers a versatile and efficient platform for forging these critical bonds, often with high yields and excellent functional group tolerance. The choice of the palladium source, and more importantly, the ancillary ligand, is paramount to the success of these transformations. The ligand not only stabilizes the palladium center but also critically influences the catalytic activity, selectivity, and substrate scope of the reaction.

Comparative Analysis of Palladium Catalysts for C-N Bond Formation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines, making it highly suitable for constructing the thiazolopyridine skeleton or for introducing amine functionalities.[1] The reaction involves the coupling of an amine with an aryl or heteroaryl halide or triflate. The selection of the appropriate palladium catalyst and ligand is crucial, especially when dealing with the electron-rich and potentially coordinating thiazolopyridine system.

A variety of palladium precursors can be employed, with palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being the most common. However, the true modulator of reactivity is the phosphine or N-heterocyclic carbene (NHC) ligand.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd(OAc)₂ / XantphosXantphosCs₂CO₃Dioxane100Good to ExcellentA versatile system for C-N coupling of amides and amines with 7-azaindole derivatives, analogous to thiazolopyridines.[2]
Pd₂(dba)₃ / XantphosXantphosK₂CO₃Dioxane100~85Slightly lower yield compared to the Pd(OAc)₂ system for the same substrate.[2]
Pd(OAc)₂ / SPhosSPhosCs₂CO₃Dioxane100Low to ModerateLess effective for the coupling of an amino acid ester with a bromo-azaindole compared to Xantphos.[2]
Pd₂(dba)₃ / XPhosXPhosCs₂CO₃Dioxane100TraceThe bulkier XPhos ligand was not effective for this particular transformation.[2]
PEPPSI-IPrIPr (NHC)Cs₂CO₃Toluene100HighPEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are air- and moisture-stable precatalysts that show high activity in a range of cross-coupling reactions, including C-N bond formation.[3]

Expert Insights: The choice between Pd(OAc)₂ and Pd₂(dba)₃ is often subtle, with Pd(OAc)₂ sometimes showing slightly better performance.[2] The key to a successful Buchwald-Hartwig amination lies in the ligand. For many heteroaromatic systems, bidentate phosphine ligands with a large bite angle, such as Xantphos, are highly effective as they can promote the desired reductive elimination step.[4] For particularly challenging couplings, bulky and electron-rich monophosphine ligands from the Buchwald group (e.g., SPhos, XPhos) or NHC ligands in PEPPSI-type precatalysts can offer superior performance.[3][5]

Catalytic Cycle of Buchwald-Hartwig Amination

Pd0 Pd(0)Ln PdII Ar-Pd(II)-X (Ln) Pd0->PdII Ar-X OxAdd Oxidative Addition (Ar-X) PdAmine [Ar-Pd(II)-NHR2] (Ln)X PdII->PdAmine R2NH AmineCoord Amine Coordination (R2NH) PdAmido Ar-Pd(II)-NR2 (Ln) PdAmine->PdAmido -HX Deprotonation Deprotonation (Base) PdAmido->Pd0 reductive elimination Product Ar-NR2 PdAmido->Product RedElim Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Comparative Analysis of Palladium Catalysts for C-C Bond Formation (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[6] In the context of thiazolopyridines, it is extensively used to introduce aryl, heteroaryl, or alkyl substituents onto the heterocyclic core, typically from a halogenated thiazolopyridine precursor.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O80-10078-88A classic and often reliable catalyst for Suzuki couplings of aminopyridine derivatives.[7]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂ORT-100HighBulky, electron-rich phosphine ligands like SPhos can enable couplings at lower temperatures and with lower catalyst loadings.
PdCl₂(dppf)dppfK₂CO₃DME80High[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a robust and widely used catalyst for Suzuki reactions.
PEPPSI-IPrIPr (NHC)K₂CO₃t-BuOH/H₂O80HighPEPPSI precatalysts are also highly effective for Suzuki couplings, offering air and moisture stability.
PdCl₂(dtbpf)dtbpfK₃PO₄1,4-Dioxane/H₂O90HighDtbpF (1,1'-bis(di-tert-butylphosphino)ferrocene) is a bulky and electron-rich ligand that can be highly effective for challenging Suzuki couplings.

Expert Insights: For routine Suzuki couplings on thiazolopyridine systems, Pd(PPh₃)₄ and PdCl₂(dppf) are excellent starting points due to their commercial availability and broad applicability. For more challenging substrates, such as sterically hindered coupling partners or less reactive chloro-thiazolopyridines, the use of more sophisticated catalyst systems is often necessary. The Buchwald ligands (e.g., SPhos, XPhos) in combination with Pd(OAc)₂ or Pd₂(dba)₃, or the use of air-stable PEPPSI precatalysts, can significantly improve reaction outcomes. The choice of base and solvent system is also critical and often requires optimization for a specific substrate combination.[5]

Catalytic Cycle of Suzuki-Miyaura Coupling

Pd0 Pd(0)Ln PdII Ar-Pd(II)-X (Ln) Pd0->PdII Ar-X OxAdd Oxidative Addition (Ar-X) PdArAr Ar-Pd(II)-Ar' (Ln) PdII->PdArAr Ar'-B(OR)2, Base Transmetalation Transmetalation (Ar'-B(OR)2) PdArAr->Pd0 reductive elimination Product Ar-Ar' PdArAr->Product RedElim Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following is a representative, step-by-step methodology for a Suzuki-Miyaura coupling to functionalize a bromothiazolopyridine derivative. This protocol is a general guideline and may require optimization for specific substrates.

General Workflow for Palladium-Catalyzed Cross-Coupling

cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification Reagents Weigh Halo-thiazolopyridine, Boronic Acid, and Base Solvent Add Anhydrous Solvent Reagents->Solvent Inert Degas and Purge with Inert Gas (Ar or N2) Solvent->Inert Catalyst Add Palladium Precatalyst and Ligand Inert->Catalyst Heating Heat to Desired Temperature Catalyst->Heating Monitoring Monitor Reaction by TLC or LC-MS Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Aqueous Work-up and Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterize Product Purify->Characterize

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 6-Bromothiazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. 6-Bromothiazolo[4,5-c]pyridine is one such compound, a heterocyclic building block with significant potential. However, its promise in synthesis is matched by the imperative for rigorous safety protocols. While comprehensive toxicological data for this specific molecule is not widely published, its structure as a brominated thiazolopyridine demands a cautious and informed approach to handling.

This guide moves beyond a simple checklist. It provides a procedural and logical framework for personal protective equipment (PPE) and handling, grounded in the established hazard profiles of analogous chemical structures. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring that both you and your research are protected.

Hazard Assessment: Understanding the Risk

A robust PPE strategy begins with a clear-eyed assessment of the potential hazards. Based on safety data for structurally similar compounds, such as isomers and other pyridine derivatives, we can anticipate the primary risks associated with this compound.[1][2]

Potential Hazard Description Primary Exposure Route Source of Concern
Serious Eye Irritation Direct contact can cause significant irritation, pain, and potential damage to eye tissue.[1]EyesDirect contact with solid particles or aerosols.
Skin Irritation May cause redness, inflammation, or burns upon contact.[1] The pyridine scaffold is known for its ability to be absorbed through the skin.[3][4]SkinDirect contact, handling contaminated surfaces.
Respiratory Irritation Inhalation of dust or aerosols may irritate the nose, throat, and respiratory tract, leading to coughing and wheezing.[1][5]InhalationGeneration of dust during weighing or transfer.
Harmful if Swallowed Ingestion can lead to systemic toxicity, with potential symptoms including nausea, abdominal pain, and dizziness.[6][7]IngestionAccidental transfer from contaminated hands to mouth.

Given these risks, all handling procedures must be designed to prevent contact through any of these routes.

The Core of Protection: Engineering Controls and PPE

Personal protective equipment is the final barrier between you and a potential hazard. It should always be used in conjunction with primary engineering controls, most notably a certified chemical fume hood.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a properly functioning chemical fume hood.[6] This is non-negotiable. The hood's constant airflow contains and exhausts dust, aerosols, and vapors, providing the most critical layer of respiratory protection.

Step-by-Step Personal Protective Equipment Protocol
  • Eye and Face Protection: The First Line of Defense

    • Mandatory Equipment: Chemical splash goggles are required at all times when handling this compound.[6][8] They provide a complete seal around the eyes, offering superior protection from splashes and airborne particles compared to standard safety glasses.[9][10]

    • Causality: The anticipated serious eye irritation potential means that any direct contact could be injurious.[1][2] Goggles are the minimum standard to mitigate this risk.

    • Enhanced Protection: For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full-face shield must be worn over the chemical splash goggles.[9][10]

  • Skin and Body Protection: An Impermeable Barrier

    • Gloves: Glove selection is critical. The chemical nature of pyridine and its derivatives necessitates specific materials for effective protection.

      • Recommended Material: Wear nitrile or neoprene gloves.[6] These materials have demonstrated resistance to pyridine and similar heterocyclic compounds.

      • Material to Avoid: Latex gloves are not suitable and should not be used.[6]

      • Protocol: Always inspect gloves for tears or holes before use.[9] Use a "double-gloving" technique for added protection during extended procedures. To prevent cross-contamination, remove gloves before touching common surfaces like doorknobs, phones, or keyboards.[10] After your work is complete, remove gloves properly and wash your hands thoroughly with soap and water.[9][11]

    • Laboratory Coat: A clean, long-sleeved lab coat, fully buttoned, is mandatory.[6][9] This protects your skin and personal clothing from accidental spills.

    • Appropriate Attire: Long pants and closed-toe shoes are required to ensure no skin is exposed.[8][12]

  • Respiratory Protection: A Necessary Contingency

    • Primary Control: As stated, the chemical fume hood is the primary method of respiratory protection.

    • Secondary Control: In the event of a significant spill outside of the fume hood or a failure of ventilation, respiratory protection will be necessary. Personnel involved in the cleanup must be trained and fit-tested to use a respirator equipped with an organic vapor/acid gas cartridge.[3][13][14]

Operational and Disposal Plans

A safe protocol is a complete protocol. It extends from the moment you prepare for your work until all materials are safely disposed of.

Safe Handling Workflow

The following workflow diagram outlines the critical steps for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Disposal & Cleanup Phase cluster_emergency Emergency Response Prep1 Verify Fume Hood Certification Prep2 Assemble All PPE: - Goggles - Nitrile Gloves - Lab Coat Prep1->Prep2 Prep3 Locate Emergency Equipment: - Eyewash/Shower - Spill Kit Prep2->Prep3 H1 Don All PPE Prep3->H1 H2 Carefully Weigh and Transfer Compound H1->H2 H3 Clean Work Surface with Appropriate Solvent H2->H3 D1 Segregate Waste: - Contaminated Gloves - Wipes, Pipettes H3->D1 D2 Place in Labeled Hazardous Waste Container D1->D2 D3 Remove PPE Correctly (Gloves Last) D2->D3 D4 Wash Hands Thoroughly D3->D4 E_Spill Spill Occurs E_Action Evacuate Area Notify EH&S E_Spill->E_Action E_Exposure Personal Exposure E_FirstAid Use Eyewash/Shower Seek Immediate Medical Attention E_Exposure->E_FirstAid

Caption: Safe Handling and Emergency Response Workflow.

Waste Disposal Plan

Adherence to proper disposal protocols is crucial to protect yourself, your colleagues, and the environment.

  • Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste. This includes:

    • The compound itself and any reaction residues.

    • Contaminated gloves, weigh paper, pipette tips, and paper towels.

    • Solvent rinses from contaminated glassware.

  • Containerization: Collect all hazardous waste in a dedicated, sealable container that is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3]

  • Storage and Disposal: Store the sealed waste container in a designated satellite accumulation area. Follow your institution's specific guidelines for hazardous waste pickup and disposal. Do not under any circumstances dispose of this chemical or its contaminated materials in standard trash or down the drain.[3][4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.